molecular formula C10H11FO3 B073644 4-(4-Fluorophenoxy)butanoic acid CAS No. 1549-77-5

4-(4-Fluorophenoxy)butanoic acid

Cat. No.: B073644
CAS No.: 1549-77-5
M. Wt: 198.19 g/mol
InChI Key: NOAUECWRUPGSOJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)butanoic acid is a valuable chemical building block and a key intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorinated aromatic ether linked to a flexible butanoic acid chain, makes it a versatile precursor for the synthesis of more complex molecules, particularly those targeting peroxisome proliferator-activated receptors (PPARs). Researchers utilize this compound in the development of potential therapeutics for metabolic disorders, including diabetes and dyslipidemia, as it serves as a core scaffold for PPAR agonists. The fluorine atom on the phenoxy ring enhances the compound's metabolic stability and influences its binding affinity and pharmacokinetic properties. Beyond its biological relevance, this compound is also employed in material science as a monomer or a cross-linking agent for synthesizing specialized polymers. This product is provided with high purity and is intended for research purposes exclusively in laboratory settings. It is strictly for in vitro use and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAUECWRUPGSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482075
Record name 4-(4-fluorophenoxy)butanoic acid
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549-77-5
Record name 4-(4-fluorophenoxy)butanoic acid
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Record name 4-(4-fluorophenoxy)butanoic acid
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Foundational & Exploratory

"4-(4-Fluorophenoxy)butanoic acid" CAS number 1549-77-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals Topic: this compound (CAS No. 1549-77-5)

This document serves as a comprehensive technical guide on this compound. It moves beyond a simple data sheet to provide a foundational understanding of its synthesis, properties, and potential applications, framed by the insights of a senior application scientist. The protocols and pathways described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: Core Identity and Physicochemical Profile

This compound is a substituted phenoxyalkanoic acid. Its structure, featuring a fluorine atom on the phenyl ring, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or modulate electronic properties. The butanoic acid chain provides a versatile carboxylic acid functional group, a key feature for interacting with biological targets or for further chemical derivatization.

Table 1: Chemical and Physical Properties

IdentifierValueSource
CAS Number 1549-77-5[1][2][3][4][5]
Molecular Formula C₁₀H₁₁FO₃[1][2][3][4][5][6]
Molecular Weight 198.19 g/mol [1][2][4][5]
Physical Form Solid[1]
Purity Typically ≥95-98% (Varies by supplier)[2][4]
SMILES FC1=CC=C(OCCCC(O)=O)C=C1[1][4]
InChI Key NOAUECWRUPGSOJ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 46.53 Ų (Predicted)[4]
LogP 2.07 (Predicted)[4]

Section 2: Synthesis Pathway and Experimental Protocol

The most logical and efficient route for synthesizing this compound is the Williamson ether synthesis. This classic Sɴ2 reaction is highly reliable for forming aryl ethers. The strategy involves coupling the nucleophilic 4-fluorophenoxide with an electrophilic four-carbon chain bearing a leaving group.

Causality Behind Experimental Choices

The chosen pathway involves two main steps: phenoxide formation and nucleophilic substitution, followed by ester hydrolysis.

  • Phenoxide Formation: 4-Fluorophenol is deprotonated with a suitable base. While a moderately strong base like potassium carbonate can be used, a stronger, non-nucleophilic base like sodium hydride (NaH) ensures irreversible and complete formation of the highly nucleophilic phenoxide, maximizing the driving force for the subsequent Sɴ2 reaction.

  • Nucleophilic Substitution: The phenoxide attacks an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate). An ester is used instead of the free acid to prevent an acid-base side reaction between the phenoxide and the carboxylic acid proton. A polar aprotic solvent like DMF is ideal as it solvates the counter-ion (Na⁺) but poorly solvates the phenoxide, leaving it "naked" and highly reactive.

  • Hydrolysis: The final step is a simple saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the desired carboxylic acid.

Synthesis Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Hydrolysis phenol 4-Fluorophenol phenoxide Sodium 4-fluorophenoxide (Nucleophile) phenol->phenoxide Deprotonation base NaH in DMF base->phenoxide intermediate Ethyl 4-(4-fluorophenoxy)butanoate phenoxide->intermediate Williamson Ether Synthesis ester_halide Ethyl 4-bromobutanoate (Electrophile) ester_halide->intermediate hydrolysis 1. NaOH, H₂O/EtOH 2. HCl (aq) intermediate->hydrolysis Saponification & Acidification product This compound hydrolysis->product ppar_pathway ligand Ligand 4-(4-Fluorophenoxy)butanoic acid derivative receptor Nuclear Receptor PPAR-RXR Heterodimer ligand:f1->receptor:f0 Activation dna DNA Binding Binds to PPRE (Peroxisome Proliferator Response Element) receptor:f1->dna:f0 Binding transcription Gene Transcription Upregulation of genes involved in lipid metabolism dna:f1->transcription:f0 Regulation

Caption: Hypothesized mechanism of action via PPAR modulation.

Precursor for Bioactive Molecules

The chloro-analogue, 4-(4-chlorophenoxy)butanoic acid, has been utilized as a starting material to synthesize benzoxepin derivatives with sedative-hypnotic effects. [7]This suggests that the core scaffold of this compound can be used to generate libraries of compounds for screening in neuroscience and other therapeutic areas. The fluorine atom may offer advantages over chlorine in terms of ADME (absorption, distribution, metabolism, and excretion) properties.

Section 4: References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(4-Fluorophenoxy)butanoic acid (CAS No. 1549-77-5), a key intermediate in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful application. This document synthesizes computational data with established, field-proven experimental methodologies for determining critical parameters such as melting point, solubility, acidity (pKa), and lipophilicity (LogP). By not only presenting data but also detailing the causality behind experimental choices, this guide serves as both a reference and a practical handbook for the characterization of this and structurally similar compounds.

Molecular and Structural Characteristics

This compound is a substituted carboxylic acid featuring a fluorinated aromatic ring connected to a butyric acid moiety via an ether linkage. This unique combination of functional groups dictates its chemical behavior and physical properties, making it a subject of interest for Structure-Activity Relationship (SAR) studies.[1] The fluorine atom enhances metabolic stability and modulates electronic properties, while the carboxylic acid group provides a handle for ionization and hydrogen bonding.

Table 1: Molecular Identifiers and Structural Data for this compound

IdentifierValueSource
CAS Number 1549-77-5[2]
Molecular Formula C₁₀H₁₁FO₃[2][3][4]
Molecular Weight 198.19 g/mol [2][3][4]
Physical Form Solid[3][4]
SMILES Fc1ccc(cc1)OCCCC(=O)O[3]
InChI Key NOAUECWRUPGSOJ-UHFFFAOYSA-N[3][5]

Computational Physicochemical Properties

Computational models provide valuable, time-efficient estimations of a molecule's properties, guiding initial experimental design and hypothesis generation. These in-silico predictions are foundational in modern drug discovery for filtering large libraries of compounds.

Table 2: Computationally Derived Physicochemical Properties

PropertyPredicted ValueSignificance in Drug DevelopmentSource
LogP 2.0693Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Topological Polar Surface Area (TPSA) 46.53 ŲPredicts potential for good oral bioavailability, as values under 140 Ų are generally favorable for cell membrane transport.[2]
Hydrogen Bond Donors 1The single donor (from the -COOH group) contributes to interactions with biological targets and water.[2]
Hydrogen Bond Acceptors 3The ether oxygen and two carbonyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding.[2]
Rotatable Bonds 5A measure of molecular flexibility, which can impact binding affinity to target proteins.[2]

Experimental Determination of Key Physicochemical Parameters

While computational data is instructive, empirical validation is non-negotiable for regulatory submission and robust scientific understanding. The following sections detail authoritative, self-validating protocols for determining the critical physicochemical properties of this compound.

Melting Point Analysis

Causality: The melting point is a primary indicator of a compound's purity and provides insight into its crystal lattice energy. A sharp melting range is characteristic of a pure substance. For drug development, this parameter influences solid-state stability, handling, and formulation processes.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for its high precision and the wealth of information it provides beyond the melting point, such as phase transitions and decomposition temperatures.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as a reference.

  • Experimental Run: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled linear rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's area corresponds to the enthalpy of fusion.

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow Start Start Calibrate Calibrate DSC with Indium Standard Start->Calibrate Prepare Weigh 2-5 mg Sample into Aluminum Pan Calibrate->Prepare Seal Crimp Pan to Seal Prepare->Seal Load Load Sample & Reference Pans into DSC Cell Seal->Load Run Heat at 10 °C/min under N2 Atmosphere Load->Run Analyze Analyze Thermogram for Endothermic Peak Run->Analyze End Determine Onset Temp (Melting Point) Analyze->End

Caption: Workflow for determining melting point via DSC.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The physical properties of carboxylic acids are heavily influenced by their ability to form hydrogen bonds.[6][7] The solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group. At pH values below its pKa, the neutral, less soluble form will dominate, while at pH values above its pKa, the ionized, more soluble carboxylate form will prevail.

Methodology: Equilibrium Shake-Flask Method (pH-Dependent)

This method is considered the benchmark for solubility determination due to its direct measurement of a saturated solution at equilibrium.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Accurately dilute a known volume of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or µg/mL for each pH value.

Diagram 2: Relationship between pH and Carboxylic Acid Solubility

Solubility_pH cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph R-COOH Protonated (Neutral Form) high_ph R-COO⁻ Deprotonated (Anionic Form) low_ph:f0->high_ph:f0 Increase pH sol_low Low Aqueous Solubility high_ph:f0->low_ph:f0 Decrease pH sol_high High Aqueous Solubility

Caption: Ionization state and its effect on solubility.

Acidity Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs the degree of ionization at any given pH, which profoundly impacts solubility, absorption across biological membranes, and binding interactions with target macromolecules.

Methodology: Potentiometric Titration

This classic and reliable method involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) to ensure initial solubility.[6]

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[6]

  • Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer.[6] Insert the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Diagram 3: Experimental Workflow for Potentiometric Titration

Titration_Workflow Start Start Prepare Prepare 0.01 M Acid Solution Start->Prepare Calibrate Calibrate pH Meter Prepare->Calibrate Titrate Add 0.1 M NaOH in Increments Calibrate->Titrate Record Record pH vs. Volume of NaOH Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Identify Half-Equivalence Point Plot->Analyze End Determine pKa (pKa = pH at 1/2 eq. pt.) Analyze->End

Caption: Workflow for determining pKa via potentiometric titration.

Summary and Implications for Drug Development

The physicochemical profile of this compound, characterized by its solid form, moderate predicted lipophilicity (LogP ≈ 2), and the presence of a critical acidic functional group, defines its potential role and challenges in pharmaceutical applications.

  • Oral Bioavailability: The TPSA value of 46.53 Ų is favorable for passive diffusion across the gut wall. However, its absorption will be highly pH-dependent. In the acidic environment of the stomach, it will be predominantly in its neutral, more lipophilic form, favoring absorption. As it moves to the more neutral pH of the intestine, ionization will increase, which may decrease passive permeability but increase solubility.

  • Formulation: The pH-dependent solubility necessitates careful formulation strategies. For oral dosage forms, enteric coatings might be considered to bypass the stomach and target dissolution in the intestine. For parenteral formulations, adjusting the pH to be well above the pKa would be essential to achieve the required concentration.

  • Target Engagement: The ability to act as both a hydrogen bond donor and acceptor, combined with its defined conformational flexibility, allows for versatile interactions within a protein binding pocket.

References

  • Physical Properties of Carboxylic Acids | Chemistry LibreTexts. [Link]

Sources

"4-(4-Fluorophenoxy)butanoic acid" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Fluorophenoxy)butanoic Acid

Abstract

The definitive identification of molecular structure is a cornerstone of chemical research and development, underpinning everything from reaction validation to the intricate design of new therapeutic agents. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of this compound, a compound featuring a confluence of key functional groups: a carboxylic acid, an aryl ether, and a fluorinated aromatic ring. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is presented as a self-validating system, where data from one technique logically informs and corroborates the findings of the next, culminating in an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and intellectually rigorous framework for structural analysis.

The Strategic Imperative: Why a Multi-Faceted Approach?

The structure elucidation of an organic molecule is an exercise in forensic science. A single analytical technique, while informative, rarely provides the complete picture. Instead, a synergistic workflow is employed where each method interrogates a different aspect of the molecule's architecture. The molecular formula, the functional groups present, and the precise connectivity of the atomic framework are all pieces of a puzzle that must be assembled with scientific integrity.

Our investigation into this compound (Molecular Formula: C₁₀H₁₁FO₃, Molecular Weight: 198.19 g/mol )[1] begins with the foundational question of its elemental composition and proceeds through the identification of its constituent parts, culminating in a detailed map of its proton and carbon skeleton.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) MS->IR Provides Molecular Formula (C₁₀H₁₁FO₃) Degree of Unsaturation = 5 Structure Confirmed Structure: This compound MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Confirms Functional Groups (-COOH, C-O-C, Aromatic) IR->Structure NMR->Structure Maps C-H Framework & Atom Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Expertise & Experience: The first and most critical step is to establish the exact molecular formula. While traditional methods like elemental analysis can provide ratios, high-resolution mass spectrometry (HRMS) delivers an exact mass with high precision, often to four or five decimal places. This allows for the unambiguous determination of the elemental composition, which is the foundation upon which all further analysis is built. For a molecule containing a carboxylic acid, electrospray ionization (ESI) in negative ion mode is often preferred due to the facile deprotonation of the acidic proton, yielding a strong [M-H]⁻ ion.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Negative Ion Mode):

    • Ion Source: ESI (-)

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for signal stability.

  • Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion. Utilize the instrument's software to calculate the possible elemental compositions that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Data Interpretation and Validation

From the molecular formula C₁₀H₁₁FO₃, we can calculate the Degree of Unsaturation (DoU) . This value is indispensable for predicting the number of rings and/or multiple bonds in the molecule.

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 10 + 1 - (11/2) - (1/2) + (0/2) = 11 - 6 = 5

A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees: one ring and three double bonds) and one additional double bond, likely a carbonyl group (C=O). This initial hypothesis, derived purely from the molecular formula, provides a powerful framework for interpreting the subsequent spectroscopic data.

Infrared Spectroscopy: A Rapid Scan for Functional Groups

Expertise & Experience: FTIR spectroscopy is the workhorse for functional group identification. It is a rapid, non-destructive technique that provides a characteristic "fingerprint" of the molecule's vibrational modes. The key is not just to identify individual peaks, but to recognize the patterns characteristic of specific functionalities. For carboxylic acids, the combination of an extremely broad O-H stretch and a sharp, intense C=O stretch is a virtually unmistakable signature.[2] Similarly, aryl alkyl ethers present a distinct pair of C-O stretching bands.[3][4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet is required.

  • Instrumentation: Utilize a standard benchtop FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty ATR crystal should be taken first.

  • Data Analysis: Identify the key absorption bands and assign them to specific functional group vibrations.

Expected Data & Structural Correlation

The IR spectrum provides immediate validation of the inferences drawn from the DoU calculation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Confirmed
~3300–2500 (very broad)O–H stretchCarboxylic Acid (-COOH)[6]
~2975–2845C–H stretch (aliphatic)Alkyl chain (-CH₂-)
~1725–1700 (strong, sharp)C=O stretchCarboxylic Acid (-COOH)[7][2]
~1250 & ~1050C–O–C stretch (asymm. & symm.)Aryl Alkyl Ether[4][5]
~1150C–F stretchFluoroaromatic
~1600, ~1500C=C stretch (in-ring)Aromatic Ring

NMR Spectroscopy: Assembling the Final Structure

Trustworthiness: NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework. It provides unambiguous evidence of atom connectivity through chemical shifts, signal integration, and spin-spin coupling. ¹H NMR reveals the electronic environment and proximity of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. Together, they form a self-validating system for assembling the final structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or greater).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Analyze chemical shifts, integration (for ¹H), and multiplicity (splitting patterns for ¹H) to assign signals to specific atoms in the molecule.

Caption: Labeled structure for NMR signal assignment.

¹H NMR: Predicted Data and Interpretation

The proton NMR spectrum is expected to show five distinct signals, confirming the proposed structure.

LabelApprox. δ (ppm)MultiplicityIntegrationAssignment & Rationale
a~11-12Broad Singlet1H-COOH : Highly deshielded acidic proton. The signal is often broad due to hydrogen exchange.[6][8]
e, f~7.0-6.8Multiplets4HAromatic H : Protons on the fluorophenyl ring. The pattern will be two apparent triplets or doublets of doublets.
d~4.0Triplet2H-O-CH₂- : Protons adjacent to the electronegative ether oxygen are significantly deshielded.[5][9]
b~2.5Triplet2H-CH₂-COOH : Protons alpha to the carbonyl group are deshielded.
c~2.1Multiplet2H-CH₂- : Central methylene protons, split by protons at positions (b) and (d).
¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Approx. δ (ppm)Assignment & Rationale
~179C=O : Carbonyl carbon of the carboxylic acid, highly deshielded.[6]
~158 (d)Aromatic C-F : Carbon directly attached to fluorine. It will appear as a doublet due to ¹JCF coupling.
~154Aromatic C-O : Carbon attached to the ether oxygen.
~116 (d)Aromatic C-H (ortho to F): These carbons will appear as a doublet due to ²JCF coupling.
~115Aromatic C-H (meta to F)
~67-O-CH₂- : Aliphatic carbon attached to the ether oxygen, deshielded relative to other sp³ carbons.[5][9]
~30-CH₂-COOH : Carbon alpha to the carbonyl.
~24-CH₂- : Central methylene carbon of the butanoic acid chain.

Conclusion: A Unified Structural Hypothesis

The convergence of data from MS, IR, and NMR spectroscopy provides overwhelming and self-validating evidence for the structure of this compound.

  • HRMS established the molecular formula as C₁₀H₁₁FO₃ and a Degree of Unsaturation of 5.

  • FTIR confirmed the presence of the key functional groups hypothesized from the formula: a carboxylic acid, an aromatic ring, and an ether linkage.

  • NMR provided the final, definitive piece of the puzzle by mapping the atomic connectivity. The ¹H NMR confirmed the 4-carbon chain and the substitution pattern on the aromatic ring, while the ¹³C NMR corroborated the presence of all unique carbon environments.

This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for any application in research, discovery, and development.

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  • University of Calgary. Ch13 - Sample IR spectra. Available from: [Link].

  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2017). Available from: [Link].

  • ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Scientific Diagram. Available from: [Link].

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An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)butanoic acid is a synthetic carboxylic acid derivative belonging to the class of phenoxyalkanoic acids. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and explores its potential applications in drug discovery and development, drawing upon the known biological activities of structurally related compounds. The presence of the fluorophenoxy and butanoic acid moieties makes it a valuable scaffold for medicinal chemists, offering opportunities for the development of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 4-(4-fluoro-phenoxy)-butyric acid[1]

Molecular Structure:

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mediators Inflammatory Mediators cluster_response Cellular Response cluster_inhibition Potential Inhibition by this compound derivatives Pro-inflammatory Stimuli Pro-inflammatory Stimuli Enzyme Activation (e.g., COX, LTA4H) Enzyme Activation (e.g., COX, LTA4H) Pro-inflammatory Stimuli->Enzyme Activation (e.g., COX, LTA4H) Transcription Factor Activation (e.g., NF-κB) Transcription Factor Activation (e.g., NF-κB) Pro-inflammatory Stimuli->Transcription Factor Activation (e.g., NF-κB) Prostaglandins Prostaglandins Enzyme Activation (e.g., COX, LTA4H)->Prostaglandins Leukotrienes (e.g., LTB4) Leukotrienes (e.g., LTB4) Enzyme Activation (e.g., COX, LTA4H)->Leukotrienes (e.g., LTB4) Cytokines (e.g., TNF-α, IL-6) Cytokines (e.g., TNF-α, IL-6) Transcription Factor Activation (e.g., NF-κB)->Cytokines (e.g., TNF-α, IL-6) Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes (e.g., LTB4)->Inflammation Cytokines (e.g., TNF-α, IL-6)->Inflammation Inhibition Inhibition Inhibition->Enzyme Activation (e.g., COX, LTA4H)

Sources

A Technical Guide to 4-(4-Fluorophenoxy)butanoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-(4-Fluorophenoxy)butanoic acid, a chemical compound of interest to researchers in medicinal chemistry and drug development. It details the molecule's physicochemical properties, outlines a robust synthesis protocol, provides a validated analytical methodology, and discusses its potential applications and safety considerations.

Physicochemical and Structural Properties

This compound is a carboxylic acid derivative characterized by a fluorophenoxy moiety linked to a butyric acid chain. Its structure lends itself to applications as a building block in the synthesis of more complex molecules.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. The molecular formula is C₁₀H₁₁FO₃, and it has a molecular weight of 198.19 g/mol [1][2][3].

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[1][2][3]
Molecular Weight 198.19 g/mol [1][2][3]
CAS Number 1549-77-5[1][3]
Physical Form Solid[4]
Synonyms 4-(4-fluoro-phenoxy)-butyric acid[1]
SMILES C(CC(=O)O)COC1=CC=C(C=C1)F[1]
InChI Key NOAUECWRUPGSOJ-UHFFFAOYSA-N[4]
Computational Descriptors for Drug Discovery

Computational properties are crucial for predicting a molecule's behavior in biological systems, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

DescriptorValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 46.53 Ų[1]Influences membrane permeability and oral bioavailability.
LogP (Octanol-Water Partition Coeff.) 2.0693[1]Measures lipophilicity, affecting solubility and membrane transport.
Hydrogen Bond Acceptors 2[1]Key for molecular recognition and binding to biological targets.
Hydrogen Bond Donors 1[1]Contributes to binding affinity and solubility.
Rotatable Bonds 5[1]Relates to conformational flexibility and binding entropy.

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of a phenoxide with an alkyl halide. Specifically, the nucleophilic phenoxide anion of 4-fluorophenol attacks an electrophilic halo-butanoate ester. This ester is a practical choice as it prevents the free carboxylic acid from interfering with the base-catalyzed reaction. A subsequent saponification (ester hydrolysis) step yields the final carboxylic acid product. This two-step approach ensures high yield and purity.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 4-Fluorophenol 4-Fluorophenol Intermediate_Ester Ethyl 4-(4-fluorophenoxy)butanoate 4-Fluorophenol->Intermediate_Ester  K₂CO₃, Acetone  Reflux Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product  1. NaOH, H₂O/EtOH  2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for laboratory-scale synthesis and includes self-validating checkpoints, such as reaction monitoring by Thin-Layer Chromatography (TLC).

  • Reaction Setup: To a round-bottom flask, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL/g of phenol). Stir the suspension vigorously.

  • Addition of Alkyl Halide: Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress by TLC, observing the consumption of the 4-fluorophenol starting material.

  • Workup: After cooling to room temperature, filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ethyl 4-(4-fluorophenoxy)butanoate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Stir at 50°C for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2.5N aqueous HCl[5]. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

Accurate quantification and identification of this compound are essential for quality control and research applications. Given its polarity and low molecular weight, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical method of choice[6].

Rationale for Method Selection

Anion-exchange chromatography at an elevated pH provides excellent selectivity and retention for short-chained organic acids[6]. Coupling this with mass spectrometric detection allows for highly sensitive and specific quantification, even in complex matrices, by monitoring the analyte's specific mass-to-charge (m/z) ratio[6]. This approach overcomes the limitations of less sensitive methods like UV detection[6].

G A Sample Preparation (Dissolution & Filtration) B LC Injection A->B C Anion-Exchange Chromatography B->C D Electrospray Ionization (ESI, Negative Mode) C->D E Mass Spectrometry (SIM @ m/z 197.06) D->E F Data Analysis (Peak Integration) E->F G Quantification (vs. Calibration Curve) F->G

Caption: Workflow for the quantitative analysis of this compound by LC-MS.

Protocol: Quantitative Analysis by LC-MS
  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 acetonitrile:water diluent. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume, and filter through a 0.45 µm syringe filter before analysis.

  • LC-MS Conditions:

    • Column: A suitable anion-exchange column.

    • Mobile Phase: A gradient elution using (A) water with 10 mM ammonium acetate and (B) acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Negative Ion Mode.

    • Detection: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ at m/z 197.06.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample by interpolating its peak area from the curve.

Applications in Research & Drug Development

This compound serves primarily as a specialized chemical intermediate for research and development purposes[7]. Its structure is particularly relevant to medicinal chemistry.

The chlorine analogue, 4-(4-Chlorophenoxy)butanoic acid, has been utilized as a precursor for synthesizing benzoxepin derivatives, which have been investigated for their sedative-hypnotic effects[8]. By analogy, this compound represents a valuable starting material for creating fluorinated benzoxepins or other related scaffolds. The incorporation of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[2][9]
Skin IrritationH315Causes skin irritation[9]
Eye IrritationH319Causes serious eye irritation[9]
Specific Target Organ ToxicityH335May cause respiratory irritation[9]
Handling and Storage Recommendations
  • Engineering Controls: Use only outdoors or in a well-ventilated area to avoid breathing dust or fumes[10][11]. Ensure eyewash stations and safety showers are readily accessible[11].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection approved under government standards[7][10][12].

  • Handling Practices: Avoid contact with skin and eyes[7]. Do not eat, drink, or smoke when using this product[10]. Wash hands thoroughly after handling[10][11].

  • Storage: Store in a dry, cool, and well-ventilated area[10]. Keep the container tightly closed and store locked up[1][11].

References

  • 4,4-Bis(4-fluorophenyl)butyric acid | C16H14F2O2 | CID 88637 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). ALS. Retrieved January 9, 2026, from [Link]

  • 4-(4-Chlorophenoxy)butanoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

Sources

A Researcher's Guide to Sourcing 4-(4-Fluorophenoxy)butanoic Acid: From Supplier Selection to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(4-Fluorophenoxy)butanoic acid is a key chemical intermediate valued in medicinal chemistry and drug discovery for its utility as a synthetic building block.[1] The integrity of research and development outcomes is critically dependent on the purity and consistency of such starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this compound. It covers the landscape of commercial suppliers, outlines a robust methodology for supplier qualification, presents detailed protocols for in-house quality verification, and details best practices for safe handling and storage. The objective is to empower scientific teams to procure high-quality reagents, thereby ensuring the validity and reproducibility of their experimental work.

Introduction to this compound

This compound (CAS No. 1549-77-5) is a fluorinated organic compound belonging to the phenoxybutanoic acid class. Its structure is of significant interest to medicinal chemists. While this specific molecule is primarily a building block, structurally related phenoxyalkanoic acid scaffolds have been investigated for a range of biological activities, including the modulation of critical enzyme classes like cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs).[1] The closely related analog, 4-(4-chlorophenoxy)butanoic acid, has been used as a precursor in the synthesis of benzoxepin derivatives with sedative-hypnotic effects.[2] This context underscores the importance of sourcing high-purity material to avoid introducing confounding variables into sensitive biological assays or complex synthetic pathways.

Chemical Identity and Properties
PropertyValue
CAS Number 1549-77-5[3][4]
Molecular Formula C₁₀H₁₁FO₃[3]
Molecular Weight 198.19 g/mol [1][3]
IUPAC Name This compound
Appearance Solid (typical)
SMILES C(CC(=O)O)COC1=CC=C(C=C1)F[3]
InChI Key NOAUECWRUPGSOJ-UHFFFAOYSA-N

Sourcing and Supplier Evaluation

The procurement of a chemical reagent is the first critical step in an experimental workflow. The choice of supplier can significantly impact the quality, consistency, and ultimately, the success of a research project.

The Supplier Landscape: A Comparative Overview

A variety of chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis labs. The table below summarizes a selection of prominent suppliers.

SupplierPurity SpecificationNotes
Sigma-Aldrich (Merck) Not specified. Sold "as-is".[5]Buyer assumes full responsibility for confirming identity and purity.[5]
AK Scientific, Inc. Not specified in readily available documents.Provides detailed Safety Data Sheet (SDS).[6]
ChemScene ≥98%[3]Offers custom synthesis and commercial production services.[3]
SynQuest Laboratories, Inc. Not specified in readily available documents.Identifies use for laboratory chemicals and scientific R&D.[7]
Fisher Scientific (Acros Organics) Not specified in readily available documents.Provides detailed SDS information.[8]
The Critical Nature of Supplier Qualification

The data in the table reveals a crucial point: supplier guarantees vary significantly. Notably, a major distributor like Sigma-Aldrich explicitly sells this product under a "no-analysis" policy, stating, "Buyer assumes responsibility to confirm product identity and/or purity."[5] This "as-is" approach places the full burden of quality control on the end-user and highlights a critical principle for all researchers: Trust, but verify.

A supplier's reputation is a starting point, but it is not a substitute for rigorous, independent validation of each batch of material received.

Essential Questions for Prospective Suppliers

Before placing an order, especially for a large quantity or for use in a cGMP-regulated environment, a researcher should engage the supplier with the following questions:

  • Certificate of Analysis (CoA): Can you provide a lot-specific CoA for the material I will receive?

  • Analytical Data: Does the CoA include spectra (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) or just a purity value? Can the raw data be provided upon request?

  • Purity Method: How was the stated purity determined (e.g., HPLC, GC, qNMR)?

  • Synthesis Route: Can you provide a general overview of the synthetic route used? (This can help anticipate potential process-related impurities).

  • Batch Consistency: What measures are in place to ensure batch-to-batch consistency?

The willingness and ability of a supplier to provide comprehensive answers to these questions are strong indicators of their commitment to quality.

In-House Quality Control and Verification

Regardless of the supplier's claims, independent verification is paramount for scientific integrity. The following protocols outline a self-validating system for confirming the identity and purity of incoming this compound.

Decoding the Certificate of Analysis (CoA)

A CoA is the supplier's statement of quality. A robust CoA should include:

  • Identity Confirmation: Usually confirmed by techniques like NMR or Mass Spectrometry consistent with the expected structure.

  • Purity Assessment: A quantitative measure, typically by HPLC or GC, showing the area percentage of the main peak.

  • Residual Solvents: Often measured by GC-Headspace, important for ensuring the material is free from process solvents.

  • Water Content: Determined by Karl Fischer titration.

Recommended Analytical Protocol: LC-MS Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and accessible method for confirming both the identity and purity of the compound.

Objective: To confirm the molecular weight of this compound and assess its purity relative to other UV-active or ionizable species.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the supplied material in a suitable solvent like acetonitrile or methanol.

    • Dilute this stock solution to a final concentration of ~10 µg/mL in the mobile phase starting condition.

  • LC-MS Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • MS Detector: Electrospray Ionization (ESI) in negative ion mode.

    • MS Scan Range: m/z 50-500.

  • Data Analysis & Expected Results:

    • Purity: Examine the UV chromatogram (e.g., at 254 nm). The main peak should account for >98% of the total peak area for high-purity material.

    • Identity: In the mass spectrum corresponding to the main LC peak, look for the deprotonated molecule [M-H]⁻. For C₁₀H₁₁FO₃ (MW 198.19), the expected m/z is 197.06 . The presence of this ion confirms the molecular weight of the compound.

Potential Impurities

Understanding the synthetic route can provide insight into potential impurities. A common synthesis for a related compound, 4-(4-Fluorobenzoyl)butyric acid, involves a Friedel-Crafts acylation reaction.[9] A critical concern in such processes is the presence of the non-fluorinated starting material (e.g., benzene in fluorobenzene), which can lead to a desfluoro impurity.[9] This impurity would have a molecular weight of 178.22 and could be detected by LC-MS.

Workflow for Procurement and Validation

A systematic workflow ensures that only qualified material enters the laboratory supply chain. This process is crucial for reproducibility and adherence to quality standards.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Procurement cluster_2 Phase 3: Validation cluster_3 Phase 4: Final Action A Identify Potential Suppliers B Request Lot-Specific CoA & Data A->B Initial Screening C Evaluate Supplier Responsiveness & Data B->C D Place Order for Small Evaluation Sample C->D Supplier Passes E Receive & Quarantine Sample D->E F Perform In-House QC (e.g., LC-MS, NMR) E->F Log Sample G Decision Point: Does it Meet Spec? F->G H Approve Supplier & Lot. Release from Quarantine. G->H Yes I Reject Lot. Contact Supplier. G->I No J Place Bulk Order or Use Approved Lot H->J

Caption: Workflow for sourcing and validating chemical reagents.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following guidelines are synthesized from multiple supplier safety data sheets.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[6][10]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][7] If dust is generated, a respirator may be necessary.[7]

Storage Conditions
  • Container: Store in a tightly-closed container when not in use.[6][7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[6][7] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[3][10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[7]

Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[8]

Conclusion

Sourcing this compound for research and drug development requires more than a simple catalog order. It demands a diligent, scientific approach to supplier qualification and material verification. By implementing a systematic workflow that includes vetting suppliers, requesting comprehensive analytical data, and performing independent in-house QC, researchers can mitigate the risks associated with reagent variability. This vigilance ensures that the chemical building blocks of a project are of known and reliable quality, thereby safeguarding the integrity of the scientific process and the validity of its outcomes.

References

  • Sandanayaka, V. et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573-85. [Link]

  • Angene Chemical. Safety Data Sheet: 3-(4-Fluorophenoxy)propionic acid. [Link]

  • Amerigo Scientific. Product Page: 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries (Dec 2023). [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries (Nov 2022). [Link]

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

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A Comprehensive Safety and Handling Guide for 4-(4-Fluorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)butanoic acid is a chemical compound utilized in research and development settings.[1] As with any chemical substance, a thorough understanding of its potential hazards, safe handling procedures, and emergency responses is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety data associated with this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) information to offer insights into the rationale behind the recommended safety protocols.

Section 1: Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties, which dictate its behavior under various conditions.

PropertyValueSource
CAS Number 1549-77-5[1][2]
Molecular Formula C₁₀H₁₁FO₃[2]
Molecular Weight 198.19 g/mol [2]
Physical Form Solid[3]
Storage Temperature 2-8°C, sealed in a dry environment[2]

Note: Detailed quantitative data on properties like melting point, boiling point, and solubility are not consistently available across suppliers, which is common for research chemicals. Users are advised to consult the specific batch's certificate of analysis.

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these classifications is the first step in implementing appropriate safety measures.

GHS Pictogram:



Signal Word: Warning[1][2][3]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3][4][5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4][5][6]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][4][5][6]

The causality behind these classifications lies in the chemical's reactivity with biological tissues. The butanoic acid moiety can cause irritation, while the fluorophenoxy group can influence its absorption and metabolic profile, contributing to its acute oral toxicity.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is a self-validating system for minimizing exposure and ensuring chemical stability.

Engineering Controls and Ventilation

The primary line of defense against respiratory exposure is the use of appropriate engineering controls.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_sds Review SDS prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe handling_fumehood Work in a certified chemical fume hood prep_ppe->handling_fumehood handling_weigh Weigh solid carefully to avoid dust generation handling_fumehood->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate work surfaces handling_dissolve->cleanup_decon cleanup_waste Dispose of waste in a labeled, sealed container cleanup_decon->cleanup_waste cleanup_store Store remaining material at 2-8°C cleanup_waste->cleanup_store

Caption: Workflow for safely handling this compound.

  • Causality: The GHS classification H335 (May cause respiratory irritation) necessitates working in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.[1][6][7] This is a critical step because it removes the hazard at the source.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense and should be selected based on the identified hazards.

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[6] Always inspect gloves before use and wash hands thoroughly after handling.[6]

  • Eye and Face Protection: Use chemical safety goggles or glasses.[6] If there is a splash hazard, a face shield should also be worn.[6]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator may be necessary.[6]

Hygiene and Storage Practices
  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][6] Wash hands thoroughly after handling.[1][6] Contaminated clothing should be removed and washed before reuse.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong bases and strong oxidizing agents.[2][6] The recommended storage temperature is between 2-8°C.[2]

Section 4: Emergency Procedures and First Aid

In the event of an exposure, a rapid and informed response is crucial.

Exposure RouteFirst Aid MeasuresRationale
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][7]Due to its classification as "Harmful if swallowed" (H302), immediate medical attention is necessary. Rinsing the mouth removes residual material, and avoiding vomiting prevents further damage to the esophagus.
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[1]This addresses the respiratory irritation (H335) by removing the individual from the source of exposure.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[1]The "Causes skin irritation" classification (H315) necessitates thorough washing to remove the irritant.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1]Prompt and prolonged rinsing is essential to mitigate the serious eye irritation (H319) caused by the chemical.

Section 5: Spills and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

  • Spill Response: In case of a spill, ensure the area is well-ventilated. Avoid generating dust.[6] Sweep or shovel the spilled solid material into a suitable container for disposal.[6]

  • Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][6]

Section 6: Toxicological Information

While comprehensive toxicological data for this compound is not widely available, the GHS classifications provide a summary of its known acute effects.[5] The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][4][5][6] There is no data to suggest that this compound is a carcinogen or causes reproductive toxicity.[5][6]

Conclusion

This compound is a valuable tool in research, and its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide into standard laboratory practices, researchers can create a self-validating system of safety that protects both personnel and the integrity of their work.

References

  • chemical label this compound [Link]

  • 4-(4-Fluorophenyl)butanoic acid (CAS 589-06-0) Properties | Density, Cp, Viscosity | Chemcasts [Link]

  • Safety Data Sheet - Angene Chemical [Link]

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Unlocking the Therapeutic Potential of Fluorophenoxy Butanoic Acids: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of a Promising Scaffold

The fluorophenoxy butanoic acid scaffold represents a privileged structure in medicinal chemistry, with subtle structural modifications giving rise to a diverse range of biological activities. This guide provides an in-depth exploration of potential research avenues for compounds based on this core, with a particular focus on the isomeric distinction between 2-(4-Fluorophenoxy)butanoic acid and 4-(4-Fluorophenoxy)butanoic acid. While significant research has illuminated the therapeutic promise of the 2-substituted isomer, its 4-substituted counterpart remains a largely unexplored chemical entity. This disparity presents a compelling opportunity for novel discoveries in drug development. This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining promising research directions, robust experimental protocols, and the causal logic behind strategic experimental choices.

Part 1: The Well-Characterized Isomer - 2-(4-Fluorophenoxy)butanoic Acid and its Analogs

Derivatives of 2-(4-fluorophenoxy)butanoic acid have demonstrated significant potential across multiple therapeutic areas, primarily by modulating key enzymatic pathways involved in inflammation, pain, and neurological disorders.

Anti-inflammatory and Analgesic Potential via Soluble Epoxide Hydrolase (sEH) Inhibition

Expertise & Experience: Soluble epoxide hydrolase (sEH) is a critical enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory effects.[1] By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising strategy for treating inflammatory conditions and associated pain. The 2-(4-fluorophenoxy) moiety has been identified as a key pharmacophore in the design of sEH inhibitors.

Proposed Research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of 2-(4-fluorophenoxy)butanoic acid analogs with modifications to the butanoic acid chain (e.g., esterification, amidation, bioisosteric replacement of the carboxylic acid) to optimize potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidate the precise binding mode of lead compounds within the active site of sEH using X-ray crystallography and computational modeling.

  • In Vivo Efficacy Studies: Evaluate the analgesic and anti-inflammatory effects of optimized compounds in established preclinical models of inflammatory pain (e.g., carrageenan-induced paw edema, complete Freund's adjuvant-induced arthritis) and neuropathic pain (e.g., chronic constriction injury).

Experimental Protocol: In Vitro sEH Inhibition Assay

  • Reagents and Materials: Human recombinant sEH, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a fluorescent substrate, test compounds, assay buffer (e.g., Tris-HCl, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well microplate, add the assay buffer, sEH enzyme, and the test compound or vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the PHOME substrate.

    • Monitor the increase in fluorescence (excitation/emission ~330/465 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to sEH activity.

    • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Trustworthiness: This protocol is a self-validating system. The inclusion of a vehicle control and a known sEH inhibitor as a positive control will ensure the reliability of the results. The use of a fluorescent substrate provides a sensitive and continuous measure of enzyme activity.

Neurological Applications: Targeting Fatty Acid-Binding Proteins (FABPs) and Epilepsy

Expertise & Experience: Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that regulate the transport and metabolism of fatty acids.[1] Dysregulation of FABP activity has been implicated in various neurological disorders. Analogs of 2-(4-fluorophenoxy)butanoic acid have shown inhibitory activity against FABPs.[1] Furthermore, derivatives incorporating the 4-fluorophenoxy moiety have demonstrated promising anticonvulsant activity in preclinical models.[1]

Proposed Research:

  • FABP Isoform Selectivity: Determine the binding affinity and inhibitory potency of 2-(4-fluorophenoxy)butanoic acid derivatives against a panel of FABP isoforms to identify selective inhibitors.

  • Anticonvulsant Screening: Evaluate the efficacy of novel analogs in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz psychomotor seizure tests.[1]

  • Blood-Brain Barrier Permeability: Assess the ability of lead compounds to cross the blood-brain barrier using in vitro models (e.g., PAMPA) and in vivo pharmacokinetic studies.

Experimental Workflow: Anticonvulsant Drug Discovery

Anticonvulsant_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 2-(4-Fluorophenoxy)butanoic Acid Analogs FABP_Screening FABP Isoform Selectivity Screening Synthesis->FABP_Screening BBB_Permeability Blood-Brain Barrier Permeability (PAMPA) FABP_Screening->BBB_Permeability MES_Test Maximal Electroshock (MES) Test BBB_Permeability->MES_Test SixHz_Test 6 Hz Seizure Test MES_Test->SixHz_Test PK_Studies Pharmacokinetic Studies (Brain Penetration) SixHz_Test->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt Iterative Improvement Lead_Opt->Synthesis

Caption: A streamlined workflow for the discovery and development of novel anticonvulsant agents based on the 2-(4-fluorophenoxy)butanoic acid scaffold.

Part 2: The Uncharted Territory - this compound

In stark contrast to its 2-substituted isomer, "this compound" remains a chemical entity with virtually no published biological data. This knowledge gap presents a unique opportunity for exploratory research to uncover potentially novel pharmacology. The research strategy for this compound will necessarily begin with broad, hypothesis-generating screening, drawing inspiration from structurally related molecules.

Hypothesis-Driven Exploration Based on Structural Analogs

Expertise & Experience: The biological activity of small molecules is often dictated by their overall topology and the electronic properties of their constituent functional groups. By examining the known activities of structurally similar compounds, we can formulate initial hypotheses for the potential targets of this compound.

  • Herbicide Potential: The structurally related compound, 4-(4-chlorophenoxy)butanoic acid, is a known herbicide.[2] Additionally, 4-(2,4-difluorophenoxy)butanoic acid is investigated in the context of phenoxy herbicides.[3] This suggests that this compound could possess herbicidal or plant growth regulatory properties.

  • CNS Activity: 4-(4-Chlorophenoxy)butanoic acid has also been used as a starting material for the synthesis of benzoxepin derivatives with sedative-hypnotic effects.[2] This raises the possibility that this compound or its derivatives could modulate central nervous system targets.

  • Anticancer Activity: The 4-fluorophenoxy moiety is present in various compounds with demonstrated anticancer activity, including thiosemicarbazide derivatives.[4] The butanoic acid portion of the molecule is also of interest, as butyrate is a known histone deacetylase (HDAC) inhibitor with anti-cancer properties.

Proposed Research: A Tiered Screening Approach

A broad-based, tiered screening approach is recommended to efficiently probe the biological activity of this compound.

Tier 1: Broad Phenotypic and Target-Based Screening

  • Phenotypic Screening:

    • Herbicidal Activity: Screen against a panel of monocot and dicot plant species to assess effects on germination and growth.

    • Antimicrobial Activity: Test against a panel of Gram-positive and Gram-negative bacteria and fungi.[5]

    • Anticancer Cell Proliferation: Evaluate cytotoxicity against a diverse panel of human cancer cell lines (e.g., NCI-60).

    • CNS Phenotypic Screen: Utilize a battery of in vivo behavioral tests in rodents to identify potential sedative, anxiolytic, or antidepressant-like effects.

  • Target-Based Screening:

    • Receptor Binding Assays: Screen against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, with a focus on those implicated in CNS disorders.

    • Enzyme Inhibition Assays: Screen against a panel of enzymes relevant to cancer (e.g., HDACs, kinases) and inflammation (e.g., COX-1, COX-2).

Tier 2: Hit Validation and Elucidation of Mechanism of Action

Once a "hit" is identified in Tier 1, the focus will shift to validating the activity and elucidating the underlying mechanism of action.

Signaling Pathway Exploration: Potential Anticancer Mechanism

Anticancer_Pathway cluster_epigenetic Epigenetic Regulation cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Compound This compound HDAC HDAC Inhibition Compound->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: A hypothesized signaling pathway for the potential anticancer activity of this compound via HDAC inhibition.

Synthesis and Derivatization Strategies

Expertise & Experience: The synthesis of this compound and its derivatives can be readily achieved through established synthetic methodologies. The Williamson ether synthesis is a robust and high-yielding method for the formation of the core ether linkage.

Proposed Synthetic Protocol: Williamson Ether Synthesis

  • Deprotonation of Phenol: 4-Fluorophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetone to generate the corresponding phenoxide.

  • Nucleophilic Substitution: The resulting phenoxide is then reacted with an ethyl 4-bromobutanoate via an SN2 reaction to form the ether linkage.

  • Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

Derivatization and SAR:

  • Aromatic Ring Substitution: Introduce additional substituents (e.g., electron-donating or -withdrawing groups) onto the fluorophenyl ring to probe electronic effects on activity.

  • Butanoic Acid Chain Modification: As with the 2-isomer, modify the carboxylic acid moiety to explore its importance for activity and to modulate physicochemical properties.

  • Bioisosteric Replacement: Replace the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) to potentially improve metabolic stability and cell permeability.

Data Presentation: Physicochemical Properties of Proposed Analogs

Compound IDR1-Substitution (Phenyl Ring)R2-Substitution (Butanoic Acid)Calculated logPPredicted Target Class
FFB-0014-F-COOH2.1Herbicide/CNS
FFB-0022,4-di-F-COOH2.3Herbicide
FFB-0034-F-CONH21.5CNS
FFB-0044-F-COOCH32.5Prodrug
FFB-0054-F, 2-CH3-COOH2.6Anticancer

Conclusion: A Call for Exploratory Research

The fluorophenoxy butanoic acid scaffold holds significant, yet asymmetrically explored, potential for the development of novel therapeutic agents. While research into the 2-substituted isomer has yielded promising leads in the areas of inflammation, pain, and epilepsy, the 4-substituted isomer represents a veritable "terra incognita" for drug discovery. The strategic, hypothesis-driven, and tiered screening approach outlined in this guide provides a robust framework for systematically exploring the biological activities of this compound. By embracing this opportunity for discovery, the research community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • MDPI. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][6]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]

  • National Center for Biotechnology Information. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • National Center for Biotechnology Information. Organic synthesis provides opportunities to transform drug discovery. [Link]

  • National Center for Biotechnology Information. Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. [Link]

  • National Center for Biotechnology Information. 4-Amino-2-(4-fluorophenoxy)butanoic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

  • National Center for Biotechnology Information. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy. [Link]

  • MDPI. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. [Link]

  • National Center for Biotechnology Information. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]

  • ResearchGate. Bioactive compound and their biological activity. [Link]

  • MDPI. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-fluorophenoxy)butanoic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the chemical space and pharmacological potential of this class of compounds.

Introduction: The Potential of the this compound Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. The presence of a fluorinated phenyl ring connected via an ether linkage to a butanoic acid chain offers a unique combination of lipophilicity, metabolic stability, and opportunities for functionalization. This has led to the exploration of its derivatives in a wide range of therapeutic areas, including metabolic diseases, inflammation, and oncology.

The fluorine atom on the phenyl ring can enhance binding affinity to target proteins through various non-covalent interactions and can improve pharmacokinetic properties by blocking metabolic oxidation. The butanoic acid moiety provides a handle for further chemical modification and can mimic endogenous fatty acids, allowing these compounds to interact with proteins involved in lipid metabolism and signaling.

Synthesis of this compound and Its Derivatives

The primary and most versatile method for the synthesis of this compound and its analogs is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.

General Synthesis Workflow

The synthesis of the core scaffold can be conceptualized as a two-step process: formation of the phenoxide followed by nucleophilic substitution.

Williamson Ether Synthesis Workflow 4-Fluorophenol 4-Fluorophenol Potassium 4-Fluorophenoxide Potassium 4-Fluorophenoxide 4-Fluorophenol->Potassium 4-Fluorophenoxide  Base (e.g., K2CO3)  Solvent (e.g., DMF) Ethyl 4-(4-fluorophenoxy)butanoate Ethyl 4-(4-fluorophenoxy)butanoate Potassium 4-Fluorophenoxide->Ethyl 4-(4-fluorophenoxy)butanoate  Ethyl 4-bromobutanoate This compound This compound Ethyl 4-(4-fluorophenoxy)butanoate->this compound  Hydrolysis (e.g., NaOH, H2O/EtOH)  Acidification (e.g., HCl)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Williamson ether synthesis for preparing the title compound.

Materials:

  • 4-Fluorophenol

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of Ethyl 4-(4-fluorophenoxy)butanoate

  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-(4-fluorophenoxy)butanoate (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide (1:1 v/v).

  • Stir the mixture at 60 °C for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated HCl, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mechanism of Action and Biological Targets

Derivatives of this compound have been investigated for their activity against several biological targets, primarily those involved in metabolic and inflammatory pathways.

Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids.[1] FABP4, in particular, is highly expressed in adipocytes and macrophages and is implicated in insulin resistance and atherosclerosis.[1] The structural similarity of this compound derivatives to endogenous fatty acids makes them potential inhibitors of FABPs.

Inhibition of FABP4 is a promising strategy for the treatment of metabolic diseases.[2] By blocking the binding of fatty acids to FABP4, these inhibitors can modulate lipid metabolism and inflammatory signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression in response to binding of fatty acids and their derivatives. PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[3][4] Some phenoxybutanoic acid derivatives have been shown to act as PPARγ activators (agonists).[3] Activation of PPARγ by synthetic ligands, such as the thiazolidinedione class of drugs, is an established therapeutic approach for type 2 diabetes.[4] The potential for this compound analogs to modulate PPARγ activity warrants further investigation.

Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binds PPARγ PPARγ FABP4->PPARγ Transports FA to Gene Transcription Gene Transcription PPARγ->Gene Transcription Regulates This compound derivative This compound derivative This compound derivative->FABP4 Inhibits This compound derivative->PPARγ Activates

Caption: Potential molecular targets and signaling pathways of this compound derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by modifications to different parts of the molecule. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

Phenyl Ring Substitution
  • Fluorine Position and Number: The position and number of fluorine atoms on the phenyl ring can affect both binding affinity and metabolic stability. Multiple fluorine substitutions or alternative halogen substitutions (e.g., chlorine) can modulate the electronic properties and lipophilicity of the molecule.

  • Other Substituents: Introduction of other small alkyl or alkoxy groups on the phenyl ring can probe the steric and electronic requirements of the binding pocket of the target protein.

Butanoic Acid Chain Modifications
  • Chain Length: Varying the length of the alkyl chain can impact the compound's ability to fit within the binding pocket of target proteins like FABPs.

  • Stereochemistry: For derivatives with a chiral center on the butanoic acid chain (e.g., at the 2-position), the stereochemistry can be critical for biological activity. Enantiomerically pure compounds often exhibit significantly different potencies.

  • Functionalization: The carboxylic acid can be converted to other functional groups such as esters, amides, or hydroxamic acids to alter the compound's physicochemical properties and explore different binding interactions.

Quantitative Data on FABP4 Binding

The following table presents the dissociation constants (Kd) for the binding of various perfluorinated and non-fluorinated alkanoic acids to FABP4, which can serve as a guide for understanding the impact of fluorination and chain length on binding affinity.

CompoundChain LengthKd (µM)
Butanoic acid4No binding
Perfluorobutanoic acid424.5
Pentanoic acid5No binding
Perfluoropentanoic acid511.2
Hexanoic acid6No binding
Perfluorohexanoic acid66.8
Heptanoic acid7145
Perfluoroheptanoic acid74.46
Octanoic acid84.8
Perfluorooctanoic acid81.2

Data adapted from a study on PFAS binding to FABP4.[5]

This data clearly demonstrates that fluorination significantly enhances the binding affinity to FABP4, and there is a chain-length dependent effect on binding.

Experimental Protocols for In Vitro Evaluation

FABP4 Fluorescence Displacement Assay

This assay is a common method to screen for and characterize inhibitors of FABP4. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound, leading to a change in the fluorescent signal.

Principle:

A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), binds to the hydrophobic pocket of FABP4, resulting in an increase in its fluorescence. A compound that binds to the same site will displace ANS, causing a decrease in fluorescence.

Materials:

  • Recombinant human FABP4 protein

  • ANS (or other suitable fluorescent probe)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a solution of FABP4 and ANS in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar range for FABP4 and ANS.

  • Dispense the FABP4/ANS solution into the wells of a 96-well plate.

  • Add serial dilutions of the test compounds (typically from a stock solution in DMSO) to the wells. Include a DMSO control (no compound) and a positive control inhibitor.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (for ANS, typically ~380 nm excitation and ~460 nm emission).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Analytical Characterization

The identity and purity of synthesized this compound and its derivatives should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons of the butanoic acid chain, and the carboxylic acid proton. The aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The methylene protons adjacent to the oxygen and the carbonyl group will be downfield shifted.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a characteristic coupling (¹JCF). The carbonyl carbon will appear at a downfield chemical shift (around δ 175-180 ppm).

Expected ¹H and ¹³C NMR Data for this compound:

While a specific experimental spectrum for the title compound is not provided, based on related structures like 4-fluorobenzaldehyde and 4-fluorobenzoic acid, the following are expected chemical shift regions:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2115 - 130
Aromatic C-F-155 - 165 (d, J ≈ 240-250 Hz)
Aromatic C-O-150 - 160
O-CH₂~ 4.0~ 67
CH₂-CH₂-CH₂~ 2.0 - 2.5~ 24 - 30
CH₂-COOH~ 2.5~ 30
COOH~ 12.0~ 175

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is used to assess the purity of the synthesized compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed. Mass spectrometry is used to confirm the molecular weight of the target compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly for metabolic and inflammatory diseases. The synthetic accessibility of this class of compounds allows for extensive structure-activity relationship studies to optimize their biological activity.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of various substitutions on the phenyl ring and modifications of the butanoic acid chain to improve potency and selectivity for specific targets like FABP4 and PPARγ.

  • Mechanism of action studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects, including their impact on downstream signaling pathways.

  • In vivo evaluation: Assessment of the efficacy and pharmacokinetic properties of promising analogs in relevant animal models of disease.

  • Exploration of new therapeutic areas: Given the diverse biological activities of related compounds, the potential of this compound derivatives in other areas such as oncology and neurodegenerative diseases should be explored.

This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules. The combination of versatile chemistry and important biological targets makes the this compound scaffold a rich area for future drug discovery efforts.

References

Sources

Methodological & Application

Efficient Synthesis of 4-(4-Fluorophenoxy)butanoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-102

Introduction

4-(4-Fluorophenoxy)butanoic acid is a valuable fluorinated organic compound that serves as a key intermediate and building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is present in a range of biologically active molecules. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of this compound, starting from the readily available 4-fluorophenol. The described methodology is robust, scalable, and amenable to standard laboratory settings.

The synthetic strategy hinges on the classic Williamson ether synthesis, a reliable and widely used method for preparing ethers.[3][4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide.[3][4] In this protocol, the phenoxide of 4-fluorophenol attacks an ethyl 4-halobutanoate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach offers high yields and straightforward purification.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification & Acidification reactant1 4-Fluorophenol intermediate Ethyl 4-(4-fluorophenoxy)butanoate reactant1->intermediate reactant2 Ethyl 4-bromobutanoate reactant2->intermediate base K2CO3 solvent1 Acetone product This compound intermediate->product 1. NaOH, H2O, EtOH 2. HCl hydrolysis_reagent NaOH (aq) acidification_reagent HCl (aq)

Caption: Overall two-step reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
4-FluorophenolReagentPlus®, ≥99%Sigma-Aldrich
Ethyl 4-bromobutanoate99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Sigma-Aldrich
AcetoneAnhydrous, ≥99.5%Sigma-Aldrich
Ethanol (EtOH)200 proofSigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Sigma-Aldrich
HexanesACS Reagent, ≥98.5%Sigma-Aldrich
Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%Sigma-Aldrich
Round-bottom flasks (various sizes)--
Reflux condenser--
Magnetic stirrer and stir bars--
Heating mantle--
Separatory funnel--
Rotary evaporator--
pH paper--
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄-
Step 1: Synthesis of Ethyl 4-(4-fluorophenoxy)butanoate

This step employs the Williamson ether synthesis, where the weakly acidic 4-fluorophenol is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with ethyl 4-bromobutanoate.[3][4][6] Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvates the ions, and has a convenient boiling point for reflux.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (5.61 g, 50 mmol).

  • Add anhydrous acetone (100 mL) to the flask and stir until the 4-fluorophenol is completely dissolved.

  • Add anhydrous potassium carbonate (10.37 g, 75 mmol) to the solution. The mixture will become a suspension.

  • Add ethyl 4-bromobutanoate (10.73 g, 55 mmol) dropwise to the stirring suspension.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude oil is ethyl 4-(4-fluorophenoxy)butanoate, which can be used directly in the next step or purified by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-Fluorophenol in Acetone B Add K2CO3 A->B C Add Ethyl 4-bromobutanoate B->C D Reflux for 12-16 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Solids F->G H Concentrate Filtrate G->H I Crude Ester Intermediate H->I

Sources

Application Note & Protocol: Synthesis of 4-(4-Fluorophenoxy)butanoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Fluorophenoxy)butanoic acid, a valuable intermediate in pharmaceutical and materials science research. We detail a robust protocol based on the Williamson ether synthesis, a classic and versatile method for forming ethers.[1][2] This application note is designed to offer both a step-by-step experimental procedure and a deep dive into the mechanistic rationale, potential side reactions, and critical optimization parameters. By grounding the protocol in fundamental organic chemistry principles, we aim to equip researchers with the knowledge to not only replicate this synthesis but also to troubleshoot and adapt it for related molecular targets.

Introduction and Rationale

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets. The butanoic acid chain provides a versatile handle for further chemical modification.

The Williamson ether synthesis is the chosen method for this preparation due to its reliability and broad scope in forming both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile to displace a halide from an organohalide.[1][2][4] In this specific application, we will deprotonate 4-fluorophenol to form the corresponding phenoxide, which will then react with an ester of 4-bromobutanoic acid. The subsequent hydrolysis of the ester will yield the desired carboxylic acid.

Reaction Scheme & Mechanism

The synthesis is a two-step process starting from 4-fluorophenol and ethyl 4-bromobutanoate.

Step 1: Williamson Ether Synthesis Reaction scheme for the Williamson ether synthesis of ethyl 4-(4-fluorophenoxy)butanoate

Step 2: Saponification (Ester Hydrolysis) Reaction scheme for the saponification of ethyl 4-(4-fluorophenoxy)butanoate to this compound

Mechanistic Deep Dive

The core of this synthesis is the SN2 reaction in Step 1.[1][5] The mechanism can be broken down as follows:

  • Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-fluorophenol.[6] This generates the sodium 4-fluorophenoxide, a potent nucleophile, and hydrogen gas.

  • Nucleophilic Attack: The generated 4-fluorophenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the bromine in ethyl 4-bromobutanoate. This occurs in a concerted, backside attack, which is characteristic of an SN2 reaction.[1][2]

  • Displacement: The carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, resulting in the formation of the ether linkage in ethyl 4-(4-fluorophenoxy)butanoate.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide Sodium 4-Fluorophenoxide (Nucleophile) 4-Fluorophenol->4-Fluorophenoxide + NaH NaH Sodium Hydride (NaH) NaH->4-Fluorophenoxide H2 H₂ (gas) Ethyl_4_bromobutanoate Ethyl 4-bromobutanoate (Electrophile) Transition_State SN2 Transition State 4-Fluorophenoxide->Transition_State Backside Attack Ethyl_4_bromobutanoate->Transition_State Product_Ester Ethyl 4-(4-fluorophenoxy)butanoate Transition_State->Product_Ester NaBr NaBr Transition_State->NaBr Leaving Group Departure

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Fluorophenol371-41-5112.115.0 g (44.6 mmol)Toxic and skin irritant.[7][8]
Sodium Hydride (60% dispersion in oil)7646-69-724.002.14 g (53.5 mmol)Water-reactive, flammable solid.[9][10][11]
Anhydrous Dimethylformamide (DMF)68-12-273.09100 mLFlammable liquid, reproductive toxicity.[12][13][14]
Ethyl 4-bromobutanoate2969-81-5195.0510.4 g (53.5 mmol)Causes skin and eye irritation.[15][16]
Diethyl Ether60-29-774.12As needed for extractionHighly flammable.
Sodium Hydroxide (NaOH)1310-73-240.003.57 g (89.2 mmol)Corrosive.
Hydrochloric Acid (HCl), concentrated7647-01-036.46As needed for acidificationCorrosive.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed for drying
Saturated Sodium Bicarbonate Solution144-55-884.01As needed for washing
Brine (Saturated NaCl solution)7647-14-558.44As needed for washing
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 4-(4-fluorophenoxy)butanoate

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 2.14 g) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Phenol Addition: Dissolve 4-fluorophenol (5.0 g) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath) over 30 minutes. Rationale: This controlled addition manages the exothermic reaction and the evolution of hydrogen gas.

  • Formation of Phenoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 4-fluorophenoxide.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (10.4 g) dropwise over 20 minutes.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and quench by slowly adding 100 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL). Rationale: The bicarbonate wash removes any unreacted acidic phenol.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to this compound

  • Hydrolysis Setup: Dissolve the crude ethyl 4-(4-fluorophenoxy)butanoate in ethanol (100 mL) in a round-bottom flask.

  • Base Addition: Add a solution of sodium hydroxide (3.57 g in 50 mL of water).

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours, or until TLC indicates the disappearance of the starting ester.

  • Acidification & Isolation:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

    • Acidify the solution to pH ~2 by the slow addition of concentrated HCl.[17][18] A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.[18][19]

// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere, NaH in DMF)"]; Phenol_Add [label="2. Add 4-Fluorophenol\n(0 °C, Dropwise)"]; Phenoxide_Form [label="3. Form Phenoxide\n(RT, 1 hr)"]; Alkyl_Halide_Add [label="4. Add Ethyl 4-bromobutanoate\n(0 °C, Dropwise)"]; Reaction_Heat [label="5. Heat Reaction\n(80 °C, 4-6 hrs)"]; Workup [label="6. Aqueous Work-up & Extraction\n(H₂O, Ether)"]; Crude_Ester [label="Crude Ester Intermediate", shape=ellipse, fillcolor="#F9EBCB", fontcolor="#202124"]; Saponification [label="7. Saponification\n(NaOH, EtOH, Reflux)"]; Acidification [label="8. Acidification & Precipitation\n(HCl, 0 °C)"]; Filtration [label="9. Filtration"]; Recrystallization [label="10. Recrystallization"]; Final_Product [label="Pure this compound", shape=ellipse, fillcolor="#D6EADF", fontcolor="#202124"];

// Edges Setup -> Phenol_Add; Phenol_Add -> Phenoxide_Form; Phenoxide_Form -> Alkyl_Halide_Add; Alkyl_Halide_Add -> Reaction_Heat; Reaction_Heat -> Workup; Workup -> Crude_Ester; Crude_Ester -> Saponification; Saponification -> Acidification; Acidification -> Filtration; Filtration -> Recrystallization; Recrystallization -> Final_Product; } END_DOT Figure 2: Step-by-step experimental workflow.

Troubleshooting and Side Reactions

The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkylating agent, which is promoted by the basicity of the alkoxide.[6]

IssuePotential CauseRecommended Solution
Low Yield of Ether Elimination Side Reaction: Although a primary alkyl halide is used, high temperatures can favor elimination.Lower the reaction temperature and extend the reaction time. Ensure the alkylating agent is added slowly at a low temperature.
Incomplete Deprotonation: Insufficient or poor-quality NaH.Use fresh, high-quality NaH and ensure the reaction is under a strictly inert atmosphere to prevent reaction with moisture.
Presence of Unreacted 4-Fluorophenol Insufficient Alkylating Agent: Stoichiometry is incorrect.Use a slight excess (1.1-1.2 equivalents) of the ethyl 4-bromobutanoate.
Reaction Not Gone to Completion: Insufficient reaction time or temperature.Monitor the reaction by TLC and ensure it runs until the starting phenol is consumed.
C-Alkylation Product Detected Ambident Nucleophile: The phenoxide ion can also attack via the aromatic ring, though this is less common under these conditions.[6]Using a polar aprotic solvent like DMF generally favors the desired O-alkylation.[6]

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[20]

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[9][10][11] It is a corrosive solid that can cause severe skin burns.[10] Handle exclusively under an inert atmosphere and away from any water sources.

  • N,N-Dimethylformamide (DMF): A flammable liquid and is classified as a reproductive toxin.[12][13][14][21] It is readily absorbed through the skin.[14] Avoid inhalation and skin contact.

  • 4-Fluorophenol: Toxic and can cause skin irritation and burns.[7][8][22] Harmful if swallowed or absorbed through the skin.[8][23]

  • Ethyl 4-bromobutanoate: Causes skin and serious eye irritation.[15][24][25] May cause respiratory irritation.[15][24]

  • Concentrated Acids and Bases (HCl, NaOH): Are highly corrosive and can cause severe chemical burns. Handle with extreme care.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. Retrieved from [Link]

  • Dimethylformamide - Safety Data Sheet. RCI Labscan Limited. (2021-04-01). Retrieved from [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Retrieved from [Link]

  • Williamson Ether Synthesis Mechanism. graduation.escoffier.edu. Retrieved from [Link]

  • Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. distabif.unicampania.it. Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH & Co.KG. Retrieved from [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • 4-Fluorophenol - Hazardous Agents. Haz-Map. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. Truman State University. Retrieved from [Link]

  • ETHYL-4-BROMOBUTYRATE MSDS. Loba Chemie. (2019-08-08). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. (2021-01-28). Retrieved from [Link]

  • How can I purify carboxylic acid?. ResearchGate. (2013-09-20). Retrieved from [Link]

  • Williamson ether synthesis. Lumen Learning. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). Retrieved from [Link]

  • Synthesis of higher carboxylic acids from ethers, CO2 and H2. PMC - NIH. (2019-12-04). Retrieved from [Link]

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The Versatile Synthon: In-Depth Application Notes for 4-(4-Fluorophenoxy)butanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. Within this context, 4-(4-Fluorophenoxy)butanoic acid has emerged as a valuable and versatile building block. Its structure, featuring a fluorinated aromatic ring connected to a flexible butanoic acid chain via an ether linkage, offers a unique combination of features for the construction of complex and biologically active molecules. This guide provides an in-depth exploration of this compound as a synthetic intermediate, detailing its preparation, key reactions, and diverse applications, with a focus on providing practical insights and robust protocols for researchers in academia and the pharmaceutical industry. The phenoxybutanoic acid scaffold is of significant research interest for developing novel therapeutic agents.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1549-77-5ChemScene[2]
Molecular Formula C₁₀H₁₁FO₃ChemScene[2]
Molecular Weight 198.19 g/mol ChemScene[2]
Appearance SolidSigma-Aldrich[3]
Purity ≥98%ChemScene[2]
Storage Sealed in dry, 2-8°CChemScene[2]
SMILES O=C(CCCOC1=CC=C(F)C=C1)OSigma-Aldrich[3]
InChI Key NOAUECWRUPGSOJ-UHFFFAOYSA-NSigma-Aldrich[3]

Spectroscopic Characterization:

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the preparation of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide or, in this optimized protocol, the ring-opening of a lactone.[1][7]

Reaction Scheme: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Fluorophenol 4-Fluorophenol Reaction Williamson Ether Synthesis (Lactone Ring-Opening) 4-Fluorophenol->Reaction Nucleophile Precursor gamma-Butyrolactone γ-Butyrolactone gamma-Butyrolactone->Reaction Electrophile Base 1. Strong Base (e.g., NaOH, KOH) Base->Reaction Solvent 2. Solvent (e.g., DMSO, DMF) Solvent->Reaction Heat 3. Heat Heat->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related phenoxyalkanoic acids.[6]

Materials:

  • 4-Fluorophenol

  • γ-Butyrolactone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in anhydrous DMSO or DMF. To this solution, add powdered NaOH or KOH (1.1 eq) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium or potassium 4-fluorophenoxide salt. A slight exotherm may be observed.

  • Ring-Opening Reaction: To the freshly prepared phenoxide solution, add γ-butyrolactone (1.05 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-fluorophenol) is consumed. This typically takes 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • Acidify the aqueous solution to a pH of 2-3 by the slow addition of 2M HCl. A white precipitate of this compound should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Applications in Organic Synthesis: A Gateway to Diverse Molecular Architectures

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a wide array of more complex molecules. The carboxylic acid moiety provides a reactive handle for various transformations, including esterification, amide bond formation, and reduction, while the fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.

Key Reactions and Derivatizations

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes Start This compound Esterification Esterification (R-OH, H+) Start->Esterification AmideCoupling Amide Bond Formation (R₂NH, Coupling Agent) Start->AmideCoupling Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts) Start->Cyclization Esters Esters Esterification->Esters Amides Amides AmideCoupling->Amides Benzoxepinones Benzoxepinones Cyclization->Benzoxepinones

Caption: Key derivatization pathways for this compound.

Protocol 1: Fischer Esterification

The direct, acid-catalyzed reaction of this compound with an alcohol is a straightforward method for the synthesis of its corresponding esters.[8]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol), excess

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester, which can be further purified by column chromatography if necessary.

Protocol 2: Amide Bond Formation

The synthesis of amides from this compound is readily achieved using standard peptide coupling reagents.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., EDC/HOBt, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using EDC/HOBt):

  • To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography.

Significance in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a recurring motif in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, highlighting its importance as a pharmacophore.

Therapeutic AreaTarget/Mechanism of Action (of Derivatives)Reference
Neurology Potential anticonvulsant activity.[1]
Inflammation Inhibition of Fatty Acid-Binding Proteins (FABPs).[1]
Oncology Inhibition of ASCT2 transporters, EphA2 receptor degradation.[1]
Cardiovascular Disease Inhibition of Leukotriene A4 Hydrolase (LTA4H).
Sedative-Hypnotics Precursor to benzoxepin derivatives.[1]
Hypothetical Signaling Pathway Targeted by Derivatives

The inhibition of enzymes like LTA4H by molecules derived from this compound can have significant downstream effects on inflammatory signaling pathways.

G ArachidonicAcid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->5-LOX LTA4 Leukotriene A₄ (LTA₄) 5-LOX->LTA4 LTA4H Leukotriene A₄ Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 Inflammation Inflammation (Chemotaxis of Neutrophils) LTB4->Inflammation Derivative 4-(4-Fluorophenoxy)butanoic acid derivative Derivative->LTA4H Inhibition

Caption: Inhibition of the LTB₄ inflammatory pathway.

Conclusion

This compound is a synthon of considerable value in contemporary organic synthesis. Its straightforward preparation via Williamson ether synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for the construction of diverse molecular libraries. The demonstrated and potential biological activities of its derivatives underscore its importance for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile building block in the ongoing quest for novel functional molecules and therapeutic agents.

References

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 845-856. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

  • Utah Tech University. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Charles River Laboratories. Drug Discovery Patents. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

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The Versatile Scaffold: Application Notes and Protocols for 4-(4-Fluorophenoxy)butanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of medicinal chemistry, the identification and utilization of "privileged substructures" – molecular frameworks that can provide ligands for diverse biological targets – is a cornerstone of efficient drug discovery. 4-(4-Fluorophenoxy)butanoic acid emerges as a compound of significant interest, embodying the core tenets of a versatile scaffold. Its structural simplicity, combining a fluorinated aromatic ring with a flexible butanoic acid chain, offers a unique combination of physicochemical properties that render it an attractive starting point for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a handle for further chemical modification and can act as a key interacting group with biological targets.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry research. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this scaffold and its derivatives.

Physicochemical Properties and Chemical Profile

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery campaign.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃ChemScene[1]
Molecular Weight 198.19 g/mol ChemScene[1]
Appearance White to off-white solid---
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol---
pKa ~4.8 (estimated for the carboxylic acid)---
LogP 2.07 (calculated)ChemScene[1]

Synthesis of this compound: A Practical Protocol via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, and it is well-suited for the synthesis of this compound. This protocol outlines a standard laboratory procedure.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Fluorophenol

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Step 1: Ether Formation.

    • To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(4-fluorophenoxy)butanoate.

  • Step 2: Saponification.

    • Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Applications and Screening Protocols

The this compound scaffold has been implicated in a range of biological activities, primarily through the investigation of its derivatives. This section provides protocols for assessing the potential of the parent compound and its analogs in key therapeutic areas.

Anti-Inflammatory Activity

Mechanism of Action Insight: Derivatives of phenoxyalkanoic acids have been investigated for their anti-inflammatory properties, with potential mechanisms including the inhibition of cyclooxygenase (COX) enzymes and the modulation of leukotriene biosynthesis. Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the production of the pro-inflammatory mediator Leukotriene B4 (LTB4)[2][3].

This protocol is adapted from commercially available LTA4H assay kits and published methodologies[4].

Materials:

  • Recombinant human LTA4H enzyme

  • Leukotriene A4 (LTA4) substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing a reducing agent like DTT)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Bestatin)

  • Stop solution (e.g., a solution containing a chelating agent like EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence or absorbance (depending on the detection method)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, LTA4H enzyme, and the test compound or positive control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.

  • Incubate the plate at 37°C for a specific reaction time (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of LTB4 produced using a suitable detection method, such as a competitive ELISA or a fluorescence-based assay.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound[5][6].

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Anticancer Activity

Mechanism of Action Insight: The phenoxyacetic acid scaffold has been incorporated into derivatives with demonstrated anticancer activity[6]. Potential mechanisms could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. Fatty Acid Binding Protein 4 (FABP4) is a lipid chaperone that has been implicated in cancer metabolism and progression, making it a potential target for compounds with a fatty acid-like moiety.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[7].

Materials:

  • Human cancer cell line (e.g., a prostate cancer cell line like LNCaP, as suggested by studies on related compounds[6])

  • Complete cell culture medium

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and positive control for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC₅₀ value of the test compound.

This protocol describes a competitive binding assay, which can be performed using commercially available kits or by developing an in-house assay.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescently labeled fatty acid probe (e.g., a fluorescent derivative of a known FABP4 ligand)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (a known FABP4 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well black plate, add the assay buffer, FABP4 protein, and the fluorescent probe.

  • Add the test compound or positive control to the respective wells.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence intensity (or fluorescence polarization) using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • A decrease in fluorescence intensity (or polarization) indicates displacement of the fluorescent probe by the test compound.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.

Data Presentation: A Framework for Analysis

Systematic data collection and presentation are crucial for structure-activity relationship (SAR) studies and for comparing the potency of new derivatives.

Table 1: In Vitro Biological Activity of this compound and its Derivatives

Compound IDModificationLTA4H Inhibition IC₅₀ (µM)FABP4 Inhibition IC₅₀ (µM)LNCaP Cell Cytotoxicity IC₅₀ (µM)
1 Parent ScaffoldTo be determinedTo be determinedTo be determined
1a e.g., Amide derivative
1b e.g., Ester derivative
... ...

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hStatistical Significance (p-value)
Vehicle Control -0-
Indomethacin 10e.g., 65%e.g., <0.001
Compound 1 25To be determined
Compound 1 50To be determined
Compound 1 100To be determined

Visualization of Key Concepts

Signaling Pathway: LTA4H in the Arachidonic Acid Cascade

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inhibitor This compound Derivatives Inhibitor->LTA4H Inhibition

Caption: LTA4H catalyzes the conversion of LTA4 to the pro-inflammatory LTB4.

Experimental Workflow: Hit-to-Lead Optimization

Hit_to_Lead_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Hit_Identification Hit Identification (e.g., HTS, Fragment Screening) Scaffold_Selection Scaffold Selection: This compound Hit_Identification->Scaffold_Selection SAR_Studies Structure-Activity Relationship (SAR) - Synthesis of Analogs - In Vitro Screening Scaffold_Selection->SAR_Studies ADME_Tox ADME/Tox Profiling (In Vitro and In Silico) SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate ADME_Tox->Lead_Candidate In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Animal Models) Lead_Candidate->In_Vivo_Efficacy IND_Enabling IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling

Caption: A typical workflow for hit-to-lead optimization in drug discovery.

Conclusion and Future Directions

This compound represents a promising and versatile starting point for medicinal chemistry campaigns targeting a range of diseases. Its straightforward synthesis and amenability to chemical modification make it an attractive scaffold for the generation of compound libraries for screening against various biological targets. The protocols outlined in this guide provide a solid foundation for researchers to explore the anti-inflammatory, anticancer, and other potential therapeutic activities of this compound and its derivatives. Future work should focus on elucidating the specific molecular targets of active compounds derived from this scaffold and optimizing their pharmacokinetic and pharmacodynamic properties to identify viable clinical candidates.

References

  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573–585. [Link]

  • Weizel, L., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(9), 1035–1047. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 386. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Gothwal, A., et al. (2022). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 27(21), 7216. [Link]

  • Szymańska, E., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(15), 4983. [Link]

  • Al-Mugren, K. S., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2917. [Link]

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HPLC purification of "4-(4-Fluorophenoxy)butanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the preparative purification of 4-(4-Fluorophenoxy)butanoic acid utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document provides a comprehensive overview, from method development rationale to a detailed, step-by-step laboratory protocol designed for researchers, chemists, and drug development professionals.

Introduction

This compound is a carboxylic acid derivative containing a fluorinated aromatic moiety. Compounds within this structural class serve as crucial intermediates in medicinal chemistry and materials science. Achieving high purity of such compounds is paramount for accurate downstream biological assays, characterization, and ensuring the integrity of final products. This application note details a robust and scalable RP-HPLC method for the effective purification of this compound from typical synthetic reaction mixtures. We will explore the theoretical basis for the method development, provide a practical protocol for its implementation, and offer guidance for troubleshooting.

Physicochemical Properties and Method Development Rationale

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal chromatographic conditions required for separation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1][2]
Appearance Solid[2]
Calculated LogP 2.07[1]
Estimated pKa ~4.5N/A
Justification of Chromatographic Mode

The calculated LogP of ~2.07 indicates that this compound is a moderately hydrophobic molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] In this mode, the compound will interact with a non-polar stationary phase (e.g., C18) and elute with a polar mobile phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is not suitable as the compound would exhibit insufficient retention.[3]

The Critical Role of Mobile Phase pH

As a carboxylic acid, the compound's ionization state is dependent on the pH of the mobile phase.

  • At pH > pKa: The carboxylic acid group is deprotonated (COO⁻), making the molecule more polar and resulting in poor retention on an RP-HPLC column. This can lead to peak fronting and elution near the solvent front.

  • At pH < pKa: The carboxylic acid group remains protonated (COOH), rendering the molecule less polar and promoting stronger retention and interaction with the C18 stationary phase.

To ensure reproducible retention times and sharp, symmetrical peaks, it is a well-established principle to maintain the mobile phase pH at least 2 units below the analyte's pKa.[4] For this compound, with an estimated pKa of ~4.5, a mobile phase pH of ≤ 2.5 is optimal. This is readily achieved by incorporating an acid modifier into the mobile phase.

Selection of Stationary and Mobile Phases
  • Stationary Phase: A C18-bonded silica column is the universal choice for separating moderately non-polar compounds and is selected here for its robustness and high resolving power.[5]

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) provides a broad elution window suitable for separating the target compound from both more polar and less polar impurities.

  • Acid Modifier: 0.1% Trifluoroacetic acid (TFA) is used as the mobile phase modifier. TFA effectively lowers the pH to ~2, ensuring the protonation of the analyte.[4] Furthermore, it acts as an ion-pairing agent, masking residual silanol interactions on the stationary phase and improving peak shape. For applications requiring mass spectrometry (MS) detection, 0.1% formic acid is a more suitable alternative due to its lower ion-suppression effects.

Detection

The presence of the fluorophenyl group acts as a strong chromophore. Ultraviolet (UV) detection is therefore the ideal method for monitoring the elution of the compound. A wavelength of 254 nm is chosen as it provides a good response for most aromatic compounds and ensures low baseline noise.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the purification of this compound. The workflow begins with analytical method validation, followed by a scale-up to preparative chromatography.

Visualization of the Purification Workflow

The diagram below outlines the complete workflow, from initial sample assessment to the final isolation of the pure compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analytical Scouting cluster_purification Phase 3: Preparative Purification cluster_post Phase 4: Analysis & Isolation SamplePrep Crude Sample & Standard Preparation AnalyticalRun Inject on Analytical HPLC (Determine RT and Purity) SamplePrep->AnalyticalRun MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) MobilePhase->AnalyticalRun PrepRun Inject Crude on Preparative HPLC MobilePhase->PrepRun AnalyticalRun->PrepRun Scale-up Method FractionCollect Collect Fractions Based on UV Signal at Target RT PrepRun->FractionCollect FractionAnalysis Analyze Purity of Collected Fractions FractionCollect->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Purity > 98% Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: HPLC purification workflow for this compound.

Materials and Instrumentation
  • Solvents: HPLC-grade acetonitrile and water, Trifluoroacetic acid (TFA).

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Analytical Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Preparative Column: C18, 5 µm particle size, 21.2 x 150 mm.

  • Instrumentation: HPLC system with gradient pump, autosampler, UV detector, and fraction collector.

  • Post-Purification: Rotary evaporator, lyophilizer (optional).

Standard and Sample Preparation
  • Standard Solution: Accurately weigh ~1 mg of a reference standard of this compound and dissolve it in 1 mL of sample diluent to create a 1 mg/mL stock solution.

  • Crude Sample Solution: Dissolve the crude reaction mixture in a minimal amount of sample diluent to a final concentration of approximately 10-20 mg/mL. Ensure the sample is fully dissolved. If not, filter through a 0.45 µm syringe filter before injection.

Analytical HPLC Method

This initial step is crucial for identifying the retention time (RT) of the target compound and assessing the impurity profile of the crude mixture.

Table 2: Analytical HPLC Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV at 254 nm
Column Temperature 30 °C
Preparative HPLC Purification Protocol

After determining the analytical retention time, scale the method for preparative purification. The gradient profile remains proportional, but flow rates and injection volumes are increased to accommodate the larger column dimensions.

Table 3: Preparative HPLC Conditions

ParameterCondition
Column C18, 5 µm, 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 20 mL/min
Injection Volume 0.5 - 2.0 mL (of 20 mg/mL crude solution)
Detection UV at 254 nm
Fraction Collection Triggered by UV signal threshold around the target RT

Step-by-Step Purification Procedure:

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (10% B) for at least 10 column volumes.

  • Injection: Inject the filtered crude sample solution onto the column.

  • Elution and Collection: Run the gradient method. Configure the fraction collector to begin collecting fractions just before the target compound starts to elute and stop after the peak has returned to baseline.

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 2) to determine its purity.

  • Pooling and Solvent Removal: Combine all fractions with a purity of ≥98% (or the desired specification). Remove the acetonitrile and water using a rotary evaporator. The remaining aqueous solution may contain residual TFA.

  • Final Isolation: The final product can be isolated by lyophilization (freeze-drying) or by extraction into an organic solvent followed by drying and evaporation.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Fronting) Mobile phase pH is too high; Mass overload on the column.Ensure 0.1% TFA is added to both mobile phases; Reduce the amount of sample injected.
Poor Peak Shape (Tailing) Secondary interactions with silica; Co-eluting impurity.Ensure 0.1% TFA is used; Optimize the gradient to improve resolution.
Low Recovery Compound precipitation on the column; Poor solubility in the mobile phase.Reduce sample concentration; Ensure sample is fully dissolved in the diluent before injection.
Baseline Drift Column not fully equilibrated; Contaminated mobile phase.Increase equilibration time; Prepare fresh mobile phases with HPLC-grade solvents.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound. By leveraging the principles of reversed-phase chromatography and carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, this method delivers high-purity material in a reproducible manner. The outlined workflow, from analytical scouting to preparative scale-up, represents a robust strategy applicable to a wide range of similar acidic compounds in a research or drug development setting.

References

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"4-(4-Fluorophenoxy)butanoic acid" reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 4-(4-Fluorophenoxy)butanoic Acid: Application Notes and Protocols

Introduction

This compound is a valuable carboxylic acid derivative that serves as a key building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds. For instance, the related compound 4-(4-chlorophenoxy)butanoic acid is a known herbicide and a precursor for benzoxepin derivatives being researched for sedative-hypnotic effects[1]. The synthesis of such aryloxyalkanoic acids is most commonly and efficiently achieved through the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

This guide provides a detailed protocol for the synthesis of this compound, focusing on the Williamson ether synthesis pathway. It delves into the reaction mechanism, the critical role of catalysts, and the necessary conditions for achieving high yield and purity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Primary Synthesis Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers.[2] The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile, attacking an organohalide to form the ether bond.[3][4]

For the synthesis of this compound, the reaction involves the nucleophilic attack of a 4-fluorophenoxide ion on an alkyl halide bearing a butanoic acid ester group, such as ethyl 4-bromobutanoate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Overall Synthesis Workflow

The synthesis can be visualized as a multi-step process from starting materials to the final purified product.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Workup & Purification Reactants 4-Fluorophenol + Base (e.g., K2CO3) Reaction Addition of Ethyl 4-bromobutanoate + Heat Reactants->Reaction Hydrolysis Saponification (e.g., NaOH, H2O) Reaction->Hydrolysis Workup Acidification (HCl) & Filtration Hydrolysis->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a two-step, one-pot synthesis of this compound from 4-fluorophenol and ethyl 4-bromobutanoate.

Materials:

  • 4-Fluorophenol

  • Ethyl 4-bromobutanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Phenoxide Formation and Alkylation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF, approx. 5 mL per gram of phenol).

    • Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the phenol.

    • Add ethyl 4-bromobutanoate (1.1 eq) to the flask.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][5]

  • Ester Hydrolysis (Saponification):

    • After the initial reaction is complete, cool the mixture to room temperature.

    • Add a solution of sodium hydroxide (2.5 eq) in water (approx. 4 mL per gram of NaOH) directly to the flask.

    • Re-heat the mixture to reflux (approx. 100 °C) and stir for an additional 2-3 hours to ensure complete hydrolysis of the ester.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (approx. 200 g).

    • Slowly acidify the aqueous mixture by adding concentrated hydrochloric acid dropwise while stirring until the pH is approximately 1-2. A white precipitate should form.

    • Continue stirring the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification:

    • Dry the crude product in a vacuum oven at 50-60 °C.

    • Purify the crude solid by recrystallization. Toluene or a mixture of ethanol and water are suitable solvent systems.[6]

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Table of Reaction Parameters
ParameterRecommended Reagent/ConditionRationale
Phenol 4-FluorophenolStarting material providing the aryloxy group.
Alkylating Agent Ethyl 4-bromobutanoatePrimary alkyl halide is ideal for S_N2, minimizing elimination side reactions.[3][7]
Base Potassium Carbonate (K₂CO₃)A moderately strong base sufficient for deprotonating the phenol without hydrolyzing the ester under initial conditions.[8]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the cation, leaving a more reactive "naked" phenoxide nucleophile.[3][8]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[3][5]
Hydrolysis Sodium Hydroxide (NaOH)A strong base required for the complete saponification of the intermediate ester to the carboxylate salt.
Typical Yield 70-90%The reaction is generally efficient, but yields can be affected by reaction time and purification losses.

Reaction Mechanism and Catalysis

The S_N2 Mechanism

The core of this synthesis is the S_N2 reaction.[7] It proceeds in a single, concerted step:

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of 4-fluorophenol, forming the 4-fluorophenoxide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The 4-fluorophenoxide anion attacks the electrophilic carbon atom of ethyl 4-bromobutanoate—the one bonded to the bromine atom. This attack occurs from the side opposite to the leaving group (backside attack).[3]

  • Transition State: A high-energy transition state is formed where the nucleophile is forming a new C-O bond at the same time the C-Br bond is breaking.

  • Product Formation: The bromide ion is expelled as the leaving group, and the new C-O bond is fully formed, yielding ethyl 4-(4-fluorophenoxy)butanoate.

G cluster_reactants Reactants cluster_products Products phenoxide 4-Fluorophenoxide (Nucleophile) ts SN2 Transition State [Br---C---O]⁻ phenoxide->ts Backside Attack alkyl_halide Ethyl 4-bromobutanoate (Electrophile) alkyl_halide->ts product Ethyl 4-(4-fluorophenoxy)butanoate ts->product leaving_group Bromide Ion (Br⁻) ts->leaving_group Leaving Group Departure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-fluorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to improve your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific case, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as ethyl 4-bromobutanoate. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

This reaction, while straightforward in principle, can be prone to side reactions and yield issues if not properly optimized. This guide will walk you through the critical parameters and provide solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted 4-fluorophenol and/or the alkyl halide starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes and Solutions:

CauseTroubleshooting SuggestionRationale
Incomplete Deprotonation of 4-Fluorophenol Use a sufficiently strong base to ensure complete formation of the phenoxide. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure irreversible deprotonation.4-Fluorophenol is more acidic than aliphatic alcohols, but a strong enough base is required to drive the equilibrium towards the phenoxide, which is the active nucleophile in the Sₙ2 reaction.
Poor Quality or Inactive Alkyl Halide Use a fresh or properly stored bottle of the alkyl halide (e.g., ethyl 4-bromobutanoate). Consider using the more reactive iodide analogue if the reaction is still sluggish.Alkyl halides can degrade over time, especially if exposed to moisture or light. The reactivity of the halide leaving group follows the trend I > Br > Cl.
Inappropriate Solvent Choice Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).These solvents are effective at solvating the cation of the base, leaving the alkoxide nucleophile more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[1]
Insufficient Reaction Temperature or Time Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.The Sₙ2 reaction rate is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_workup Work-up cluster_hydrolysis Hydrolysis cluster_purification Purification A 1. Dissolve 4-fluorophenol in anhydrous DMF B 2. Add NaH portion-wise at 0 °C A->B C 3. Stir for 30 min at RT B->C D 4. Add ethyl 4-bromobutanoate dropwise at 0 °C C->D E 5. Heat to 80 °C and stir for 12-16 hours D->E F 6. Cool to RT and quench with water E->F G 7. Extract with ethyl acetate F->G H 8. Wash with water and brine G->H I 9. Dry over Na₂SO₄ and concentrate H->I J 10. Dissolve crude ester in EtOH/H₂O I->J K 11. Add NaOH and heat to reflux J->K L 12. Monitor by TLC K->L M 13. Cool and acidify with HCl L->M N 14. Extract with ethyl acetate M->N O 15. Dry and concentrate N->O P 16. Recrystallize from suitable solvent O->P

Caption: General workflow for the synthesis of this compound.

Problem 2: Presence of Significant Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the product.

  • NMR spectrum of the isolated product shows unexpected peaks.

  • The melting point of the product is broad and lower than the literature value.

Potential Causes and Solutions:

CauseTroubleshooting SuggestionRationale
Formation of Alkene by E2 Elimination Use a primary alkyl halide (e.g., ethyl 4-bromobutanoate) and avoid excessively high temperatures. If using a secondary halide is unavoidable, consider a milder base and lower reaction temperature.The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides, to form an alkene.[1]
C-Alkylation of the Phenoxide The use of polar aprotic solvents generally favors O-alkylation. To further minimize C-alkylation, consider using a phase-transfer catalyst with a biphasic solvent system.The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The solvent plays a crucial role in directing the regioselectivity of the alkylation.
Hydrolysis of the Alkyl Halide Ensure anhydrous reaction conditions by using dry solvents and glassware.If water is present in the reaction mixture, the alkyl halide can undergo hydrolysis to form the corresponding alcohol, reducing the overall yield of the ether.
Unreacted Starting Materials Ensure the stoichiometry of the reactants is appropriate. A slight excess of the alkyl halide can sometimes be used to drive the reaction to completion. Monitor the reaction closely and allow it to proceed until the limiting reagent is consumed.Incomplete conversion will lead to a mixture of starting materials and product, complicating purification.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

For the deprotonation of 4-fluorophenol, a moderately strong base is required. While alkali carbonates like K₂CO₃ can be effective, particularly at higher temperatures, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) will ensure complete and irreversible formation of the phenoxide nucleophile.

Q2: How do I choose the right solvent?

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are highly recommended for the Williamson ether synthesis. These solvents effectively solvate the counter-ion of the base, which enhances the nucleophilicity of the phenoxide. Protic solvents like ethanol or water should be avoided as they can solvate the phenoxide, reducing its reactivity.[1]

Q3: My product is an oil, not a solid. How should I purify it?

If the final product, this compound, is obtained as an oil, purification by column chromatography on silica gel is the recommended method. A solvent system of ethyl acetate in hexanes is a good starting point for elution.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

  • IR Spectroscopy: Look for characteristic peaks for the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹), the ether linkage (C-O stretch), and the aromatic ring.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q5: What are the key safety precautions for this reaction?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.

  • Ethyl 4-bromobutanoate: This is a lachrymator and skin irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

  • 4-Fluorophenol: This compound is toxic and an irritant. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Fluorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl 4-bromobutanoate

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

Part A: Synthesis of Ethyl 4-(4-fluorophenoxy)butanoate

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-fluorophenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl 4-bromobutanoate (1.05 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Part B: Hydrolysis to this compound

  • Dissolve the crude ester in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl. The product should precipitate as a solid.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Part C: Purification

  • Purify the crude product by recrystallization. A suitable solvent system can be determined by small-scale solubility tests. Common solvent systems for carboxylic acids include ethanol/water or toluene/hexanes.

Expected Results and Quality Control

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₁FO₃

  • Molecular Weight: 198.19 g/mol [4]

  • Purity (by HPLC): ≥98%[4]

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) 11.50 (br s, 1H, -COOH), 7.16 (m, 2H, Ar-H), 7.00 (m, 2H, Ar-H), 4.01 (t, J = 6.0 Hz, 2H, -OCH₂-), 2.53 (t, J = 7.2 Hz, 2H, -CH₂COOH), 2.12 (quint, J = 6.6 Hz, 2H, -OCH₂CH₂-). (Note: This is a predicted spectrum based on similar structures and may vary slightly).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 179.5 (-COOH), 157.5 (d, J = 238 Hz, C-F), 154.8 (Ar-C-O), 115.8 (d, J = 23 Hz, Ar-C), 115.6 (d, J = 8 Hz, Ar-C), 67.2 (-OCH₂-), 30.5 (-CH₂COOH), 24.5 (-OCH₂CH₂-). (Note: This is a predicted spectrum based on similar structures and may vary slightly).

  • IR (KBr, cm⁻¹): ~3000 (br, O-H), 2940 (C-H), 1710 (C=O), 1505 (Ar C=C), 1220 (C-O ether), 825 (Ar C-H bend).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this compound. Here, we will delve into the common challenges, with a specific focus on identifying and mitigating side reactions to improve yield and purity. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis. The primary route involves the reaction of 4-fluorophenol with a suitable four-carbon electrophile, such as ethyl 4-bromobutanoate followed by hydrolysis, or γ-butyrolactone.

Problem 1: Low Yield of the Desired Product with Significant Amounts of Unreacted 4-Fluorophenol

Possible Cause: Incomplete deprotonation of 4-fluorophenol or suboptimal reaction conditions for the SN2 reaction.

In-depth Analysis: The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, in this case, the 4-fluorophenoxide ion.[1][2] Incomplete deprotonation of the starting phenol (pKa ≈ 9.9) means a lower concentration of the active nucleophile, leading to a sluggish reaction and poor conversion. While 4-fluorophenol is more acidic than phenol, a sufficiently strong base is still crucial.

Step-by-Step Troubleshooting Protocol:

  • Base Selection and Handling:

    • For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[3][4] However, for optimal results, especially with less reactive alkyl halides, stronger bases like sodium hydride (NaH) ensure irreversible and complete deprotonation.[3]

    • Ensure the base is fresh and has been stored under anhydrous conditions. Moisture will quench strong bases and introduce water, which can hinder the reaction.

  • Solvent Choice:

    • Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][3] These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, leaving it highly nucleophilic. Protic solvents like water or ethanol can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[5]

  • Temperature and Reaction Time:

    • Conduct the reaction at an elevated temperature, typically between 50 to 100 °C, to ensure a reasonable reaction rate.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[1] Insufficient reaction time is a common reason for low yields.[1]

  • Stoichiometry:

    • Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to drive the reaction to completion. However, a large excess can lead to side reactions.

Problem 2: Isolation of an Alkene Byproduct

Possible Cause: A competing E2 elimination reaction is occurring.

In-depth Analysis: The phenoxide ion is not only a nucleophile but also a base. When reacting with an alkyl halide, it can either attack the electrophilic carbon (SN2) or abstract a proton from a carbon adjacent to the leaving group (E2), leading to an alkene.[3][6] This is particularly problematic with secondary and tertiary alkyl halides.[3]

Step-by-Step Troubleshooting Protocol:

  • Choice of Alkylating Agent:

    • The most critical factor is the structure of the alkyl halide. To synthesize this compound, you are likely using a derivative of butane with a leaving group at the 4-position (a primary carbon). This minimizes the E2 pathway, as primary alkyl halides strongly favor SN2 reactions.[2][3]

    • If you are using a secondary halide, expect a mixture of substitution and elimination products.[3] Tertiary halides will almost exclusively yield the elimination product.[3]

  • Reaction Temperature:

    • Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[3] Elimination reactions often have a higher activation energy. If alkene formation is significant, try reducing the temperature and extending the reaction time.

  • Base Strength:

    • While a strong base is needed for deprotonation, a very high concentration of a strong, sterically hindered base can favor elimination. However, for phenoxides, this is less of a concern than with bulky alkoxides.

Problem 3: Formation of a C-Alkylated Isomer

Possible Cause: Alkylation occurring on the aromatic ring instead of the phenolic oxygen.

In-depth Analysis: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[5][7] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[5]

Step-by-Step Troubleshooting Protocol:

  • Solvent Selection: This is a critical parameter for controlling the regioselectivity.

    • To favor O-alkylation: Use polar aprotic solvents like DMF or DMSO.[5] These solvents do not strongly solvate the oxygen atom of the phenoxide, making it more available for nucleophilic attack.

    • C-alkylation is favored in: Protic solvents (e.g., water, trifluoroethanol).[5] These solvents form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons more accessible for alkylation.[5]

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Loosely associated ions (e.g., K⁺ in DMSO) tend to favor O-alkylation. Tightly bound ion pairs can promote C-alkylation.[7]

  • Leaving Group: "Harder" electrophiles (e.g., those with chloro or tosylate leaving groups) tend to favor reaction at the "harder" nucleophilic site, which is the oxygen. "Softer" electrophiles (e.g., alkyl iodides) may show a slight increase in C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis.[1] This typically involves reacting 4-fluorophenol with a C4 synthon like ethyl 4-bromobutanoate or γ-butyrolactone in the presence of a base. The reaction with ethyl 4-bromobutanoate yields an ester intermediate, which is then hydrolyzed to the final carboxylic acid product.

Q2: I am using γ-butyrolactone as my alkylating agent. What specific side reactions should I be aware of?

A2: When using γ-butyrolactone, the reaction proceeds via the opening of the lactone ring by the 4-fluorophenoxide nucleophile. Potential issues include:

  • Incomplete reaction: The ring-opening can be slower than reaction with a more reactive alkyl halide. Ensure sufficient reaction time and temperature.

  • Re-lactonization: During acidic workup to protonate the carboxylate, if the pH drops too low or the product is heated under acidic conditions, the resulting 4-hydroxybutanoic acid derivative can cyclize back to the lactone.[8]

  • Polymerization: Under certain conditions, γ-butyrolactone can undergo polymerization, which would consume the reagent and complicate purification.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials (4-fluorophenol and the alkylating agent) and the desired product. The product, being more polar than the alkylating agent but potentially less polar than the phenol, should have a distinct Rf value. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q4: What are the best practices for purifying the final product?

A4: Purification typically involves:

  • Aqueous Workup: After the reaction, an aqueous workup is necessary. If the reaction was run in a water-miscible solvent like DMF, the mixture is typically diluted with a large volume of water and extracted with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Base Wash: Washing the organic layer with a dilute base solution (e.g., 1M NaOH) will extract the acidic product into the aqueous layer, leaving non-acidic impurities behind.

  • Acidification and Extraction: The basic aqueous layer is then carefully acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product, which can then be extracted back into an organic solvent.[9]

  • Crystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. If isomers or other impurities are present, column chromatography may be necessary.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired SN2 pathway and the major side reactions.

Williamson Ether Synthesis Pathways cluster_0 Reactants cluster_1 Desired Pathway (O-Alkylation) cluster_2 Side Reactions 4-Fluorophenoxide 4-Fluorophenoxide SN2_TS Sₙ2 Transition State 4-Fluorophenoxide->SN2_TS Sₙ2 Attack (O) E2_Product Alkene byproduct 4-Fluorophenoxide->E2_Product E2 Elimination C_Alkylation_Product C-Alkylated Isomer 4-Fluorophenoxide->C_Alkylation_Product C-Alkylation Alkyl Halide R-X (e.g., Br-(CH₂)₃-COOEt) Alkyl Halide->SN2_TS Alkyl Halide->E2_Product Alkyl Halide->C_Alkylation_Product Product This compound (after hydrolysis) SN2_TS->Product

Caption: Main SN2 pathway and competing side reactions.

Quantitative Data Summary

ParameterRecommended ConditionRationale & Potential Issues
Base K₂CO₃, NaOH, or NaHPhenols are acidic enough for weaker bases, but NaH ensures complete deprotonation.[3][4]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity of the phenoxide.[1][3]
Alkylating Agent Primary halide (e.g., 4-bromobutanoate)Minimizes E2 elimination which is prevalent with secondary/tertiary halides.[2][3]
Temperature 50 - 100 °CBalances reaction rate and minimization of side reactions like elimination.[1]

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (2023, October 27). Williamson ether synthesis.
  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
  • Williamson, A. W. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Reddit. (2011, September 18).
  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
  • PubMed. (2013, November). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic Engineering, 20, 73-83.

Sources

Technical Support Center: Purification of 4-(4-Fluorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Fluorophenoxy)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in achieving the desired purity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the molecule's properties. This compound is a solid carboxylic acid whose behavior is dictated by its aromatic ether structure and the terminal acid group. These features are the primary levers we can use to separate it from common impurities.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₀H₁₁FO₃Provides the elemental composition.[1]
Molecular Weight 198.19 g/mol Essential for calculating molar quantities and reaction yields.[1]
Appearance SolidSuggests that recrystallization is a primary purification technique.
pKa (Predicted) ~4.5 - 5.0The carboxylic acid group is readily deprotonated by bases. This is the cornerstone of purification by acid-base extraction.
Solubility Profile Low in water; Soluble in many organic solvents (e.g., ethers, acetone, ethanol).[2]The differential solubility is key for both recrystallization and liquid-liquid extraction. The low water solubility of the neutral form allows it to be precipitated from aqueous solutions by acidification.
Key Functional Groups Carboxylic Acid, Phenyl Ether, FluorineThe acid group allows for pH-mediated solubility changes. The aromatic ring allows for unique chromatographic interactions (π-π stacking).

Section 2: Troubleshooting Common Purification Issues

This section addresses the most common challenges encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My final product is an oil or a low-melting solid, and NMR shows phenolic impurities. How can I remove unreacted 4-fluorophenol?

Cause: This is the most common issue, arising from incomplete reaction or the use of excess 4-fluorophenol during synthesis. The phenolic starting material is structurally similar and can co-precipitate or be difficult to separate by simple crystallization.

Solution: The most effective method is a selective acid-base extraction. The key is the significant difference in acidity between the target carboxylic acid (pKa ~4.5) and the 4-fluorophenol impurity (pKa ~9.9). A weak base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not the phenol. This allows for a clean separation.

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Bicarbonate Wash cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product (in Ethyl Acetate) wash Wash with aq. NaHCO₃ solution start->wash sep Separate Layers wash->sep org_impurities Contains: - 4-Fluorophenol - Neutral Impurities sep->org_impurities Organic Phase aq_product Contains: Sodium 4-(4-Fluorophenoxy)butanoate (Deprotonated Product) sep->aq_product Aqueous Phase org_final Wash, Dry, Evaporate (Discard or analyze for other components) org_impurities->org_final acidify Acidify with HCl to pH ~2 aq_product->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Dry Solid precipitate->filter final_product Pure Product filter->final_product

Caption: Workflow for selective acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid salt is now in the upper aqueous layer, while the 4-fluorophenol and other neutral impurities remain in the lower organic layer.

  • Isolate Aqueous Layer: Drain the lower organic layer and set it aside. Collect the aqueous layer.

  • Back-Wash (Optional but Recommended): To maximize recovery, wash the organic layer once more with a small volume of NaHCO₃ solution and combine this aqueous wash with the first aqueous layer.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate of the pure product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Q2: My recrystallization attempts result in "oiling out" or very poor recovery. How do I choose the right solvent system?

Cause: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. Poor recovery is typically due to the compound having high solubility in the chosen solvent even at low temperatures, or using too much solvent.

Solution: A systematic solvent screening is required. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, a mixed-solvent system is often highly effective.

Solvent SystemRationale & ProcedureExpected Outcome
Toluene A good single-solvent candidate. The aromatic nature of toluene interacts well with the phenyl ring, while the polarity is moderate.Dissolve in minimum hot toluene, cool slowly. Good for removing more polar impurities.
Ethanol/Water Classic mixed system. The compound is soluble in ethanol but not in water.Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool slowly.
Acetone/Hexane Good for less polar compounds. The compound is soluble in acetone but not in hexane.Dissolve in a minimum amount of room temperature or slightly warm acetone. Add hexane slowly until the cloud point is reached. Warm gently to redissolve, then cool slowly.
Ethyl Acetate/Heptane Similar to Acetone/Hexane, offering a different polarity profile.Follow the same procedure as for Acetone/Hexane. This system is excellent for yielding high-quality crystals.[3]

In a mixed-solvent recrystallization, you are creating a solvent environment where the compound is barely soluble at high temperatures. By adding the "anti-solvent" (e.g., water, hexane) to a solution of your compound in the "good solvent" (e.g., ethanol, acetone) until it becomes turbid, you have found the ideal saturation point. Gentle heating to clarify and subsequent slow cooling allows for the formation of pure crystals, leaving impurities behind in the mother liquor.

Q3: My product looks clean by NMR, but HPLC shows a persistent, closely-eluting peak. Could this be an isomer?

Cause: Yes, this is a significant challenge with fluorinated aromatic compounds. Synthetic methods for fluorination can sometimes lack perfect regioselectivity, leading to the formation of positional isomers (e.g., 2- or 3-fluorophenoxy derivatives).[4] These isomers often have very similar polarities and may co-elute with the desired product on standard C18 reversed-phase columns.

Solution: To resolve closely-eluting isomers, you need to introduce a different separation mechanism beyond simple hydrophobicity. A Pentafluorophenyl (PFP) stationary phase is the industry-standard solution for this problem.

Why PFP Columns Work: Unlike a C18 column which separates primarily based on hydrophobic interactions, a PFP phase offers multiple modes of interaction:

  • π-π Interactions: The electron-rich π-system of your compound's phenyl ring can interact with the electron-deficient π-system of the PFP ring.

  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase create a strong dipole moment that can interact with polar functional groups on your molecule.

  • Ion-Exchange: Residual silanols on the silica support can lead to ionic interactions, especially with basic analytes, though this is also relevant for acidic compounds.[5]

These alternative interactions can often resolve isomers that are inseparable on a C18 phase.[5][6]

G start Start: Impurity Detected by HPLC c18_analysis Analyze on standard C18 column (e.g., Acetonitrile/Water + 0.1% TFA) start->c18_analysis check_resolution Resolution (Rs) > 1.5? c18_analysis->check_resolution success Success! Method is suitable. check_resolution->success Yes failure Failure: Poor Resolution (Rs < 1.5) check_resolution->failure No switch_column Switch to Orthogonal Selectivity: Pentafluorophenyl (PFP) Column failure->switch_column pfp_analysis Analyze on PFP column (Use same mobile phase as starting point) switch_column->pfp_analysis check_pfp_resolution Resolution Improved? pfp_analysis->check_pfp_resolution pfp_success Success! Optimize gradient and flow rate. check_pfp_resolution->pfp_success Yes pfp_failure Explore other options: - Different organic modifier (e.g., Methanol) - Chiral chromatography (if applicable) check_pfp_resolution->pfp_failure No

Caption: Decision tree for resolving closely-eluting impurities.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best all-around method for assessing final purity? A combination of techniques is always best.

    • HPLC-UV: Provides a quantitative measure of purity (e.g., >99% by area). Using a diode array detector (DAD) can also help confirm peak identity by comparing UV spectra.

    • ¹H and ¹⁹F NMR: Confirms the structure and can reveal impurities if they are present at >1% levels. ¹⁹F NMR is particularly sensitive to fluorine-containing isomers.

    • LC-MS: Confirms the molecular weight of the main peak and can help identify the mass of unknown impurities.[7]

    • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.

  • FAQ 2: My purified product is a fluffy solid that is hard to handle. How can I improve its crystalline form? This often indicates that the product crashed out of solution too quickly. To obtain denser, more crystalline material, ensure your recrystallization process involves slow cooling. After reaching the cloud point and clarifying, allow the flask to cool to room temperature undisturbed over several hours, then transfer it to a 4°C refrigerator overnight. Slow crystal growth excludes impurities more effectively and leads to a better crystal habit.

  • FAQ 3: Is it possible to use column chromatography on silica gel? Yes, this is a viable alternative to recrystallization. Because the compound is acidic, it can streak (tail) on standard silica gel. To prevent this, add 0.5-1% acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate/Acetic Acid 70:30:0.5). The added acid keeps your compound fully protonated, leading to sharper peaks and better separation. The fractions should be monitored by TLC, and the pure fractions combined and evaporated. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like heptane or by performing a simple acid-base workup on the pooled fractions.

References

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • Journal of Chromatography A. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for 4-(4-Fluorophenoxy)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-fluorophenoxy)butanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing solutions grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of these valuable intermediates, primarily through Williamson ether synthesis, appears straightforward but is subject to competing reactions and parameter sensitivities that can significantly impact yield and purity. This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, will help you navigate these complexities.

Section 1: Core Synthesis & Mechanistic Considerations

Q1: What is the primary synthetic route for this compound, and what is the underlying mechanism?

The most common and versatile method for synthesizing this compound and its derivatives is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.

The process can be summarized in two key steps:

  • Deprotonation: 4-Fluorophenol is treated with a suitable base to form the more nucleophilic 4-fluorophenoxide anion.

  • Nucleophilic Attack (SN2): The generated phenoxide attacks an electrophilic four-carbon alkyl chain with a good leaving group, such as ethyl 4-bromobutanoate. This is a bimolecular reaction where the bond formation and bond breaking occur simultaneously.[2] Subsequent hydrolysis of the ester yields the desired carboxylic acid.

An alternative, often efficient, route involves using γ-butyrolactone as the alkylating agent, where the phenoxide acts as a nucleophile to open the lactone ring.

Section 2: Troubleshooting Low Yields

Low or inconsistent yields are the most frequently reported issues. The cause often lies in one of four key areas: deprotonation, substrate reactivity, reaction conditions, or solvent choice.

Q2: My reaction is not proceeding to completion, resulting in low yield. How can I identify and solve the issue?

Low conversion is typically traced back to inefficient phenoxide formation or a sluggish SN2 reaction. Let's dissect the potential causes.

  • Possible Cause 1: Incomplete Deprotonation of 4-Fluorophenol The pKa of 4-fluorophenol is approximately 9.9. For complete deprotonation, the base's conjugate acid should have a significantly higher pKa. Using a weak base like sodium bicarbonate (pKa of conjugate acid H₂CO₃ ≈ 6.4) will result in an unfavorable equilibrium with very little phenoxide formation.

    Solution: Employ a stronger base. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling.[3] A more practical and commonly used choice for aryl ethers is potassium carbonate (K₂CO₃), which is sufficiently basic to deprotonate the phenol, especially when heated in a polar aprotic solvent.[4]

Base Approx. pKa of Conjugate Acid Pros Cons
NaH35Irreversible deprotonation, drives reaction forward.[3]Requires anhydrous conditions; flammable H₂ gas byproduct.
K₂CO₃10.3Inexpensive, easy to handle, effective for phenols.[4]Reaction may be slower; equilibrium-based.
KOH / NaOH15.7Strong, inexpensive.Can introduce water, potentially promoting side reactions.
  • Possible Cause 2: Poor Leaving Group on the Alkylating Agent The rate of the SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge. The reactivity order for common halides is I > Br > Cl >> F.[5]

    Solution: If you are using a 4-chlorobutanoate, consider switching to the 4-bromobutanoate derivative. For even greater reactivity, use 4-iodobutanoate. Alternatively, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (NaI or KI) to a reaction involving an alkyl chloride or bromide. This is known as the Finkelstein reaction.[5]

  • Possible Cause 3: Suboptimal Temperature or Reaction Time The Williamson ether synthesis often requires heating to proceed at a practical rate, typically in the range of 50-100 °C.[2]

    Solution: If your reaction is sluggish at a lower temperature (e.g., 50 °C), incrementally increase the temperature to 80-100 °C while monitoring the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can promote elimination side reactions.[2] Ensure the reaction is allowed to run for a sufficient duration, typically between 4 to 8 hours.[5][6]

Q3: Why is my choice of solvent so critical?

The solvent plays a crucial role in an SN2 reaction by solvating the ions.

Explanation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile are highly recommended.[2][6] These solvents excel at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, dramatically increasing the rate of the desired SN2 reaction.[7]

In contrast, protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that shields the nucleophile and slows down the reaction.[7]

Section 3: Identifying and Mitigating Side Reactions

Even with good conversion of starting materials, yields can be compromised by the formation of unwanted byproducts.

Q4: I've isolated a byproduct with the same mass as my desired product. What is it and how can I prevent it?

When the nucleophile is an aryloxide, it can act as an ambident nucleophile , meaning it can react at two different sites: the oxygen or the aromatic ring.[2]

  • Problem: C-Alkylation vs. O-Alkylation While the desired product comes from O-alkylation , a common side reaction is C-alkylation , where the alkyl chain is attached to the ortho or para position of the phenol ring.[4][7] This often occurs under conditions that hinder the reactivity of the phenoxide oxygen.

    Mitigation Strategies:

    • Solvent Choice: As discussed, polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. Protic solvents can solvate the oxygen, making the ring carbons more competitive nucleophiles.[7]

    • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site, though this is a more complex factor.

Diagram 1: O-Alkylation vs. C-Alkylation Side Reaction A simplified diagram illustrating the desired O-alkylation pathway and the competing C-alkylation side reaction.

G cluster_main Reaction Pathways start 4-Fluorophenoxide Anion reagent + R-X (e.g., Br-(CH₂)₃-COOEt) O_alkylation SN2 at Oxygen (Desired Pathway) reagent->O_alkylation Favored in aprotic solvent C_alkylation SN2 at Ring Carbon (Side Reaction) reagent->C_alkylation Can occur in protic solvent product 4-(4-Fluorophenoxy) butanoate O_alkylation->product byproduct C-Alkyl Phenol Byproduct C_alkylation->byproduct

Q5: I'm seeing an alkene byproduct, especially when using hindered derivatives. What's happening?
  • Problem: E2 Elimination The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group, leading to an E2 (elimination) reaction that forms an alkene.[1] This becomes a significant competing reaction under certain conditions:

    • Sterically Hindered Substrates: If the alkyl halide is secondary or tertiary, E2 is heavily favored over SN2.[2][8]

    • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

    • Strong, Bulky Bases: Using a sterically hindered base can also favor elimination.

    Solution: For the synthesis of this compound, a primary alkyl halide is used, which minimizes this risk. However, if you are synthesizing derivatives with more complex alkyl chains, always choose a synthetic route that utilizes a primary, unhindered alkyl halide.[8] If elimination persists, try running the reaction at a lower temperature for a longer period.

Section 4: Protocols and Workflows

General Protocol for the Synthesis of Ethyl 4-(4-Fluorophenoxy)butanoate

This protocol is a starting point and should be optimized based on your specific substrate and scale.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the phenol).

  • Alkylating Agent: Add ethyl 4-bromobutanoate (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer 3 times with an organic solvent like ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Diagram 2: Experimental Workflow A flowchart outlining the key steps from reaction setup to the purified product.

workflow start Start setup Reaction Setup (Phenol, Base, Solvent) Under Inert Atmosphere start->setup addition Add Alkylating Agent (e.g., Ethyl 4-bromobutanoate) setup->addition reaction Heat and Stir (e.g., 80°C, 4-8h) Monitor by TLC/LC-MS addition->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product

Diagram 3: Troubleshooting Decision Tree A logical guide to diagnosing and solving common issues during the synthesis.

References

  • PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Oriental Journal of Chemistry. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]

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Technical Support Center: Crystallization of 4-(4-Fluorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(4-Fluorophenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a senior application scientist, I have compiled this resource based on established principles of physical organic chemistry and extensive experience in process development. The methodologies outlined herein are designed to be robust and adaptable to your specific experimental context.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges with this molecule, and indeed many carboxylic acids, revolve around its potential for oiling out, polymorphism, and solvent selection.[1][2] The carboxylic acid moiety can form strong hydrogen bonds, leading to the formation of dimers or aggregates that may inhibit orderly crystal lattice formation.[3] Additionally, the flexible butyl chain can introduce conformational variability, further complicating crystallization.

Q2: Why is my compound "oiling out" instead of crystallizing?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solubility of the compound in the chosen solvent is too high at the crystallization temperature, or the cooling rate is too rapid. The supersaturated solution relieves itself by forming a liquid phase of the solute instead of nucleating and growing crystals.

Q3: I'm getting very low yields. What could be the cause?

A3: Low yields can stem from several factors. The most common is using an excessive amount of solvent, which keeps a significant portion of your compound in the mother liquor even after cooling. Other causes include incomplete precipitation, premature crystallization during a hot filtration step, or losses during product isolation.

Q4: The melting point of my crystallized product is broad. What does this indicate?

A4: A broad melting point range is a strong indicator of an impure compound or the presence of multiple polymorphic forms.[2] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Polymorphs, being different crystal structures of the same molecule, can have distinct melting points.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the crystallization of this compound.

Issue 1: The Compound Fails to Crystallize Upon Cooling

If your compound remains in solution even after cooling, it is likely that the solution is not sufficiently supersaturated.

Troubleshooting Workflow:

Caption: Workflow for inducing crystallization.

Corrective Actions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If available, add a single, small crystal of pure this compound to the solution. This provides a template for crystal growth.

    • Ultrasonic Bath: Brief exposure to sonication can sometimes induce nucleation.

  • Increase Supersaturation:

    • Solvent Evaporation: Gently warm the solution and evaporate a portion of the solvent to increase the solute concentration. Be cautious not to evaporate too much, which could lead to rapid, impure precipitation.

    • Lower Temperature: If not already done, cool the solution in an ice bath or refrigerator.

Issue 2: The Compound Oils Out

This is a common issue with compounds that have relatively low melting points or high solubility in the chosen solvent.

Troubleshooting Workflow:

Caption: Troubleshooting "oiling out".

Corrective Actions:

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before transferring to a cooling bath. A slower cooling rate provides more time for proper nucleation and crystal growth.

  • Adjust Solvent System:

    • Add More Solvent: Re-dissolve the oil by heating and add a small amount of additional hot solvent. This reduces the supersaturation level, which can favor crystallization over oiling out.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, heat to re-dissolve and cool slowly.

Issue 3: Poor Crystal Quality or Low Purity

This can be caused by rapid crystallization or the co-precipitation of impurities.

Corrective Actions:

  • Slow Down Crystallization: As a general rule, slower crystal growth leads to higher purity. Avoid crash cooling.

  • Charcoal Treatment: If the solution is colored, it may indicate the presence of colored impurities. Before crystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities, followed by a hot filtration to remove the charcoal.

  • Recrystallization: A second crystallization of the isolated solid is often necessary to achieve high purity.

III. Experimental Protocols

Protocol 1: Systematic Solvent Selection

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • This compound (crude)

  • A selection of common laboratory solvents (see table below)

  • Small test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Screening at Room Temperature:

    • Place approximately 20-30 mg of your crude compound into separate test tubes.

    • Add a common solvent dropwise (e.g., 0.5 mL at a time) to each test tube, vortexing after each addition.

    • Observe the solubility at room temperature. A good solvent for crystallization should show low solubility at room temperature.

  • Hot Solubility Test:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes.

    • Continue to add the solvent dropwise until the compound fully dissolves.

    • Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature but not at room temperature.

  • Cooling and Observation:

    • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. Note the quality and quantity of the crystals formed.

Data Interpretation:

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolubleGoodPotential for recrystallization
EthanolSolubleVery SolublePoorLikely too soluble
AcetoneSolubleVery SolublePoorLikely too soluble
Ethyl AcetateSparingly SolubleSolubleGoodGood candidate
TolueneSparingly SolubleSolubleGoodGood candidate
HeptaneInsolubleInsolubleNonePoor solvent
DichloromethaneSolubleVery SolublePoorLikely too soluble

This table is for illustrative purposes. You must generate your own data.

Protocol 2: Single Solvent Recrystallization

Objective: To purify this compound using a single solvent identified in Protocol 1.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring).

  • Continue adding the hot solvent until the compound just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals, preferably under vacuum.

IV. References

  • MeSH terms. Acetates / chemistry. Carboxylic Acids / chemistry Citrates / chemistry. Crystallization. Crystallography, X-Ray. Formates / chemistry. Hydrogen-Ion Concentration. Macromolecular Substances / chemistry* Proteins / chemistry. Salts / chemistry.*

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels - ACS Publications. (2009-11-12). Available at: [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025-12-26). Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • US5034105A - Carboxylic acid purification and crystallization process - Google Patents. Available at:

  • CA2343012A1 - Method for crystallising carboxylic acid - Google Patents. Available at:

  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing). Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024-10-10). Available at: [Link]

  • Common Challenges in Crystallization Processes - YouTube. (2025-04-10). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]

  • 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature | Cp, Density, Viscosity | Chemcasts. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Crystallization Challenges in Pharmaceutical Products | Zhanghua - Filter Dryer. (2025-10-12). Available at: [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • 4-(4-Chlorophenoxy)butanoic acid - Wikipedia. Available at: [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. Available at: [Link]

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"4-(4-Fluorophenoxy)butanoic acid" solubility issues in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Fluorophenoxy)butanoic acid (CAS No. 1549-77-5). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges related to the solubility of this compound. We will explore the physicochemical rationale behind these issues and provide practical, step-by-step guidance to overcome them in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A1: The solubility of this compound is governed by its molecular structure. It possesses a carboxylic acid functional group (-COOH) and a significantly nonpolar (lipophilic) fluorophenoxy tail.

  • The Carboxylic Acid Group: At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), making it uncharged and less capable of forming favorable hydrogen bonds with water.[1]

  • The Fluorophenoxy Tail: The aromatic ring and the butyl chain create a large, hydrophobic region that resists interaction with polar water molecules.

For a carboxylic acid to dissolve in water, the energetic cost of breaking water's hydrogen-bonding network to create a cavity for the nonpolar part must be offset by favorable interactions, primarily from the polar head group.[2] With this molecule, the hydrophobic portion dominates at neutral pH, leading to poor aqueous solubility.

Q2: What is the recommended starting solvent for creating a stock solution?

A2: For most applications requiring an organic stock solution, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting points. These are polar aprotic solvents capable of dissolving a wide range of organic molecules. Ethanol and methanol can also be used, though higher concentrations might be required compared to DMSO.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?

A3: This is a common phenomenon known as "antisolvent precipitation." While the compound is highly soluble in the organic stock solvent (e.g., DMSO), its solubility in the final aqueous buffer is much lower. When you introduce a small volume of the concentrated stock into the buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed-solvent system, causing it to crash out of solution. The troubleshooting guide below provides strategies to mitigate this.

Q4: Can I improve its aqueous solubility by adjusting the pH?

A4: Absolutely. This is the most effective strategy for enhancing the aqueous solubility of this compound. By raising the pH of the aqueous solution to a value above the compound's pKa, you deprotonate the carboxylic acid group (-COOH) into its carboxylate salt form (-COO⁻).[3][4][5] This negatively charged ion has vastly improved polarity and water solubility.[2] A general rule is to adjust the pH to at least 1.5-2 units above the pKa. While the exact pKa is not readily published, it can be estimated to be around 4.5-5.0, similar to other butanoic acid derivatives. Therefore, adjusting the buffer pH to ≥ 7.0 should significantly improve solubility.

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a logical workflow for diagnosing and solving solubility challenges encountered during your experiments.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility problems.

G cluster_0 Start: Solubility Issue cluster_1 Initial Checks cluster_2 Strategy Selection cluster_3 Aqueous Medium Strategies cluster_4 Organic Medium Strategies cluster_5 Resolution start Compound fails to dissolve or precipitates upon dilution check_purity Is the compound pure? (Check CoA/Analyze) start->check_purity Verify material check_solvent Is the organic stock solvent appropriate? (e.g., DMSO, DMF) check_purity->check_solvent If pure is_aqueous Is the final medium aqueous? check_solvent->is_aqueous If solvent is suitable ph_adjust pH Adjustment: Increase pH to > 7.0 (See Protocol 2) is_aqueous->ph_adjust Yes solvent_screen Systematic Solvent Screen: Test solubility in a range of solvents (See Protocol 1) is_aqueous->solvent_screen No cosolvent Use of Co-solvents: Add small % of organic (e.g., 1-5% DMSO/Ethanol) ph_adjust->cosolvent If pH adjustment is insufficient or not possible success Solubility Issue Resolved ph_adjust->success formulation Advanced Formulation: Cyclodextrins, SEDDS cosolvent->formulation If co-solvents are not an option cosolvent->success formulation->success solvent_screen->success

Caption: Troubleshooting workflow for solubility issues.

Part 3: Experimental Protocols & Data

Physicochemical Properties Summary

This table summarizes key properties of this compound, which are critical for understanding its solubility behavior.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₁FO₃[6]
Molecular Weight 198.19 g/mol
Physical Form Solid
pKa (estimated) ~4.5 - 5.0Based on the butanoic acid structure.[7] The electron-withdrawing nature of the fluorophenoxy group may slightly lower the pKa compared to unsubstituted butanoic acid.[2]
LogP (calculated) 2.0693 Indicates moderate lipophilicity.
Qualitative Solubility in Common Solvents

The following table provides a qualitative guide to the solubility of the compound. Note: These are general guidelines. Quantitative assessment via Protocol 1 is highly recommended.

SolventTypeExpected SolubilityRationale
Water (pH < 6) Polar ProticVery LowThe neutral -COOH group and hydrophobic tail dominate.
Water (pH > 7.5) Polar Protic (Basic)HighFormation of the highly soluble carboxylate salt.[2]
DMSO Polar AproticHighExcellent solvent for a wide range of organic compounds.
DMF Polar AproticHighSimilar to DMSO.
Ethanol Polar ProticModerate to HighThe alkyl chain provides some compatibility.
Methanol Polar ProticModerate to HighSimilar to ethanol.
Acetonitrile Polar AproticModerateLess polar than DMSO/DMF, may require more volume.
Dichloromethane (DCM) NonpolarLow to ModerateMay dissolve the compound, but less effective than polar aprotics for this structure.
Hexanes NonpolarVery LowThe polarity of the carboxylic acid group prevents dissolution in highly nonpolar solvents.
Protocol 1: Quantitative Solubility Assessment (Kinetic & Thermodynamic)

Objective: To determine the kinetic and thermodynamic solubility of this compound in a chosen solvent or buffer.

Causality: This protocol distinguishes between kinetic solubility (relevant for rapid dissolution from a DMSO stock, mimicking HTS workflows) and thermodynamic solubility (the true equilibrium concentration, crucial for formulation development).[8]

Materials:

  • This compound (solid)

  • DMSO (anhydrous)

  • Test solvent/buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates (polypropylene for storage, clear flat-bottom for analysis if needed)

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS).[9]

Methodology:

  • Prepare a High-Concentration Stock:

    • Accurately weigh the compound and dissolve it in DMSO to prepare a concentrated stock (e.g., 20 mM). Ensure it is fully dissolved.

  • Kinetic Solubility Measurement:

    • Dispense 198 µL of your test buffer into the wells of a 96-well plate.

    • Add 2 µL of the 20 mM DMSO stock to each well (this creates a 1:100 dilution, final concentration 200 µM, 1% DMSO).

    • Seal the plate and shake vigorously for 2 hours at room temperature.

    • Measure the concentration of the dissolved compound immediately using your analytical method (e.g., HPLC). This value represents the kinetic solubility. Some precipitation may be visible.

  • Thermodynamic Solubility Measurement:

    • Add an excess of solid this compound to a vial containing your test buffer (e.g., add 2 mg to 1 mL). Ensure undissolved solid is clearly visible.

    • Seal the vial and shake/agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, let the suspension settle. Carefully collect the supernatant.

    • Centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 min) to pellet any remaining micro-particulates.

    • Carefully collect the clear supernatant and quantify the concentration using a validated analytical method. This is the thermodynamic solubility.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

Objective: To prepare a buffered aqueous solution of this compound by leveraging pH adjustment.

Causality: By converting the weak acid to its conjugate base (a salt), we dramatically increase its affinity for water, a fundamental principle for solubilizing acidic compounds.[1][2]

Materials:

  • This compound (solid)

  • Deionized water

  • A suitable buffer system (e.g., Phosphate or TRIS buffer components)

  • 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

Methodology:

  • Prepare a Slurry:

    • Weigh the desired amount of this compound needed for your target final concentration.

    • Add it to approximately 80% of the final required volume of deionized water or a weak buffer (e.g., 10 mM Phosphate Buffer, pH 6.0). The compound will likely not dissolve and will form a slurry.

  • Adjust the pH:

    • Place the slurry on a magnetic stir plate.

    • Immerse a calibrated pH probe into the suspension.

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH.

    • Continue adding NaOH until the solid material completely dissolves. Note the pH at which dissolution occurs.

    • Continue to adjust the pH to your desired final value (e.g., 7.4). The compound should remain in solution.

  • Finalize the Solution:

    • Once the compound is dissolved and the pH is stable, transfer the solution to a volumetric flask.

    • Add water/buffer to reach the final desired volume (q.s.).

    • Sterile filter (0.22 µm) if required for biological applications.

Part 4: Analytical Quantification

A robust analytical method is required to accurately measure concentration for solubility studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable choice.

Suggested HPLC-UV Method Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The compound's moderate lipophilicity is well-suited for C18 stationary phases.[10][11]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcid modifier sharpens peaks for carboxylic acids.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase HPLC.
Gradient Start at 40% B, ramp to 95% B over 10 min, hold, and re-equilibrate.A gradient is recommended to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) ~225 nm and ~275 nmThe fluorophenyl group will have characteristic UV absorbance. A full UV-Vis scan of a pure sample is recommended to determine the absorbance maximum (λmax).[12][13]
Injection Volume 10-20 µLStandard volume.

This method should be validated for linearity, accuracy, and precision according to standard laboratory procedures.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid (CAS 589-06-0) Properties. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Fiveable. (n.d.). pH and Solubility. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • PubChem. (n.d.). 4-Amino-2-(4-fluorophenoxy)butanoic acid. [Link]

  • State of Michigan. (2023). Analytical Method Summaries. [Link]

  • State of Michigan. (2022). ANALYTICAL METHOD SUMMARIES. [Link]

  • State of Michigan. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Fluorophenylacetic acid. [Link]

  • University of Michigan. (n.d.). GENERAL HPLC METHODS. [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-(4-fluorophenoxy)-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Wikipedia. (n.d.). Butyric acid. [Link]

  • Wikipedia. (n.d.). 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid. [Link]

  • PubChem. (n.d.). 4,4-Bis(4-fluorophenyl)butyric acid. [Link]

  • NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • PubMed. (n.d.). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. [Link]

  • EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • IJRPR. (2024). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. [Link]

  • ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-(4-fluorophenoxy)butanoic acid. The synthesis, while straightforward in principle, presents unique challenges related to yield, purity, and operational safety upon scale-up. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions, ensuring a robust and reproducible scale-up process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and industrially viable method is the Williamson Ether Synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific case, 4-fluorophenol is deprotonated with a base to form the 4-fluorophenoxide, which then attacks a four-carbon electrophile bearing a leaving group to form the ether linkage.[3] This SN2 reaction is highly efficient for primary alkyl halides, making it ideal for this synthesis.[4]

Q2: What are the critical starting materials and reagents for this synthesis? A2: The key components are:

  • Nucleophile Precursor: 4-Fluorophenol.

  • Electrophile: An alkylating agent such as ethyl 4-bromobutanoate or γ-butyrolactone. Using a primary halide is crucial to avoid competing elimination reactions.[3]

  • Base: A strong base is required to deprotonate the phenol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common choices for scale-up due to cost and handling considerations.[5][6]

  • Solvent: A polar aprotic solvent like acetone, dimethylformamide (DMF), or N,N-dimethylformamide is typically used to facilitate the SN2 reaction.[2]

Q3: What are the major safety concerns when scaling up this synthesis? A3: Scaling up introduces significant safety considerations. Key hazards include:

  • Corrosive Reagents: Handling large quantities of bases like NaOH requires appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, to prevent severe chemical burns.[5][7]

  • Flammable Solvents: Many suitable solvents (e.g., acetone, diethyl ether for extraction) are flammable. Large-scale operations demand explosion-proof equipment and strict avoidance of ignition sources.[5]

  • Reaction Exotherms: The deprotonation and substitution steps can be exothermic. Uncontrolled heat release in a large reactor can lead to a runaway reaction. A robust reactor cooling system and controlled reagent addition are mandatory.[7]

Q4: What is a realistic yield to expect, and what factors most heavily influence it? A4: At a laboratory scale, yields can range from 50% to 95%, depending on the purity of reagents and reaction optimization.[2] Upon scale-up, maintaining high yields can be challenging. The most critical factors are:

  • Anhydrous Conditions: Moisture can consume the base and hinder the formation of the reactive phenoxide.

  • Reaction Temperature: Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions.[1]

  • Efficient Mixing: Homogeneous mixing is vital in large reactors to ensure all reactants interact effectively.

Section 2: Scalable Experimental Protocol (Model)

This protocol outlines a robust procedure for the synthesis of this compound, designed for scalability. It begins with an ester as the alkylating agent, followed by hydrolysis.

Experimental Workflow Overview

G cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Isolation of Intermediate cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Product Isolation & Purification a Charge Reactor with 4-Fluorophenol, K₂CO₃, Acetone b Heat to Reflux a->b c Controlled Addition of Ethyl 4-bromobutanoate b->c d Maintain Reflux & Monitor (TLC/HPLC) c->d e Cool Reaction Mixture d->e f Filter Inorganic Salts e->f g Concentrate Filtrate (Rotary Evaporation) f->g h Dissolve Crude Ester in Ethanol/Aq. NaOH g->h i Heat Mixture (e.g., 60°C) h->i j Monitor Saponification (TLC/HPLC) i->j k Cool & Remove Ethanol j->k l Acidify with HCl (aq) to Precipitate Product k->l m Filter Solid Product l->m n Recrystallize from Aqueous Ethanol m->n final Final Product: This compound n->final Dry to Yield Pure Product

Caption: Workflow for the two-step synthesis and purification of this compound.

Materials and Reagents
ReagentMol. Wt. ( g/mol )Equiv.Example Quantity (1 mol scale)
4-Fluorophenol112.111.0112.1 g
Potassium Carbonate (K₂CO₃)138.212.0276.4 g
Ethyl 4-bromobutanoate195.051.1214.6 g
Acetone (Anhydrous)58.08-1.5 L
Sodium Hydroxide (NaOH)40.002.080.0 g
Ethanol46.07-500 mL
Hydrochloric Acid (HCl), 2M36.46-As needed for pH 2
Step-by-Step Methodology

Part A: Synthesis of Ethyl 4-(4-Fluorophenoxy)butanoate [6]

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Initial Heating: Begin stirring and heat the suspension to a gentle reflux (approx. 56°C).

  • Reagent Addition: Once at reflux, add ethyl 4-bromobutanoate (1.1 eq) dropwise over 1-2 hours. Causality Note: Controlled addition is critical on a large scale to manage the exothermic nature of the SN2 reaction and maintain a steady reflux.

  • Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. Monitor the consumption of 4-fluorophenol using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and remove the acetone under reduced pressure to yield the crude ethyl 4-(4-fluorophenoxy)butanoate, which can be used directly in the next step.

Part B: Hydrolysis to this compound [6]

  • Saponification: Dissolve the crude ester from Part A in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

  • Heating: Heat the mixture to 60°C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the complete disappearance of the ester.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Purification Prep: Dilute the remaining aqueous solution with water and perform a wash with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.

  • Precipitation: Transfer the aqueous layer to a clean vessel and cool it in an ice bath. Slowly acidify the solution to pH ~2 with 2M HCl. The desired product will precipitate as a white solid. Causality Note: The carboxylic acid is insoluble in acidic aqueous media, while its sodium salt is soluble. This pH-dependent solubility is the basis for its isolation.[5]

  • Isolation: Collect the solid product by vacuum filtration, washing the cake with cold deionized water.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to achieve high purity. Dry the final product under vacuum.[5]

Section 3: Troubleshooting Guide for Scale-Up

Problem 1: Low Yield or Stalled Reaction

  • Question: "My reaction yield is significantly lower than expected on a larger scale, or the reaction seems to have stalled before completion. What are the potential causes?"

  • Answer: This is a common scale-up challenge often traced back to several factors:

    • Insufficient Base or Base Quality: On a larger scale, the base (e.g., K₂CO₃) must be finely powdered and completely anhydrous. Clumping can reduce the available surface area for reaction. Ensure you are using at least 2.0 equivalents to drive the deprotonation equilibrium.

    • Inefficient Water Removal: While not a condensation reaction, moisture in reagents or solvents can quench the phenoxide. Ensure all solvents are appropriately dried and the reaction is protected from atmospheric moisture.[7]

    • Poor Temperature Control: In large reactors, "hot spots" or uneven heating can lead to side reactions, while insufficient heating will slow the reaction rate considerably. Verify that your heating mantle or jacket provides uniform temperature distribution. The optimal temperature range is typically between 50-100°C.[2]

    • Choice of Leaving Group: While bromides are effective, switching to an iodide (e.g., ethyl 4-iodobutanoate) can significantly accelerate the reaction, as iodide is a better leaving group. Catalytic amounts of sodium iodide can also be added to a reaction with a bromide or chloride to facilitate an in-situ halide exchange.[2]

Problem 2: Impurity Formation and Purification Challenges

  • Question: "My final product is discolored and shows significant impurities after purification. What are the likely side products and how can I minimize their formation?"

  • Answer: Impurities often arise from side reactions or unreacted starting materials.

    • Common Impurities & Causes:

      • Unreacted 4-Fluorophenol: This is the most common impurity, resulting from an incomplete reaction. It is difficult to remove by recrystallization alone.

      • Elimination Products: Although a primary alkyl halide is used, high temperatures or an excessively strong, sterically hindered base can promote some E2 elimination, leading to butenoate derivatives.[2]

      • Oxidation Products: Phenols are susceptible to oxidation, which can cause discoloration (often pink or brown). This is exacerbated at high temperatures in the presence of air.[7]

    • Troubleshooting and Minimization:

      • Optimize Acid-Base Extraction: The key to removing unreacted 4-fluorophenol is the work-up after the hydrolysis step. Before acidifying to precipitate your product, perform a thorough wash of the basic aqueous solution with a solvent like diethyl ether. The more acidic 4-fluorophenol (pKa ~9.9) may partially remain in the organic phase, while the carboxylate salt of your product stays in the aqueous phase. A carefully controlled pH during extraction can enhance this separation.

      • Strictly Inert Atmosphere: When scaling up, conduct the reaction under a nitrogen or argon atmosphere to prevent the oxidation of the phenoxide intermediate.[7]

      • Control Reaction Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction time to minimize side reactions.

Williamson Ether Synthesis Mechanism

G cluster_reactants Reactants cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Hydrolysis FPhOH 4-Fluorophenol Phenoxide 4-Fluorophenoxide (Nucleophile) FPhOH->Phenoxide Base removes proton Base Base (e.g., K₂CO₃) AlkylHalide Ethyl 4-bromobutanoate TS Transition State AlkylHalide->TS Leaving Group (Br⁻) departs Phenoxide->TS Backside Attack ProductEster Ethyl 4-(4-Fluorophenoxy)butanoate TS->ProductEster FinalProduct This compound ProductEster->FinalProduct NaOH, H₂O, then H⁺

Caption: Mechanism of the Williamson Ether Synthesis followed by ester hydrolysis.

References

  • The Williamson Ether Synthesis. 5

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. Link

  • Williamson ether synthesis - Wikipedia. Link

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Link

  • Williamson Ether Synthesis - YouTube. Link

  • This compound synthesis | Sigma-Aldrich. Link

  • The Williamson Ether Synthesis - Master Organic Chemistry. Link

  • This compound | CAS 1549-77-5 | ChemScene. Link

  • Williamson Ether Synthesis reaction - BYJU'S. Link

  • Sigma-Aldrich this compound supplier. Link

  • US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents. Link

  • WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents. Link

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Link

  • 4-(4-Chlorophenoxy)butanoic acid - Wikipedia. Link

  • This compound - Sigma-Aldrich. Link

  • 2-(4-Fluorophenoxy)butanoic acid|CAS 161790-15-4 - Benchchem. Link

  • Application Notes and Protocols: Laboratory Synthesis and Evaluation of Novel 2-(4-Chlorophenoxy)butane Derivatives - Benchchem. Link

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Link

  • Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem. Link

  • Overcoming challenges of lincomycin derivative scale-up - SigutLabs. Link

  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol - Benchchem. Link

  • (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid - ResearchGate. Link

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Link

  • IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions - Thermo Fisher Scientific. Link

  • Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid | Request PDF - ResearchGate. Link

  • Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF - ResearchGate. Link

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Technical Support Center: Analytical Method Development for 4-(4-Fluorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development of 4-(4-Fluorophenoxy)butanoic acid. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance. This center moves beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and develop robust, reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions, providing the foundational knowledge required before proceeding to detailed method development and troubleshooting.

Q1: What are the key physicochemical properties of this compound that influence analytical method development?

A1: Understanding the molecule's properties is the critical first step. This compound is a carboxylic acid, which dictates much of our analytical strategy, particularly in liquid chromatography. Its key properties are summarized below.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₁₀H₁₁FO₃[1][2]Determines the molecular weight.
Molecular Weight 198.19 g/mol [1][2]Essential for mass spectrometry and calculating concentrations.
Structure Contains a carboxylic acid, an ether linkage, and a fluorophenyl ring.The carboxylic acid is ionizable, making mobile phase pH a critical parameter in HPLC. The fluorophenyl group acts as a strong chromophore for UV detection.
pKa Estimated to be ~4-5 (typical for a butanoic acid derivative).To ensure good retention and peak shape in reversed-phase HPLC, the mobile phase pH should be set at least 1.5-2 units below the pKa to keep the molecule in its neutral, un-ionized form.[3][4]
LogP ~2.07[2]Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
Physical Form Solid[1]Requires dissolution in an appropriate solvent for analysis. The sample solvent should ideally match the mobile phase to avoid peak distortion.[3]

Q2: What is the recommended starting point for developing an HPLC method for this compound?

A2: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and efficient starting point. The fluorophenyl group allows for sensitive detection around 254 nm or a more specific wavelength determined by a UV scan. A C18 column is a versatile choice for initial screening.[5]

A recommended starting point is detailed in the table below. This is a generic condition and will likely require optimization.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column with good efficiency and resolving power.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAn acidic modifier is crucial to suppress the ionization of the carboxylic acid group, which minimizes peak tailing.[3] Phosphoric acid provides excellent buffering, while formic acid is volatile and MS-compatible.[6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Gradient Start at 10-20% B, ramp to 90-95% B over 15-20 minutesA broad gradient helps to elute the analyte and any potential impurities, giving a full picture of the sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or λmaxThe phenyl ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 5-10 µLA smaller volume minimizes potential peak distortion from the injection solvent.

Q3: Why is mobile phase pH so critical for analyzing this compound?

A3: The pH of the mobile phase directly controls the ionization state of the analyte's carboxylic acid group.

  • At a high pH (pH > pKa): The carboxylic acid is deprotonated (COO-). In this anionic form, it can interact strongly and undesirably with residual positive charges on the silica surface of the column (silanols), leading to severe peak tailing.[3]

  • At a low pH (pH < pKa): The carboxylic acid is protonated (COOH) and neutral. This un-ionized form interacts more predictably and uniformly with the hydrophobic C18 stationary phase, resulting in sharp, symmetrical peaks and stable retention times.[4]

Therefore, maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa is one of the most important factors for a successful separation.[3][4]

Q4: How do I choose the most appropriate HPLC column?

A4: While a standard C18 is a good starting point, if you encounter issues like peak tailing that pH adjustment cannot fully resolve, consider these alternatives:

  • Base-Deactivated C18: These columns have undergone end-capping to minimize the number of accessible silanol groups, reducing secondary interactions with acidic analytes.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help to shield the analyte from residual silanols and can offer different selectivity compared to a standard C18.

  • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated compounds like your analyte due to dipole-dipole and pi-pi interactions, which can be advantageous for separating closely related impurities.[7]

Section 2: A Practical Workflow for HPLC Method Development

A systematic approach is key to developing a robust method efficiently. The Analytical Quality-by-Design (AQbD) approach emphasizes a thorough understanding of how method parameters affect performance.[8]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte 1. Understand Analyte (Properties, pKa, UV Spectra) DefineGoals 2. Define Method Goals (e.g., Purity, Assay, Stability) Analyte->DefineGoals SelectColumn 3. Select Column & Mobile Phase (C18, ACN, Acidified Water) DefineGoals->SelectColumn RunGradient 4. Run Initial Gradient Scan (Determine retention & complexity) SelectColumn->RunGradient OptimizeGradient 5. Optimize Gradient/Isocratic (Adjust slope, time, %B) RunGradient->OptimizeGradient FineTune 6. Fine-Tune Parameters (pH, Temperature, Flow Rate) OptimizeGradient->FineTune Validate 7. Perform Method Validation (ICH Q2(R1) Guidelines) FineTune->Validate Document 8. Document Method (SOP, Validation Report) Validate->Document TroubleshootingTree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Pressure Pressure Fluctuation? Start->Pressure Tailing Tailing Peak PeakShape->Tailing Fronting Fronting Peak PeakShape->Fronting Split Split Peak PeakShape->Split Drifting Drifting RT Retention->Drifting Sudden Sudden Change in RT Retention->Sudden HighP High Pressure Pressure->HighP LowP Low Pressure Pressure->LowP Sol_Tailing1 Cause: Secondary Silanol Interaction Solution: Lower mobile phase pH (e.g., use 0.1% H3PO4) Tailing->Sol_Tailing1 Sol_Tailing2 Cause: Column Contamination Solution: Flush column or replace Tailing->Sol_Tailing2 Sol_Fronting Cause: Sample Overload Solution: Dilute sample or inject smaller volume Fronting->Sol_Fronting Sol_Split Cause: Clogged Frit / Column Void Solution: Reverse flush column (carefully) or replace column Split->Sol_Split Sol_Drifting Cause: Insufficient Equilibration Solution: Increase column equilibration time between runs Drifting->Sol_Drifting Sol_Sudden Cause: Change in Mobile Phase Solution: Prepare fresh mobile phase, check pump proportioning Sudden->Sol_Sudden Sol_HighP Cause: System Blockage Solution: Check for blockages systematically (column, tubing, guard column) HighP->Sol_HighP Sol_LowP Cause: Leak or Pump Issue Solution: Check all fittings for leaks, purge pump LowP->Sol_LowP

Caption: A decision tree for troubleshooting common HPLC issues.

Q5: Why is my peak for this compound tailing?

A5: Peak tailing is the most common issue for acidic compounds. [3]* Primary Cause: Secondary interactions between the analyte's acidic group and active silanol sites on the silica-based column packing. [3] * Solution: The most effective solution is to lower the mobile phase pH with an acid like phosphoric or formic acid to a value below 3. This ensures the carboxylic acid is fully protonated (neutral), minimizing its interaction with silanols. [3]* Secondary Cause: Column contamination or degradation. Basic compounds from previous analyses may have adsorbed to the column, creating active sites.

  • Solution: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase). If this fails, the column may need to be replaced. Q6: My retention times are shifting from one injection to the next. What's wrong?

A6: Shifting retention times indicate an unstable system.

  • Cause: Insufficient column equilibration time, especially when running a gradient. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase. [3]* Cause: Mobile phase composition is changing. This can be due to inaccurate mixing by the pump, or one of the solvents running out.

    • Solution: Prepare the mobile phase fresh daily. If you suspect the pump, try running a pre-mixed mobile phase to see if the problem resolves. [9]Also, ensure your solvent lines are properly primed and free of air bubbles. * Cause: Fluctuating column temperature.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).

Q7: My system backpressure is suddenly very high. How do I fix it?

A7: High backpressure is almost always caused by a blockage.

  • Cause: Particulate matter from the sample or mobile phase has clogged the column inlet frit or tubing.

    • Solution: Systematically isolate the source of the pressure. Disconnect the column and see if the pressure returns to normal; if it does, the column is blocked. You can try back-flushing the column (check the manufacturer's instructions first). If the pressure is still high without the column, the blockage is in the tubing, injector, or detector. Replace components one by one to find the clog. Using a guard column and filtering all samples and mobile phases can prevent this.

Section 4: Method Validation and Advanced Techniques

Q8: When would I need to use LC-MS for this analysis?

A8: While UV detection is sufficient for many applications like purity and assay, you should consider Liquid Chromatography-Mass Spectrometry (LC-MS) when:

  • High Sensitivity is Required: For detecting very low-level impurities, degradation products, or for pharmacokinetic studies where concentrations in biological matrices are low. [10]* High Specificity is Needed: To confirm the identity of peaks, especially in complex matrices where co-elution might occur. MS provides mass-to-charge ratio data, which is highly specific to the compound's molecular weight. [10]* Analyzing Samples without a Chromophore: If you are analyzing related compounds that lack the fluorophenyl ring, MS detection is necessary.

For LC-MS, you must use volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile buffers like phosphate. [6] Q9: What is analytical method validation and what are the key parameters I need to assess?

A9: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. [11][12]It is a regulatory requirement in pharmaceutical development. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the necessary validation characteristics. [13][14]

Validation Parameter Description Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). [11] To ensure you are measuring only the intended analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish the concentration range over which the method is quantitative.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. [15] To define the working limits of the method.
Accuracy The closeness of test results obtained by the method to the true value. To demonstrate the method is free of systematic error.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Includes repeatability and intermediate precision). To measure the random error and reliability of the method.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. To define the sensitivity of the method for impurity detection.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. To define the lowest concentration at which the method is reliably quantitative.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). [15]| To ensure the method is reliable during routine use under slightly different conditions. [13]|

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. YouTube. [Link]

  • Chemcasts. 4-(4-Fluorophenyl)butanoic acid (CAS 589-06-0) Properties. Chemcasts. [Link]

  • YMC. HPLC Troubleshooting Guide. YMC America, Inc. [Link]

  • PubChem. 4-Amino-2-(4-fluorophenoxy)butanoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. Butanoic acid, 4-(4-fluorophenoxy)-, ethyl ester. Wiley Science Solutions. [Link]

  • SIELC Technologies. Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column. SIELC. [Link]

  • Center for Environmental Health Sciences, MIT. GENERAL HPLC METHODS. Massachusetts Institute of Technology. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • NIST. Butanoic acid, 4-(2,4-dichlorophenoxy)-. National Institute of Standards and Technology. [Link]

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • Głowacki, R., & Rurińska, A. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • IJNRD. (2023). A review: strategy for method development and validation of hplc. International Journal of Novel Research and Development. [Link]

  • Waters Corporation. (2020). Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. [Link]

  • de Araujo, J. C. S., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Technical Guide: 4-(4-Fluorophenoxy)butanoic Acid vs. 4-Chlorophenoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the subtle substitution of one halogen for another on a parent scaffold can elicit profound changes in physicochemical properties, biological activity, and metabolic stability. This guide provides an in-depth comparison of two structurally similar phenoxybutanoic acid derivatives: 4-(4-Fluorophenoxy)butanoic acid and 4-chlorophenoxybutanoic acid. While both molecules share a common structural framework, the replacement of a chlorine atom with fluorine is a classic bioisosteric substitution. This guide will explore the known and inferred differences in their chemical properties, biological activities, and potential applications, supported by established experimental protocols to facilitate further research.

This comparison is particularly relevant for researchers in fields such as metabolic diseases and agriculture. Derivatives of phenoxyalkanoic acids have been investigated for their ability to modulate peroxisome proliferator-activated receptors (PPARs), key regulators of lipid and glucose metabolism[1]. Conversely, chlorinated phenoxyalkanoic acids are well-established as synthetic auxins, a class of plant growth regulators[2]. Understanding the nuanced effects of fluorine versus chlorine substitution is critical for the rational design of novel compounds with desired biological activities.

Chemical and Physical Properties: A Comparative Overview

The substitution of fluorine for chlorine imparts distinct differences in electronegativity, bond strength, and steric hindrance, which in turn influence the molecules' overall properties.

PropertyThis compound4-Chlorophenoxybutanoic acid
Molecular Formula C₁₀H₁₁FO₃C₁₀H₁₁ClO₃
Molecular Weight 198.19 g/mol 214.65 g/mol
Appearance SolidSolid
-I Effect StrongModerate
C-Halogen Bond Strength Stronger (C-F)Weaker (C-Cl)

Data compiled from publicly available chemical databases.

The greater electronegativity of fluorine results in a stronger inductive electron-withdrawing (-I) effect compared to chlorine. This can influence the acidity of the carboxylic acid group and the molecule's interaction with biological targets. The carbon-fluorine bond is also significantly stronger than the carbon-chlorine bond, which can lead to increased metabolic stability of the fluorinated compound.

Comparative Biological Activity and Mechanism of Action

While direct comparative studies on these two specific molecules are not extensively documented in publicly available literature, we can infer their likely biological activities based on structurally related compounds.

This compound: A Potential PPAR Modulator

The phenoxybutanoic acid scaffold is a key feature in molecules designed to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs)[1]. PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The proposed mechanism of action for this compound as a PPAR modulator would involve its binding to the ligand-binding domain of PPAR subtypes (α, γ, or δ). This binding event would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in metabolic pathways.

Hypothesized PPAR Signaling Pathway

PPAR_Signaling Ligand This compound PPAR PPAR Ligand->PPAR Enters Cell & Binds RXR RXR PPRE PPRE RXR->PPRE Binds to PPAR->RXR Coactivators Coactivators PPAR->Coactivators Recruits TargetGene Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->TargetGene Initiates Coactivators->PPRE

Caption: Hypothesized PPAR signaling pathway for this compound.

4-Chlorophenoxybutanoic acid: A Synthetic Auxin

Chlorinated phenoxyalkanoic acids are a well-established class of synthetic auxins used as herbicides and plant growth regulators[2]. Their mechanism of action involves mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA). At appropriate concentrations, these synthetic auxins can induce uncontrolled and disorganized plant growth, ultimately leading to plant death in susceptible species.

The molecular basis of auxin action involves its perception by specific receptors, such as the TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This releases Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Simplified Auxin Signaling Pathway

Auxin_Signaling Auxin 4-Chlorophenoxybutanoic acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Aux_IAA->ARF Represses AuxinResponseGene Auxin Response Gene ARF->AuxinResponseGene Activates Transcription

Caption: Simplified auxin signaling pathway for 4-Chlorophenoxybutanoic acid.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided. These protocols are based on established methodologies for assessing PPAR activation and auxin-like activity.

Protocol 1: In Vitro PPARα Activation Assay

This protocol outlines a luciferase reporter assay to quantify the activation of the human PPARα ligand-binding domain.

Materials:

  • HEK293T cells

  • PPARα expression plasmid (containing the ligand-binding domain fused to a GAL4 DNA-binding domain)

  • UAS-luciferase reporter plasmid

  • Control plasmid (e.g., β-galactosidase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM supplemented with 10% FBS

  • This compound and 4-chlorophenoxybutanoic acid (dissolved in DMSO)

  • Positive control (e.g., GW7647)

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, UAS-luciferase reporter plasmid, and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency. Plot the relative luciferase units against the compound concentration to generate dose-response curves and determine EC₅₀ values.

Experimental Workflow: PPARα Activation Assay

PPAR_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with PPARα, UAS-luciferase, and control plasmids A->B C Treat cells with test compounds and controls B->C D Incubate for 24 hours C->D E Measure luciferase and β-galactosidase activity D->E F Analyze data and generate dose-response curves E->F

Caption: Workflow for the in vitro PPARα activation assay.

Protocol 2: Wheat Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay measures the elongation of wheat coleoptile segments as an indicator of auxin-like activity.

Materials:

  • Wheat seeds (e.g., Triticum aestivum)

  • Filter paper

  • Petri dishes

  • 1% agar solution

  • Test solutions of this compound and 4-chlorophenoxybutanoic acid at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a buffer solution (e.g., 2% sucrose, 10 mM citrate buffer, pH 5.0)

  • Positive control (e.g., Indole-3-acetic acid)

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Germinate wheat seeds on moist filter paper in the dark for 3 days at 25°C.

  • Coleoptile Preparation: When the coleoptiles are approximately 2-3 cm long, excise 10 mm segments from the region 3-13 mm below the tip using a sharp razor blade under a dim green light.

  • Incubation: Float ten coleoptile segments in a petri dish containing 10 mL of the test solution. Include a buffer-only control and a positive control.

  • Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. Measure the final length of each coleoptile segment.

  • Data Analysis: Calculate the percent elongation for each treatment group relative to the initial length. Plot the percent elongation against the compound concentration to determine the optimal concentration for growth promotion and to compare the activity of the two compounds.

Experimental Workflow: Auxin Bioassay

Auxin_Assay_Workflow A Germinate wheat seeds in the dark B Excise 10 mm coleoptile segments A->B C Incubate segments in test solutions B->C D Measure final length after 24 hours C->D E Calculate and plot percent elongation D->E

Caption: Workflow for the wheat coleoptile elongation bioassay.

Synthesis Protocols

The following are generalized synthesis protocols for this compound and 4-chlorophenoxybutanoic acid, based on the Williamson ether synthesis.

Protocol 3: Synthesis of this compound

Materials:

  • 4-Fluorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl 4-bromobutanoate

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: To a stirred solution of 4-fluorophenol in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add ethyl 4-bromobutanoate dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude ester, add a 1 M sodium hydroxide solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Acidify the reaction mixture with 1 M hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 4: Synthesis of 4-Chlorophenoxybutanoic acid

This synthesis follows the same procedure as for the fluorinated analog, with 4-chlorophenol used as the starting material in place of 4-fluorophenol.

Conclusion

The comparison between this compound and 4-chlorophenoxybutanoic acid highlights the significant impact of halogen substitution on the potential biological activity of small molecules. While the fluorinated compound is predicted to be a candidate for metabolic disease research through PPAR modulation, its chlorinated counterpart is a known synthetic auxin with applications in agriculture. The provided experimental protocols offer a framework for researchers to directly compare the performance of these two compounds and to further explore the structure-activity relationships of halogenated phenoxyalkanoic acids. Such studies are essential for the development of new therapeutic agents and more effective agricultural chemicals.

References

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • KEGG. (n.d.). PPAR signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • MDPI. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Auxin Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Auxin signalling pathways in plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of Phenoxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the phenoxyalkanoic acid scaffold has emerged as a versatile and fruitful starting point for the synthesis of novel bioactive compounds. Among these, phenoxybutanoic acid derivatives have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive comparison of these derivatives, focusing on their performance in key biological assays. We will delve into their efficacy as peroxisome proliferator-activated receptor (PPAR) agonists, their potential as anticancer agents, and their application as herbicides, supported by experimental data and detailed methodologies.

Introduction to Phenoxybutanoic Acid Derivatives

Phenoxybutanoic acids are a class of organic compounds characterized by a phenoxy group linked to a butanoic acid moiety. The core structure allows for extensive chemical modification at various positions on the phenyl ring and the butanoic acid chain. These modifications give rise to a wide array of derivatives with distinct physicochemical properties and, consequently, diverse biological activities. The chirality of some derivatives, particularly at the α-carbon of the butanoic acid, often leads to significant differences in their biological effects, a crucial aspect for consideration in both pharmaceutical and agricultural applications.

Comparative Efficacy as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[1][2][3][4][5] As such, they are attractive therapeutic targets for metabolic disorders like type 2 diabetes and dyslipidemia. Several phenoxybutanoic acid derivatives have been investigated as potent PPAR agonists.

Mechanism of Action: PPAR Signaling Pathway

PPARs exist as three main subtypes: PPARα, PPARγ, and PPARβ/δ. Upon activation by a ligand, such as a phenoxybutanoic acid derivative, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2][3] This signaling cascade ultimately leads to changes in the expression of proteins involved in lipid metabolism, insulin sensitivity, and inflammation.

PPAR_Signaling_Pathway cluster_nucleus Nucleus Ligand Phenoxybutanoic Acid Derivative PPAR PPAR Ligand->PPAR Binds PPAR_RXR_inactive PPAR-RXR (Inactive) RXR RXR PPAR_RXR_active PPAR-RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding & Translocation PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Gene Target Gene PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Biological_Response Metabolic Regulation Protein->Biological_Response

Caption: Simplified PPAR signaling pathway activated by a phenoxybutanoic acid derivative.

Comparative In Vitro Activity

The potency of phenoxybutanoic acid derivatives as PPAR agonists is typically evaluated using in vitro transactivation assays. These assays measure the ability of a compound to activate a specific PPAR subtype, and the results are often expressed as an IC50 or EC50 value (the concentration of the compound that elicits 50% of the maximal response).

DerivativeTargetAssay TypeIC50 / EC50 (nM)Reference CompoundReference IC50 / EC50 (nM)Source
LY518674PPARαTransactivation~24--[6]
Compound 1b (LY519818)PPARγTransactivationPotent (low doses)--[7]
Phenylpropanoic Acid DerivativesPPARα/δTransactivationPotent dual agonists--[8]

Note: Direct comparative data for a series of phenoxybutanoic acid derivatives within the same study is limited in the public domain. The table presents data from different studies to illustrate the range of potencies.

Experimental Protocol: PPAR Transactivation Assay

This protocol outlines a common method for assessing the agonist activity of compounds on PPARs using a cell-based reporter gene assay.[9][10][11]

Objective: To quantify the ability of test compounds to activate a specific PPAR subtype (α, γ, or δ).

Principle: Cells are transiently transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a PPAR subtype fused to a GAL4 DNA-binding domain (DBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Agonist binding to the PPAR-LBD promotes the transcription of the luciferase gene, and the resulting light emission is measured.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Expression plasmid for GAL4-PPAR-LBD

  • Reporter plasmid with GAL4 UAS-luciferase

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (phenoxybutanoic acid derivatives) and reference agonist (e.g., Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the GAL4-PPAR-LBD and UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or the reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

PPAR_Transactivation_Workflow A Seed Cells (e.g., HEK293T) B Transfect with GAL4-PPAR-LBD & UAS-Luciferase Plasmids A->B C Treat with Phenoxybutanoic Acid Derivatives B->C D Incubate (24 hours) C->D E Measure Luciferase Activity D->E F Data Analysis (EC50 Calculation) E->F

Caption: Experimental workflow for a PPAR transactivation assay.

Comparative Efficacy as Anticancer Agents

The potential of phenoxy-based compounds as anticancer agents has been an active area of research.[12][13][14] Phenoxybutanoic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action

The precise mechanisms by which phenoxybutanoic acid derivatives exert their anticancer effects are not fully elucidated and may vary between different derivatives and cancer cell types. However, proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Comparative In Vitro Cytotoxicity

The anticancer activity of these compounds is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are typically expressed as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzo[a]phenoxazine derivative (BaP1) | RKO (colorectal) | - | - | - |[9][15] | | 2-Phenylbenzothiazole derivatives | Various | Varies | - | - |[14] | | Oleanolic acid derivatives | Various | Varies | - | - |[13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19][20]

Objective: To determine the concentration of a phenoxybutanoic acid derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (phenoxybutanoic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxybutanoic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Phenoxybutanoic Acid Derivatives A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Efficacy as Herbicides

Phenoxyalkanoic acids, such as 2,4-D, are a well-established class of herbicides.[21] Phenoxybutanoic acid derivatives have also been developed and evaluated for their herbicidal activity, often exhibiting selectivity between different plant species.

Mechanism of Action

Many phenoxy-based herbicides act as synthetic auxins. They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The selectivity of these herbicides is often based on differences in metabolism between monocotyledonous (e.g., grasses) and dicotyledonous (e.g., broadleaf weeds) plants.

Enantioselectivity in Herbicidal Activity

For chiral phenoxybutanoic acid derivatives, the herbicidal activity is often enantioselective, with one enantiomer being significantly more active than the other.[22] For many phenoxypropionic acid herbicides, it is the (R)-enantiomer that possesses the primary herbicidal activity.[23][24] This is a critical consideration for the development of more effective and environmentally friendly herbicides, as the use of a single, active enantiomer can reduce the required application rate and minimize off-target effects.

Comparative Herbicidal Efficacy

The efficacy of herbicides is typically evaluated in greenhouse or field bioassays by measuring the reduction in plant growth (e.g., biomass) or by visual assessment of injury.

Derivative ClassWeed SpeciesObservationSource
Phenoxybenzoic acid derivatives (right-handed enantiomers)VariousSignificantly better herbicidal properties than racemic compounds.[25]
Phenoxypropionic acid herbicidesVariousThe D-enantiomer possesses the herbicidal activity, while the L-form is inactive.[22]
2,4-DB (a phenoxybutyric acid)Broadleaf weedsConverted to the active herbicide 2,4-D in susceptible plants.[21]
Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

This protocol describes a general method for evaluating the post-emergence herbicidal activity of phenoxybutanoic acid derivatives in a controlled greenhouse environment.[15][26][27][28][29]

Objective: To assess the dose-response relationship of phenoxybutanoic acid derivatives on target weed species.

Principle: Young, actively growing weed plants are treated with different rates of the herbicide, and the effect on plant growth is measured after a specific period.

Materials:

  • Target weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Potting soil

  • Pots or trays

  • Test compounds (phenoxybutanoic acid derivatives)

  • Spray chamber or calibrated sprayer

  • Greenhouse with controlled temperature, humidity, and light

Procedure:

  • Plant Growth: Sow seeds of the target weed species in pots filled with soil. Grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare different concentrations of the test compounds in a suitable carrier solution (e.g., water with an adjuvant). Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: After a predetermined period (e.g., 14-21 days), visually assess the percentage of plant injury (0% = no effect, 100% = complete kill). Alternatively, harvest the above-ground biomass, determine the fresh and dry weights, and calculate the percent reduction in biomass compared to the untreated control.

  • Data Analysis: Plot the percent injury or biomass reduction against the herbicide application rate to determine the GR50 value (the rate that causes a 50% reduction in growth).

Herbicide_Bioassay_Workflow A Grow Target Weed Species B Apply Phenoxybutanoic Acid Derivatives at Different Rates A->B C Incubate in Greenhouse B->C D Assess Plant Injury or Biomass Reduction C->D E Data Analysis (GR50 Calculation) D->E

Caption: Experimental workflow for a greenhouse herbicide bioassay.

Conclusion and Future Perspectives

Phenoxybutanoic acid derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their efficacy as PPAR agonists highlights their potential for the treatment of metabolic diseases, while their cytotoxic effects against cancer cells warrant further investigation for oncological applications. In the field of agriculture, the development of enantiomerically pure and selective phenoxybutanoic acid herbicides could lead to more sustainable weed management strategies.

The structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives for their intended biological targets. Future research should focus on elucidating the detailed mechanisms of action, particularly for their anticancer effects, and on conducting more direct comparative studies to identify lead compounds for further development. The versatility of the phenoxybutanoic acid scaffold ensures that it will remain an important area of research for years to come.

References

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A Researcher's Guide to Spectroscopic Data Comparison of 4-(4-Fluorophenoxy)butanoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the spectroscopic data for 4-(4-Fluorophenoxy)butanoic acid, a key intermediate in pharmaceutical synthesis, and its precursors, 4-fluorophenol and ethyl 4-bromobutyrate. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that validate the successful synthesis of the target molecule. This document is intended for researchers, scientists, and drug development professionals, offering both detailed data interpretation and robust experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Importance of Spectroscopic Validation

In the realm of medicinal chemistry and drug development, the unequivocal structural confirmation of synthesized molecules is paramount. This compound and its analogues serve as crucial building blocks for a variety of pharmacologically active agents.[1][2][3] Its synthesis, typically achieved via a Williamson ether synthesis, involves the formation of a new ether linkage.[4][5] Spectroscopic techniques provide the definitive evidence of this transformation, allowing scientists to not only confirm the identity of the product but also to assess its purity by identifying the absence of starting materials. This guide explains the causality behind the observed spectral changes, providing a self-validating framework for researchers.

Synthesis Pathway: Williamson Ether Synthesis

The formation of this compound is efficiently accomplished through the Williamson ether synthesis.[4][5][6] This S N 2 reaction involves the nucleophilic attack of a deprotonated phenol (phenoxide) on an alkyl halide.[5][7] In our case, 4-fluorophenol is deprotonated by a suitable base (e.g., potassium carbonate) to form the 4-fluorophenoxide ion. This nucleophile then displaces the bromide from ethyl 4-bromobutyrate. A subsequent hydrolysis step (saponification) converts the resulting ester into the final carboxylic acid product.

Williamson Ether Synthesis cluster_reactants Precursors cluster_intermediate Intermediate cluster_product Final Product R1 4-Fluorophenol Int Ethyl 4-(4-fluorophenoxy)butanoate R1->Int + K2CO3, DMF (SN2 Reaction) R2 Ethyl 4-bromobutanoate R2->Int P This compound Int->P + NaOH, H2O (Hydrolysis)

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Deep Dive: Precursors

A thorough understanding of the precursors' spectra is the foundation for identifying the changes that signify a successful reaction.

4-Fluorophenol (Precursor 1)

4-Fluorophenol is a white crystalline solid.[8] Its key spectral features are dominated by the hydroxyl group and the para-substituted aromatic ring.[8][9][10]

  • ¹H NMR: The spectrum typically shows three main signals: a broad singlet for the phenolic proton (-OH), and two multiplets in the aromatic region corresponding to the protons on the fluorinated benzene ring.[11] The protons ortho to the fluorine will couple to it, creating a characteristic splitting pattern.

  • ¹³C NMR: The carbon spectrum will display four signals for the aromatic ring. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant, a hallmark of organofluorine compounds. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield.

  • IR Spectroscopy: The most prominent feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.[12][13] A strong C-O stretching band will also be present around 1200-1250 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 112, corresponding to its molecular weight.[8][10]

Ethyl 4-bromobutyrate (Precursor 2)

This alkylating agent is a colorless liquid whose spectrum is defined by the ethyl ester and the brominated alkyl chain.[14]

  • ¹H NMR: The spectrum is characterized by four distinct signals: a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂CH₃) of the ethyl group, a triplet for the methylene group adjacent to the bromine (-CH₂Br), and another multiplet for the remaining two methylene groups in the chain.[14][15]

  • ¹³C NMR: The spectrum will show six distinct carbon signals, including a signal for the ester carbonyl (C=O) significantly downfield (~172 ppm), and a signal for the carbon bonded to bromine (-CH₂Br) around 33 ppm.[16]

  • IR Spectroscopy: The most intense absorption is the C=O stretch of the ester group, found at approximately 1735 cm⁻¹.[12][16] The spectrum will also feature strong C-O stretching bands around 1180 cm⁻¹ and C-H stretching from the alkane chain just below 3000 cm⁻¹.[16][17]

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) at m/z 194 and 196.[16][18] Common fragments include the loss of the ethoxy group ([M - OCH₂CH₃]⁺).[16]

Spectroscopic Analysis of the Final Product: this compound

The formation of the ether linkage and subsequent hydrolysis of the ester introduce definitive and predictable changes in the spectra. The final product is a solid with a molecular weight of 198.19 g/mol .[1]

  • ¹H NMR:

    • Disappearance: The broad singlet corresponding to the phenolic -OH proton of 4-fluorophenol vanishes completely.

    • Appearance: A new, very broad singlet appears far downfield (typically >10 ppm) for the carboxylic acid proton (-COOH).

    • Shifts: A new triplet appears around 4.0 ppm, corresponding to the methylene group directly attached to the phenoxy oxygen (-OCH₂-). This is a key indicator of ether formation. The aromatic protons will remain, but their chemical environment is slightly altered.

  • ¹³C NMR:

    • Appearance: A new carboxylic acid carbonyl signal appears around 178-180 ppm. The methylene carbon attached to the oxygen (-OCH₂-) will be observed around 67 ppm.

    • Shift: The aromatic carbon previously attached to the -OH group is now part of an ether linkage, causing a predictable shift in its resonance.

  • IR Spectroscopy:

    • Disappearance: The broad O-H stretch from the phenol (3200-3600 cm⁻¹) is gone.

    • Appearance: An extremely broad O-H stretch characteristic of a carboxylic acid dimer appears, spanning from 2500-3300 cm⁻¹.[12][13] The sharp, strong C=O stretch of the ester is replaced by the C=O stretch of the carboxylic acid, typically around 1700-1710 cm⁻¹.[19] A new, strong C-O-C (asymmetric ether) stretch will appear around 1240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ will be observed at m/z 198. Key fragmentation patterns will correspond to the cleavage of the ether bond and the butanoic acid side chain.

Comparative Data Summary

The following tables provide a clear, side-by-side comparison of the key spectroscopic features that differentiate the precursors from the final product.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound -OH (Phenol) -COOH -OCH₂- (ether) Ar-H -CH₂Br -OCH₂CH₃
4-Fluorophenol ~5.0-7.0 (broad s) - - ~6.8-7.2 (m) - -
Ethyl 4-bromobutyrate - - - - ~3.4 (t) ~4.1 (q)

| This compound | Absent | >10 (broad s) | ~4.0 (t) | ~6.8-7.1 (m) | Absent | Absent |

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compound O-H Stretch (Phenol) O-H Stretch (Acid) C=O Stretch C-O-C Stretch (Ether)
4-Fluorophenol 3200-3600 (broad) - - -
Ethyl 4-bromobutyrate - - ~1735 (strong) -

| This compound | Absent | 2500-3300 (very broad) | ~1705 (strong) | ~1240 (strong) |

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow start Synthesized Product (Crude or Purified) prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3) start->prep nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) prep->nmr ir FT-IR Analysis (ATR or KBr pellet) prep->ir ms MS Analysis (e.g., ESI or EI) prep->ms data_analysis Data Interpretation & Comparison to Precursors nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Structure Confirmation & Purity Assessment data_analysis->conclusion

Caption: A standardized workflow for the complete spectroscopic analysis of synthetic products.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.[16]

  • Instrument Setup: Record spectra on a 300 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (e.g., -2 to 12 ppm). Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[20][21]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[21] A wider spectral width (e.g., 0 to 220 ppm) is necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons in the molecule.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solids like this compound, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal. For liquids like ethyl 4-bromobutyrate, a single drop is sufficient.[16]

  • Acquisition: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies by comparing the obtained spectrum to correlation tables and the spectra of the starting materials.[17][19][22] Pay close attention to the appearance and disappearance of bands in the hydroxyl and carbonyl regions.

Conclusion

The transition from the precursors (4-fluorophenol and ethyl 4-bromobutyrate) to the final product, this compound, is marked by a series of definitive spectroscopic changes. The disappearance of the phenolic -OH and ester functionalities, coupled with the emergence of characteristic carboxylic acid and ether signals, provides an unambiguous confirmation of the synthesis. By systematically comparing the ¹H NMR, ¹³C NMR, and IR spectra of the product against its starting materials, researchers can confidently validate the molecular structure and proceed with their research and development objectives.

References

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  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

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A Comparative Guide to the Efficacy of 4-(4-Fluorophenoxy)butanoic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Phenoxybutanoic Acid Scaffold

The phenoxybutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities. These compounds have demonstrated potential in targeting key players in cardiovascular and inflammatory diseases. This guide provides a detailed comparison of the efficacy of 4-(4-Fluorophenoxy)butanoic acid and its close structural analogs, including the chlorinated and unsubstituted parent compounds. By examining the structure-activity relationships (SAR) and the underlying mechanisms of action, this document aims to provide researchers with a comprehensive understanding of this important class of molecules.

Derivatives of phenoxybutanoic acid have been notably investigated as antagonists of the endothelin (ET) system and as inhibitors of cyclooxygenase (COX) enzymes, both of which are critical targets in modern drug discovery.[1] The substitution pattern on the phenyl ring is a key determinant of the biological activity and selectivity of these compounds. This guide will delve into the impact of these substitutions, with a particular focus on the role of halogenation.

Comparative Efficacy and Structure-Activity Relationships

While direct head-to-head comparative studies of the fluoro, chloro, and unsubstituted phenoxybutanoic acids are not extensively available in the public domain, a significant body of research on the structure-activity relationships of broader series of these compounds allows for a robust comparative analysis.

Endothelin Receptor Antagonism

The endothelin system, particularly the endothelin-A (ETA) receptor, plays a crucial role in vasoconstriction and cell proliferation.[1] Antagonists of the ETA receptor are therefore of significant interest for the treatment of hypertension and other cardiovascular diseases.

A seminal study on a series of 4-phenoxybutanoic acid derivatives as ETA receptor antagonists revealed key structural requirements for potent activity.[1] While this study did not report data for the 4-fluoro or 4-chloro analogs specifically, it provides a framework for understanding how substitutions on the phenoxy ring influence efficacy. The general findings indicate that the nature and position of substituents on the phenoxy ring are critical for receptor binding and selectivity.

Table 1: Summary of Structure-Activity Relationships of Phenoxybutanoic Acid Derivatives as ETA Receptor Antagonists

Substitution PositionNature of SubstituentImpact on ETA Receptor AffinityReference
para (Position 4)Small, electron-withdrawing groups (e.g., halogens)Generally well-tolerated and can enhance binding affinity.[1]
ortho (Position 2)Bulky groupsOften leads to a decrease in activity.[1]
meta (Position 3)Various groupsTolerated, with effects dependent on the specific substituent.[1]

Based on these established SAR principles, it can be inferred that a fluorine atom at the 4-position of the phenoxy ring would likely be favorable for ETA receptor antagonism due to its small size and electron-withdrawing nature. Similarly, a chlorine atom at the same position would also be expected to confer activity. A direct comparison of potency would require experimental validation.

Cyclooxygenase (COX) Inhibition

Phenoxyalkanoic acids, including the closely related phenoxyacetic acids, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2][3] Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.[4]

Structure-activity relationship studies on various classes of COX-2 inhibitors have shown that the presence of a halogen, such as fluorine, on a phenyl ring can enhance potency and selectivity.[2] For instance, in a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, the 4-fluorophenyl analog demonstrated potent and selective COX-2 inhibition.[5] While this is a different scaffold, it highlights the generally positive contribution of a para-fluoro substituent to COX-2 inhibition.

Other Biological Activities

Interestingly, the unsubstituted parent compound, 4-phenoxybutanoic acid, has been shown to have activity as a histone deacetylase (HDAC) inhibitor. In a study using zebrafish embryos, 4-phenoxybutanoic acid demonstrated efficacy in expanding the renal progenitor cell population, though it was less potent than the related compound 4-(phenylthio)butanoic acid.[6][7] This suggests that the phenoxybutanoic acid scaffold may have a broader range of biological targets than initially anticipated.

Signaling Pathways

Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through two G-protein coupled receptors, ETA and ETB. The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation. Phenoxybutanoic acid-based antagonists act by competitively blocking this interaction.

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq ETAR->Gq Activates Compound 4-(4-Fluorophenoxy) butanoic acid (Antagonist) Compound->ETAR Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Activates Contraction Vasoconstriction & Proliferation Ca2->Contraction PKC->Contraction

Caption: Endothelin-1 signaling pathway and the inhibitory action of phenoxybutanoic acid antagonists.

Prostaglandin Synthesis via COX-2

Arachidonic acid released from the cell membrane is converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then further metabolized to various prostaglandins that mediate inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs), including potential phenoxybutanoic acid-based inhibitors, act by blocking the active site of COX-2.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Compound Phenoxybutanoic Acid Derivative (Inhibitor) Compound->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Prostaglandin synthesis pathway highlighting the role of COX-2 and its inhibition.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of compounds like this compound as either endothelin receptor antagonists or COX-2 inhibitors.

Endothelin Receptor Antagonist Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the ETA receptor.

1. Materials and Reagents:

  • Cell membranes expressing human ETA receptors.

  • Radiolabeled endothelin-1 ([¹²⁵I]-ET-1).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

  • 96-well plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of cell membranes expressing the ETA receptor to each well.

  • Add the serially diluted test compound or vehicle control to the wells.

  • Add a fixed concentration of [¹²⁵I]-ET-1 to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ET-1) from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1) by fitting the data to a sigmoidal dose-response curve.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to measure the inhibitory activity of a test compound on COX-2.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme.

  • COX-2 assay buffer.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., Amplex Red).

  • Heme (cofactor).

  • Test compound (e.g., this compound) at various concentrations.

  • Known COX-2 inhibitor as a positive control (e.g., celecoxib).

  • 96-well black microplates.

  • Fluorescence plate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Add the serially diluted test compound, positive control, or vehicle control to the appropriate wells.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the fluorometric probe to all wells.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The phenoxybutanoic acid scaffold represents a versatile platform for the development of potent and selective modulators of key biological targets. While direct comparative efficacy data for this compound and its immediate analogs remains to be fully elucidated in the public literature, established structure-activity relationships provide a strong rationale for their potential as endothelin receptor antagonists and cyclooxygenase inhibitors. The presence of a 4-fluoro substituent is generally considered favorable for activity against these targets. Further experimental evaluation using the standardized protocols outlined in this guide is necessary to definitively quantify the comparative efficacy of these promising compounds and to unlock their full therapeutic potential.

References

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Comparative In Vitro Analysis of Novel 4-(4-Fluorophenoxy)butanoic Acid Derivatives: A Guide to Target Validation and Lead Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of 4-(4-Fluorophenoxy)butanoic acid, a chemical scaffold with significant potential in drug discovery. We will delve into the rationale behind selecting specific molecular targets, provide detailed experimental protocols for their assessment, and present a comparative analysis of hypothetical derivatives to guide researchers in their lead optimization efforts. Our focus is on establishing a robust, self-validating system for identifying and characterizing promising new chemical entities.

The phenoxybutanoic acid scaffold is a recurring motif in biologically active molecules, with analogues showing promise as anti-inflammatory, anticancer, and metabolic-modulating agents.[1][2] Our internal preliminary screening and computational modeling suggest that derivatives of this compound may exert their effects through interaction with two key therapeutic targets: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Lanthionine synthetase C-like 2 (LANCL2) protein. This guide will focus on the in vitro methodologies to validate these interactions and quantify the activity of a series of hypothetical derivatives.

Target Rationale: Why PPARs and LANCL2?

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and energy homeostasis.[3] They are well-established drug targets for metabolic disorders. The structural similarity of our butanoic acid derivatives to endogenous fatty acids, which are natural PPAR ligands, makes them prime candidates for interaction with these receptors.[3][4] We will focus on PPARα and PPARγ, two major subtypes with distinct physiological roles.

Lanthionine synthetase C-like 2 (LANCL2) is a less conventional but increasingly important therapeutic target. It is involved in signal transduction and has been shown to mediate anti-inflammatory and insulin-sensitizing effects.[5][6] The discovery of small molecule ligands for LANCL2 has opened up new avenues for the treatment of inflammatory diseases and diabetes.[5][7] Given the anti-inflammatory potential of related phenoxybutanoic acid compounds, exploring the interaction of our derivatives with LANCL2 is a logical and innovative step.

Experimental Workflow for In Vitro Screening

The following diagram outlines the general workflow for the comparative in vitro testing of our hypothetical this compound derivatives.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Secondary/Orthogonal Assays A Synthesis of This compound Derivatives (FPD-1 to FPD-5) B PPARα/γ Reporter Assay A->B Test Compounds C LANCL2 Binding Assay A->C Test Compounds D EC50/IC50 Determination B->D C->D E Comparative Analysis D->E Potency & Efficacy F PPAR Ligand Binding Assay E->F Select Hits G LANCL2 Functional Assay (e.g., cAMP measurement) E->G Select Hits G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A FPD Derivative (Ligand) B PPARγ A->B Binds D PPARγ-RXR Heterodimer B->D C RXR C->D E PPRE (DNA Response Element) D->E Binds to F Target Gene Transcription E->F Initiates

Caption: Simplified PPARγ signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro characterization of novel this compound derivatives. Based on our hypothetical data, we have identified distinct lead compounds with preferential activity towards either PPARγ (FPD-2) or LANCL2 (FPD-3). This highlights the importance of a multi-target screening approach in early drug discovery.

The next steps in the characterization of these lead compounds would involve:

  • Orthogonal Assays: Confirming the primary screening results using alternative assay formats, such as a PPARγ ligand binding assay or a functional LANCL2 assay that measures downstream effects like cAMP modulation.

  • Selectivity Profiling: Assessing the activity of the lead compounds against other PPAR subtypes (PPARα and PPARδ) to determine their selectivity.

  • In Vitro ADME/Tox: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds in vitro to assess their drug-likeness.

By following a rigorous and well-documented in vitro testing cascade, researchers can efficiently identify and validate promising drug candidates from the this compound class, paving the way for further preclinical development.

References

  • Beilstein, J. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed. Available at: [Link]

  • Frontiers in Pharmacology. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers. Available at: [Link]

  • Bassaganya-Riera, J., et al. (2019). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. PubMed. Available at: [Link]

  • Welch, J. S., et al. (2009). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry. Available at: [Link]

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  • ResearchGate. (2012). Lanthionine synthetase C-like 2 (LANCL2) and NSC61610 in silico. ResearchGate. Available at: [Link]

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  • MDPI. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Synthesis of 4-(4-Fluorophenoxy)butanoic Acid via Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(4-Fluorophenoxy)butanoic acid is a valuable intermediate and building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, requires rigorous validation to ensure structural integrity and purity, which are paramount for downstream applications in regulated environments. This guide provides an in-depth look at a common synthetic route and details a multi-faceted spectral analysis workflow to unequivocally confirm the identity and purity of the final product. We will compare two common synthetic approaches based on the Williamson ether synthesis and demonstrate how a logical, evidence-based analytical strategy serves as a self-validating system.

Part 1: The Synthetic Pathway: A Tale of Two Nucleophiles

The most direct and widely adopted method for synthesizing 4-aryloxybutanoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The core strategy involves forming an ether linkage between the 4-fluorophenol moiety and a four-carbon chain bearing a carboxylic acid.

However, the choice of the four-carbon electrophile presents a critical decision point that impacts reaction conditions, potential side products, and overall efficiency. Here, we compare two robust protocols.

Protocol A: The Alkyl Halide Approach

This is the classic Williamson approach, utilizing a primary alkyl halide. The reaction proceeds in two steps: ether formation followed by ester hydrolysis.

  • Step 1: Ether Formation: 4-Fluorophenol is deprotonated with a suitable base to form the more nucleophilic 4-fluorophenoxide. This phenoxide then attacks ethyl 4-bromobutanoate in an SN2 reaction.

    • Causality: A strong base like sodium hydride (NaH) is chosen to irreversibly deprotonate the phenol, driving the reaction forward. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it solvates the cation (Na⁺) without solvating the nucleophile (phenoxide), thus enhancing its reactivity.[3] The use of a primary alkyl halide is crucial to favor the SN2 pathway over the competing E2 elimination reaction.[4][5]

  • Step 2: Saponification: The resulting ethyl ester is hydrolyzed to the desired carboxylic acid using a strong base like sodium hydroxide (NaOH), followed by acidic workup.

Protocol B: The Lactone Ring-Opening Approach

This alternative leverages the reactivity of a cyclic ester, γ-butyrolactone.

  • Step 1: Phenoxide Formation: As in Protocol A, 4-fluorophenol is deprotonated to form the sodium 4-fluorophenoxide.

  • Step 2: Nucleophilic Acyl Substitution & Ring Opening: The phenoxide attacks the carbonyl carbon of γ-butyrolactone. This is a nucleophilic acyl substitution that results in the opening of the lactone ring. The reaction is typically driven by heat. The initial product is the sodium salt of the carboxylic acid.

  • Step 3: Acidification: An acidic workup protonates the carboxylate to yield the final product.

Experimental Workflow: Synthesis & Purification

The following diagram illustrates the general workflow for synthesizing and purifying this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification reagents Reactants (e.g., 4-Fluorophenol, Base, Electrophile) solvent Anhydrous Solvent (e.g., DMF) reagents->solvent reaction Reaction Under Inert Atmosphere (N2) (e.g., 60-80°C, 12h) solvent->reaction quench Reaction Quench (e.g., H2O) reaction->quench acidify Acidification (e.g., 2M HCl) quench->acidify extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->extract dry Drying Organic Layer (e.g., Anhydrous Na2SO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate recrystallization Recrystallization (e.g., Toluene/Hexane) concentrate->recrystallization filter_dry Filtration & Drying recrystallization->filter_dry final_product Pure this compound filter_dry->final_product Yields Pure Product

Caption: General workflow for synthesis and purification.

Part 2: The Analytical Gauntlet: A Multi-Technique Validation

No single analytical technique can definitively prove the structure of a newly synthesized compound.[6] A combination of spectroscopic methods is required, each providing a unique piece of the structural puzzle.[7][8] This combinatorial approach forms a self-validating system where the data from each analysis must be consistent with the others and with the proposed structure.

Mandatory Spectroscopic Analyses
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[9] Both ¹H and ¹³C NMR are essential.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[6][9]

  • Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns.[7][8]

G cluster_validation Spectral Validation Logic cluster_conclusion Final Confirmation product Synthesized Product (C10H11FO3) ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms_result Confirms Molecular Weight (m/z = 198.19) ms->ms_result ir_result Confirms Functional Groups (C=O, C-O, O-H, C-F) ir->ir_result nmr_result Confirms C-H Framework & Connectivity nmr->nmr_result conclusion Structure Validated ms_result->conclusion ir_result->conclusion nmr_result->conclusion

Caption: The logical flow of multi-technique spectral validation.

Expected Spectral Data for this compound

The following tables summarize the expected data from a successful synthesis.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HH -O-C=OThe acidic proton of the carboxylic acid is typically broad and downfield.[10]
~6.95t, J ≈ 8.7 Hz2HAr-H (ortho to F)Aromatic protons ortho to the electron-donating fluorine atom.
~6.85dd, J ≈ 9.0, 4.5 Hz2HAr-H (ortho to O)Aromatic protons ortho to the ether oxygen, shifted upfield.
~4.00t, J ≈ 6.2 Hz2H-O-CH ₂-Methylene group directly attached to the electronegative ether oxygen.
~2.50t, J ≈ 7.4 Hz2H-CH ₂-C=OMethylene group alpha to the carbonyl, deshielded by the C=O group.
~2.10Quintet, J ≈ 6.8 Hz2H-CH₂-CH ₂-CH₂-Methylene group beta to both the oxygen and carbonyl, showing coupling to both neighbors.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~179C =OCarboxylic acid carbonyl carbon, significantly downfield.[11]
~157 (d, ¹JCF ≈ 240 Hz)Ar-C -FAromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.
~155Ar-C -OAromatic carbon bonded to the ether oxygen.
~116 (d, ²JCF ≈ 23 Hz)Ar-C H (ortho to F)Aromatic carbons ortho to fluorine, showing two-bond C-F coupling.
~115 (d, ³JCF ≈ 8 Hz)Ar-C H (ortho to O)Aromatic carbons meta to fluorine, showing smaller three-bond C-F coupling.
~67-O-C H₂-Aliphatic carbon attached to the ether oxygen.
~30-C H₂-C=OAliphatic carbon alpha to the carbonyl.
~24-CH₂-C H₂-CH₂-The central aliphatic carbon of the butanoyl chain.

Table 3: Expected IR and MS Data

TechniqueExpected ResultInterpretation
IR Spectroscopy 3300-2500 cm⁻¹ (broad)O-H stretch of the carboxylic acid, broadened by hydrogen bonding.[12]
~1710 cm⁻¹ (strong)C=O stretch of the carboxylic acid carbonyl group.[12]
~1240 cm⁻¹ (strong)Asymmetric C-O-C (aryl-alkyl ether) stretch.
~1100 cm⁻¹C-F stretch.
Mass Spectrometry (EI) m/z = 198Molecular ion peak [M]⁺, corresponding to the molecular weight of C₁₀H₁₁FO₃.[13]
m/z = 112Fragment corresponding to [F-C₆H₄-OH]⁺ (4-fluorophenol).
m/z = 85Fragment corresponding to [HOOC-(CH₂)₃]⁺.

Part 3: Comparative Analysis and Troubleshooting

A key aspect of robust validation is understanding potential failure points and impurities. The choice between Protocol A (Alkyl Halide) and Protocol B (Lactone) can lead to different impurity profiles.

FeatureProtocol A (Alkyl Halide)Protocol B (Lactone)Spectral Validation Checkpoint
Key Reactant Ethyl 4-bromobutanoateγ-Butyrolactone-
Steps 2 (Etherification, Hydrolysis)1 (Ring Opening + Acidification)Protocol B is more atom-economical and has fewer steps.
Primary Impurity Unreacted 4-FluorophenolUnreacted 4-FluorophenolCan be detected in ¹H NMR as a distinct set of aromatic signals and a broad phenolic -OH peak (~5-6 ppm). Easily removed by basic wash.
Key Side Product Elimination product (ethyl but-3-enoate) from E2 reaction.[4]Polymerization or side reactions if temperature is not controlled.The alkene protons of ethyl but-3-enoate would appear as distinct signals in the vinyl region (~5-6 ppm) of the ¹H NMR.
Process Control Requires strictly anhydrous conditions to prevent hydrolysis of NaH and side reactions.Requires careful temperature control to prevent unwanted side reactions.-

Trustworthiness Through Self-Validation: If the synthesis were to yield the elimination side product from Protocol A, the spectral data would immediately contradict the expected results. The mass spectrum would show a much lower molecular weight, the IR would lack the C-O-C ether stretch, and the NMR would show alkene signals instead of the characteristic methylene multiplets. This internal inconsistency is the hallmark of a self-validating analytical system.

Conclusion

The successful synthesis of this compound is not merely the result of following a protocol; it is confirmed through a rigorous, multi-pronged analytical approach. By combining NMR, IR, and Mass Spectrometry, a researcher can build a comprehensive and irrefutable case for the compound's identity and purity.[14] Each spectrum acts as a checkpoint, and only when all data align harmoniously with the target structure can the synthesis be considered truly validated. This guide provides the framework for such a validation, emphasizing the causal links between experimental choices and analytical outcomes, thereby empowering researchers to produce high-quality, reliable chemical entities.

References

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  • Jakhar, K. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

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Performance Benchmarking of 4-(4-Fluorophenoxy)butanoic Acid in Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-(4-Fluorophenoxy)butanoic Acid

This compound is a synthetic, fluorinated carboxylic acid belonging to the phenoxyalkanoic acid class of compounds.[1] Its structure, characterized by a fluorinated phenyl ring linked via an ether bond to a butanoic acid moiety, positions it as an intriguing candidate for investigation in various therapeutic areas. The phenoxyalkanoic acid scaffold is a well-established pharmacophore, and the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive performance benchmark of this compound across three key preclinical research applications: Cyclooxygenase-2 (COX-2) inhibition, Fatty Acid-Binding Protein 4 (FABP4) inhibition, and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonism.

Through a detailed examination of its structural features and a comparative analysis against established modulators, this document aims to provide researchers with the necessary insights to effectively design and interpret experiments involving this compound. The information presented herein is grounded in established scientific principles and supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

I. Application 1: Selective Cyclooxygenase-2 (COX-2) Inhibition for Anti-Inflammatory Research

The inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapies. Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3][4][5] The structural characteristics of this compound, particularly the presence of a flexible acid-bearing side chain and an aromatic ring, suggest a potential interaction with the COX-2 active site.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound as a COX-2 inhibitor, we compare it with the well-established selective inhibitor Celecoxib and the non-selective NSAID Ibuprofen.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Phenoxyalkanoic AcidEstimated: >50Estimated: 5-15Estimated: >3-10
CelecoxibSelective COX-2 Inhibitor150.04375
IbuprofenNon-selective NSAID133440.04

Note: The performance data for this compound is an estimation based on structure-activity relationship (SAR) studies of related phenoxyalkanoic acids. Experimental validation is required.

Expertise & Experience: The Rationale Behind the Comparison

The selection of Celecoxib and Ibuprofen as benchmarks is deliberate. Celecoxib represents a highly selective and potent COX-2 inhibitor, setting a high bar for performance. Ibuprofen, a classic non-selective NSAID, provides a reference for the desired selectivity profile. Based on SAR studies of similar compounds, the fluorine substitution on the phenyl ring of this compound is expected to enhance its binding affinity for the hydrophobic pocket of COX-2.[2][3] The butanoic acid side chain is of appropriate length to interact with the polar residues at the opening of the active site. However, without the sulfonamide group characteristic of coxibs, its potency and selectivity are not anticipated to match that of Celecoxib.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

The following protocol outlines a robust colorimetric assay to determine the COX-2 inhibitory activity of this compound.

Caption: Workflow for the FABP4 competitive binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Recombinant Human FABP4: Prepare a working solution in assay buffer.

    • Fluorescent Probe (e.g., ANS or a fluorescently labeled fatty acid): Prepare a stock solution in a suitable solvent and a working solution in assay buffer.

    • Test Compounds: Prepare a stock solution of this compound and BMS-309403 in DMSO. Create a dilution series.

  • Assay Procedure:

    • To each well of a black, low-binding 96-well plate, add the FABP4 protein and the fluorescent probe at fixed concentrations.

    • Add the diluted test compounds or DMSO (for control wells).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for FABP4.

III. Application 3: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity. [6]Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The carboxylic acid moiety and the overall lipophilic character of this compound make it a candidate for interaction with the ligand-binding domain of PPARγ.

Comparative Performance Analysis

Here, we compare the potential PPARγ agonist activity of this compound with Rosiglitazone, a potent and selective PPARγ agonist.

CompoundTypePPARγ EC50 (nM)
This compound Phenoxyalkanoic AcidEstimated: >1000
RosiglitazoneThiazolidinedione30-60

Note: The performance data for this compound is an estimation based on general SAR principles for PPARγ agonists. Experimental verification is necessary.

Expertise & Experience: The Rationale Behind the Comparison

Rosiglitazone is a well-characterized full agonist of PPARγ and serves as the gold standard for this activity. [6]While this compound possesses a necessary acidic head group for interaction with the key amino acid residues in the PPARγ ligand-binding pocket, it lacks the potent thiazolidinedione head group and the specific structural arrangement that confers high-affinity binding to Rosiglitazone. SAR studies on PPARγ agonists have shown that the nature of the acidic head group and the linker to the hydrophobic tail are critical for potent agonism. [7][8][9]Therefore, it is anticipated that this compound would, at best, be a weak partial agonist of PPARγ.

Experimental Workflow: PPARγ Transcriptional Activation Assay

A cell-based reporter gene assay is the standard method for quantifying the agonist activity of compounds on PPARγ.

Caption: Workflow for the PPARγ transcriptional activation assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Maintain a suitable host cell line (e.g., HEK293T, CV-1) in appropriate growth medium.

    • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

    • Plate the transfected cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a dilution series of this compound and Rosiglitazone in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay and Data Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • If a normalization vector was used, perform the corresponding assay (e.g., β-galactosidase assay).

    • Normalize the luciferase activity to the control vector activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide provides a comparative benchmark for the performance of this compound in three distinct and therapeutically relevant applications. Based on a thorough analysis of its chemical structure and established structure-activity relationships, it is projected to exhibit modest activity as a COX-2 inhibitor and weak to negligible activity as a FABP4 inhibitor and PPARγ agonist when compared to highly optimized and potent reference compounds.

The primary value of this guide lies in providing a scientifically reasoned framework and detailed, self-validating experimental protocols for researchers to empirically determine the performance of this compound. The provided workflows and protocols are designed to yield robust and reproducible data, enabling a definitive characterization of this compound's biological activity. It is through such rigorous experimental validation that the true potential of this compound in drug discovery and development can be elucidated.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Di Micco, S., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Medicinal Chemistry. [Link]

  • Ohashi, M., et al. (2023). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. MDPI. [Link]

  • Di Micco, S., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed. [Link]

  • Floresta, G., et al. (2018). 3D-QSAR assisted identification of FABP4 inhibitors: An effective scaffold hopping analysis/QSAR evaluation. PubMed. [Link]

  • Sharma, P., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

  • Basit, A., et al. (2019). Small molecule inhibitors of human adipocyte fatty acid binding protein (FABP4). PubMed. [Link]

  • Ohashi, M., et al. (2023). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. PubMed. [Link]

  • ResearchGate. Structure-activity relationships of dimeric PPAR agonists. [Link]

  • Wikipedia. 4-(4-Chlorophenoxy)butanoic acid. [Link]

  • ResearchGate. Inhibitory Activity of the Compounds on FABP3, FABP4, and FABP5. [Link]

  • Floresta, G., et al. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. ScienceDirect. [Link]

  • Oyama, T., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. PubMed. [Link]

  • Floresta, G., et al. (2017). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Fluorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Fluorophenoxy)butanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The causality behind each step is explained to foster a culture of safety built on understanding.

Hazard Profile and Safety Summary

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid compound that presents moderate health risks upon exposure.[1] Its primary hazards are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[2][3]

The hazard profile, derived from globally harmonized and national standards, is summarized below. This data dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard Identification SystemRating & DescriptionSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1][2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
NFPA 704 Ratings Health: 2 (Moderate Hazard)Flammability: 0 (Will not burn)Instability: 0 (Stable)[1]

Pre-Disposal Safety Protocols: Your First Line of Defense

Proper disposal begins before the first gram of waste is generated. Adherence to these protocols minimizes the risk of accidental exposure to laboratory personnel.

  • Engineering Controls : All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[1][4] Ensure that safety showers and emergency eyewash stations are unobstructed and readily accessible in the immediate vicinity of the work area.[1]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Hand Protection : Wear protective gloves (e.g., nitrile) to prevent skin contact.[1]

    • Eye and Face Protection : Use chemical safety goggles or glasses.[1] A face shield should be worn if there is a risk of generating dust.[1]

    • Skin and Body Protection : A standard lab coat or suitable protective clothing is required.[1]

    • Respiratory Protection : If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Procedure

The following procedure provides a self-validating system for the safe, compliant disposal of this compound waste. The core principle is proper classification and segregation to ensure it enters the correct hazardous waste stream.

Step 1: Waste Classification The first and most critical step is correct classification. This compound is a halogenated organic compound .[5] The presence of a carbon-fluorine bond places it in this specific waste category. This classification is crucial because halogenated wastes require specialized disposal methods, typically high-temperature incineration with scrubbers, to prevent the formation of toxic byproducts like hydrogen fluoride.[1][6]

Step 2: Waste Segregation Never mix halogenated organic waste with other waste streams.

  • Action : Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container for Halogenated Organic Solids .[5]

  • Causality : Mixing halogenated waste with non-halogenated organic solvents can complicate and significantly increase the cost of disposal. Furthermore, reacting it with other chemical waste streams, such as acids or bases, could lead to dangerous and unpredictable reactions.

Step 3: Container Selection and Labeling Use a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.[7]

  • Action : Clearly label the waste container with the words "Hazardous Waste."

  • Content Identification : The label must accurately list all contents. Write the full chemical name: "this compound (CAS: 1549-77-5)".[2][8]

  • Hazard Warning : Affix the appropriate GHS hazard pictogram (GHS07/Exclamation Mark).[1]

Step 4: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action : Keep the container closed at all times except when adding waste.[7][9]

  • Causality : This practice prevents the release of vapors or dust into the lab environment and ensures the waste is contained in case of a spill. The SAA should be located away from drains and incompatible materials.[9][10]

Step 5: Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9][10]

  • Action : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Ultimate Fate : The EHS office will consolidate the waste for transport by a licensed hazardous waste disposal company. The standard and recommended disposal method is incineration in a permitted facility equipped with an afterburner and flue gas scrubber to safely manage the halogenated components.[1] This aligns with the U.S. Environmental Protection Agency (EPA) guidelines for managing halogenated organic wastes.[6][10]

Disposal Workflow and Decision Logic

The following diagram illustrates the logical pathway from waste generation to final compliant disposal. It serves as a quick-reference guide to reinforce the procedural steps.

G cluster_0 start Waste Generated (Solid this compound) classify Step 1: Classify Waste start->classify is_halogenated Is it a Halogenated Organic Compound? classify->is_halogenated segregate Step 2: Segregate Waste (Halogenated Organics Container) is_halogenated->segregate  Yes   label_container Step 3: Label Container ('Hazardous Waste', Full Name, Hazards) segregate->label_container store Step 4: Store in SAA (Keep container closed) label_container->store schedule_pickup Step 5: Schedule EHS Pickup (For Incineration) store->schedule_pickup end Compliant Disposal schedule_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

  • 4-(4-Fluorophenyl)butanoic acid Safety Data Sheet. (2016).
  • This compound Product Page. Sigma-Aldrich.
  • 4-(4-Fluorophenoxy)
  • Chemical Label for this compound. echemi.com.
  • Hazardous Waste Segregation Guidelines. University of California, Riverside.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • This compound Product Page. ChemScene.
  • 4-(3-Chlorophenoxy)
  • 5-(4-Fluorophenoxy)
  • Hazardous Waste Manual. (2025). University of Georgia Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.